Product packaging for Justicidin B(Cat. No.:CAS No. 17951-19-8)

Justicidin B

Cat. No.: B091548
CAS No.: 17951-19-8
M. Wt: 364.3 g/mol
InChI Key: RTDRYYULUYRTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Justicidin B is a lignan.
This compound has been reported in Hypoestes purpurea, Haplophyllum patavinum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O6 B091548 Justicidin B CAS No. 17951-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDRYYULUYRTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC3=C(C(=C2C=C1OC)C4=CC5=C(C=C4)OCO5)C(=O)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939232
Record name 9-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17951-19-8
Record name Justicidin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17951-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Justicidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017951198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JUSTICIDIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQQ8T34V5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Natural Provenance of Justicidin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the botanical origins, biosynthesis, and extraction methodologies for the potent arylnaphthalene lignan, Justicidin B.

This compound, a naturally occurring arylnaphthalene lignan, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the primary natural sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its isolation, and an overview of its biosynthetic pathway.

Natural Sources and Quantitative Distribution

This compound is predominantly found in plant species belonging to the genera Justicia (Acanthaceae), Phyllanthus (Euphorbiaceae), Haplophyllum (Rutaceae), and Linum (Linaceae)[1]. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and even the geographical origin of the plant material[1]. A summary of reported yields from various natural sources is presented in Table 1.

Plant SpeciesFamilyPlant PartThis compound Content (% Dry Weight or mg/g)Reference
Justicia procumbensAcanthaceaeWhole Plant0.010 - 0.269 mg/g DW[1]
Justicia procumbens (cultivated)AcanthaceaeWhole Plant0.80 ± 0.25 mg/g[2]
Justicia procumbens (wild)AcanthaceaeWhole Plant0.63 ± 0.30 mg/g[2]
Phyllanthus anisolobusEuphorbiaceaeLeaves and Twigs0.6% DW[1]
Phyllanthus piscatorumEuphorbiaceaeAerial Part3-4% DW[1]
Haplophyllum tuberculatumRutaceaeAerial Parts0.022% w/w[3]
Linum leonis (hairy roots)LinaceaeHairy Roots10.8 mg/g DW[4]
Linum austriacum (hairy roots in bioreactor)LinaceaeHairy Roots21.30 ± 1.29 mg/g DW[4]

Experimental Protocols: Isolation and Purification of this compound

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation techniques. Below are representative protocols derived from published literature.

Protocol 1: Extraction and Isolation from Justicia procumbens

This protocol is based on the methods described for the preparative isolation of lignans from Justicia procumbens using High-Speed Counter-Current Chromatography (HSCCC).

1. Preparation of Crude Extract:

  • Air-dry the whole plant material of Justicia procumbens and grind it into a fine powder.

  • Extract the powdered material with methanol at room temperature.

  • Concentrate the methanol extract under reduced pressure to obtain a crude extract.

2. High-Speed Counter-Current Chromatography (HSCCC) Separation:

  • Solvent System: A two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water is employed. A common starting ratio is 1.3:1:1.3:1 (v/v/v/v)[5].

  • Procedure:

    • Dissolve the crude extract in a suitable volume of the two-phase solvent system.
    • Perform HSCCC separation using the upper phase as the stationary phase and the lower phase as the mobile phase.
    • Monitor the effluent by UV detection at 254 nm.
    • Collect fractions based on the chromatogram.
    • Analyze the fractions containing this compound by HPLC.
    • Combine and evaporate the pure fractions to yield this compound.

Protocol 2: Extraction and HPLC Analysis from Linum Species

This protocol is adapted from methodologies used for the analysis of this compound in Linum cultures.

1. Extraction:

  • Lyophilize and grind the plant material (e.g., hairy roots).

  • Extract the powdered material with methanol using ultrasonication.

  • Centrifuge the extract and collect the supernatant.

2. HPLC Quantification:

  • Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution with acetonitrile and water (often with a small percentage of formic acid) is common.

  • Detection: UV detection at approximately 258 nm[1].

  • Quantification: Generate a standard curve using a purified this compound standard to quantify the amount in the extracts.

Biosynthetic Pathway of this compound

This compound, as an arylnaphthalene lignan, is synthesized via the phenylpropanoid pathway[6]. The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to form monolignols, which then couple and are further modified to yield the final lignan structure. A simplified diagram of the proposed biosynthetic pathway leading to arylnaphthalene lignans like this compound is presented below.

This compound Biosynthetic Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H ... ... p_Coumaric_acid->... Coniferyl_alcohol Coniferyl_alcohol ...->Coniferyl_alcohol Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH Aryltetralin_lignans Aryltetralin_lignans Matairesinol->Aryltetralin_lignans Further Modifications Justicidin_B Justicidin_B Aryltetralin_lignans->Justicidin_B Dehydrogenation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Identification

The general workflow for the isolation and identification of this compound from a plant source is a multi-step process that combines extraction, separation, and analytical techniques.

Experimental Workflow Plant_Material Plant Material (e.g., Justicia procumbens) Grinding Grinding and Pulverization Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HSCCC or Column Chromatography) Crude_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Analysis Purity Analysis (e.g., HPLC) Fractions->Analysis Pure_Compound Pure this compound Analysis->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General workflow for this compound isolation.

References

Unraveling the Synthesis of a Potent Bioactive Lignan: A Technical Guide to the Justicidin B Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Justicidin B, a promising arylnaphthalene lignan with a wide array of pharmacological activities, including anti-cancer, antiviral, and anti-inflammatory properties. This document details the enzymatic steps, precursor molecules, and key intermediates, supported by quantitative data from various studies. Furthermore, it offers detailed experimental protocols for the elucidation of this pathway and visual representations of the core biochemical processes to facilitate a deeper understanding for researchers in drug discovery and development.

The Biosynthetic Pathway of this compound: An Overview

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a major route for the production of a variety of plant secondary metabolites. The pathway to this compound can be broadly divided into three key stages:

  • Formation of Monolignols: The journey begins with the synthesis of E-coniferyl alcohol from the amino acid phenylalanine.

  • Dimerization and Reductive Steps: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This is followed by a series of reductions to yield secoisolariciresinol.

  • Conversion to Arylnaphthalene Lignan: Secoisolariciresinol is then converted to matairesinol, a key intermediate that undergoes a series of less characterized steps involving cyclization, aromatization, and functional group modifications to ultimately form this compound.[1]

The proposed biosynthetic pathway is initiated with the conversion of E-coniferyl alcohol to phenoxy radical intermediates through the action of peroxidase or laccase dehydrogenative enzymes.[1] Subsequent stereoselective coupling is mediated by dirigent proteins (DP). An NADPH-dependent bifunctional enzyme, pinoresinol lariciresinol reductase (PLR), then converts pinoresinol to secoisolariciresinol via a lariciresinol intermediate.[1] Secoisolariciresinol dehydrogenase (SDH) catalyzes the conversion of secoisolariciresinol to matairesinol.[1] The final steps leading from matairesinol to this compound are not yet fully elucidated but are proposed to involve cyclization and aromatization reactions.[1]

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic route from the precursor E-coniferyl alcohol to this compound.

JusticidinB_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid Coniferyl_alcohol Coniferyl_alcohol p-Coumaric_acid->Coniferyl_alcohol Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Peroxidase/Laccase, Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH Justicidin_B Justicidin_B Matairesinol->Justicidin_B Multiple Steps (Proposed)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Analysis of this compound Production

The production of this compound has been quantified in various plant species and in vitro culture systems. Linum species are notable producers of this lignan. The tables below summarize the yields of this compound obtained from different sources and under various experimental conditions.

Table 1: this compound Content in Different Linum Species and In Vitro Cultures

Plant/Culture SystemThis compound Yield (mg/g DW)Reference
Linum narbonense (in vitro)1.57[1]
Linum leonii (callus culture)2.23[1]
Linum leonii (hairy root culture)10.8[1]
Linum campanulatum (callus culture)0.40[1]
Linum campanulatum (suspension culture)1.41[1]
Linum austriacum (hairy roots)16.9[1]
Linum austriacum (roots)12.5[1]
Linum austriacum (suspension culture)6.7[1]
Linum austriacum (callus culture)2.9[1]
Linum perenne ssp. Himmelszelt (suspension culture)23[1]
Linum perenne (hairy root culture)up to 37[1]

Table 2: Elicitor-Induced Production of this compound in Linum austriacum In Vitro Cultures

Culture TypeElicitorThis compound Yield (mg/g DW)Reference
Adventitious Roots (ARc)Control3.94[2]
Adventitious Roots (ARc)Coronatine (COR)15.74[2]
Hairy Roots (HRc)Control4.89[2]
Hairy Roots (HRc)Methyl Jasmonate (MeJA)14.71[2]

Table 3: Comparative Production of this compound in L. alpinum and L. austriacum In Vitro Cultures

SpeciesCulture TypeThis compound Yield (µg/mg DW)Reference
L. alpinumRoot Cultures7.24[3][4]
L. austriacumRoot Cultures5.31[3][4]
L. alpinumShoot Cultures4.34[3][4]
L. austriacumShoot Cultures0.96[3][4]

Experimental Protocols

This section provides a detailed methodology for key experiments involved in the study of the this compound biosynthetic pathway.

Plant Material and In Vitro Culture Initiation

Objective: To establish sterile in vitro cultures for the production and study of this compound.

Protocol:

  • Seed Sterilization: Surface sterilize seeds of the desired Linum species (e.g., L. austriacum) by rinsing with 70% (v/v) ethanol for 1 minute, followed by immersion in a 2% (v/v) sodium hypochlorite solution with a few drops of Tween 20 for 20 minutes.

  • Rinsing: Wash the seeds three to four times with sterile distilled water.

  • Germination: Place the sterilized seeds on a hormone-free Murashige and Skoog (MS) medium solidified with 0.8% (w/v) agar.

  • Culture Conditions: Incubate the seeds at 25 ± 1°C under a 16/8 hour light/dark photoperiod.

  • Callus Induction: Transfer explants (e.g., hypocotyls, cotyledons) from 2-week-old sterile seedlings to MS medium supplemented with plant growth regulators such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Kinetin to induce callus formation.

  • Suspension Culture Initiation: Transfer friable calli to liquid MS medium with the same hormonal composition and maintain on a rotary shaker at 120 rpm.

  • Hairy Root Induction: For hairy root cultures, infect sterile plantlets with a suspension of Agrobacterium rhizogenes.

Extraction and Quantification of this compound by HPLC

Objective: To extract and quantify the amount of this compound from plant material or in vitro cultures.

Protocol:

  • Sample Preparation: Harvest and freeze-dry the plant material (e.g., callus, hairy roots). Grind the dried tissue to a fine powder.

  • Extraction: Extract a known weight (e.g., 100 mg) of the powdered tissue with a suitable solvent such as methanol or chloroform:methanol (99:1 v/v) using sonication or overnight shaking.

  • Filtration and Concentration: Filter the extract through a 0.45 µm syringe filter and evaporate the solvent under reduced pressure.

  • Sample Reconstitution: Re-dissolve the dried extract in a known volume of the mobile phase (e.g., acetonitrile/water mixture).

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Detection: Monitor the eluent using a UV detector at a wavelength where this compound shows maximum absorbance (e.g., 366 nm for fluorescence detection).[2]

    • Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

RNA Sequencing and Transcriptome Analysis

Objective: To identify genes encoding the enzymes involved in the this compound biosynthetic pathway.[2]

Protocol:

  • RNA Extraction: Extract total RNA from the plant tissue (e.g., adventitious roots elicited with methyl jasmonate) using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation: Construct cDNA libraries from the high-quality RNA samples using a kit such as the TruSeq RNA Sample Prep Kit (Illumina).

  • Sequencing: Perform paired-end sequencing on an Illumina sequencing platform (e.g., HiSeq).

  • Data Analysis:

    • Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.

    • De Novo Assembly: Assemble the high-quality reads into a transcriptome using software like Trinity.

    • Gene Annotation: Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG).

    • Differential Gene Expression Analysis: Identify transcripts that are differentially expressed between control and elicited samples to pinpoint candidate genes involved in the this compound pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for identifying and quantifying this compound and its biosynthetic genes from in vitro cultures.

Experimental_Workflow cluster_culture In Vitro Culture cluster_analysis Analysis Plant_Material Plant Material (e.g., Linum species) In_Vitro_Cultures Establish In Vitro Cultures (Callus, Hairy Roots, etc.) Plant_Material->In_Vitro_Cultures Elicitation Elicitor Treatment (MeJA, COR) In_Vitro_Cultures->Elicitation Extraction Extraction of Metabolites and RNA Elicitation->Extraction HPLC HPLC Analysis (Quantification of this compound) Extraction->HPLC RNA_Seq RNA Sequencing (Transcriptome Analysis) Extraction->RNA_Seq Gene_Identification Identification of Biosynthetic Genes RNA_Seq->Gene_Identification

Caption: General experimental workflow for this compound research.

Conclusion

This technical guide provides a foundational understanding of the this compound biosynthetic pathway, compiling current knowledge on the enzymatic steps, quantitative production, and key experimental methodologies. While significant progress has been made in elucidating the initial steps of lignan biosynthesis, the latter stages of this compound formation remain an active area of research. The protocols and data presented herein serve as a valuable resource for researchers aiming to further unravel this pathway, optimize production through metabolic engineering, and explore the therapeutic potential of this remarkable natural product. The continued investigation into the genomics and metabolomics of this compound-producing plants will undoubtedly pave the way for novel applications in medicine and biotechnology.

References

The Mechanism of Action of Justicidin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Justicidin B, a naturally occurring arylnaphthalene lignan, has garnered significant interest within the scientific community for its potent cytotoxic and pro-apoptotic activities across a range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved in its mode of action.

Introduction

This compound is a bioactive compound isolated from various plant species, including those of the Justicia, Phyllanthus, Haplophyllum, and Linum genera.[1] Structurally, it belongs to the arylnaphthalene class of lignans and has demonstrated a broad spectrum of biological activities, including antiviral, antifungal, and anti-inflammatory properties.[2][3] However, its most notable potential lies in its anticancer effects, where it has been shown to be a potent cytotoxic agent against several cancer cell lines, particularly those of chronic myeloid and lymphoid leukemia.[2] This guide will dissect the current understanding of how this compound exerts its effects at a molecular level.

Cytotoxic Activity of this compound

This compound exhibits significant cytotoxicity against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. A summary of these findings is presented below.

Data Presentation: Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
HL-60Acute Myeloid Leukemia3.6 ± 0.0724[4]
LAMA-84Chronic Myeloid Leukemia1.11-[5]
K-562Chronic Myeloid Leukemia6.08-[5]
SKW-3Chronic Lymphoid Leukemia1.62-[5]
RPMI-8226Multiple Myeloma0.1772[6][7]
OPM-2Multiple Myeloma-72[4]
DOHH-2Non-Hodgkin's Lymphoma--[6]
HD-MY-ZHodgkin's Lymphoma>20024, 48[6][7]
U-266Multiple Myeloma18324[6][7]
HHCutaneous T-cell Lymphoma--[6]
REHAcute Lymphoblastic Leukemia--[4]
MDA-MB-231Breast Cancer (ER-)-72[7]
MCF-7Breast Cancer (ER+)-72[7]
A375Melanoma1.70-[8]
BGC-823Gastric Cancer--[4]
L0V0Colorectal Carcinoma--[4]

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism through which this compound exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death. This is achieved through the activation of the intrinsic mitochondrial pathway.[4]

The Intrinsic Apoptotic Pathway

The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane permeability. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.

This compound has been shown to modulate the balance of these proteins, favoring apoptosis. Specifically, it increases the expression of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio.[8][9] This shift in balance disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

Caspase Activation Cascade

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then triggers a cascade of effector caspases, most notably caspase-3 and caspase-7.[4][8] These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, which ultimately leads to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.[1]

The induction of apoptosis by this compound has been confirmed to be caspase-dependent, as co-incubation with a pan-caspase inhibitor, Boc-Asp(OMe)-fluoromethyl ketone (PCI), completely inhibits its pro-apoptotic activity.[1]

Signaling Pathway Diagram: this compound-Induced Apoptosis

G JusticidinB This compound Bax Bax JusticidinB->Bax Upregulates Bcl2 Bcl-2 JusticidinB->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Activates ActivatedCaspase9 Activated Caspase-9 Caspase37 Pro-caspase-3/7 ActivatedCaspase9->Caspase37 Activates ActivatedCaspase37 Activated Caspase-3/7 Substrates Cellular Substrates ActivatedCaspase37->Substrates Cleaves Apoptosis Apoptosis (DNA Fragmentation) Substrates->Apoptosis

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Modulation of the NF-κB Signaling Pathway

In addition to its pro-apoptotic effects, this compound has been observed to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that plays a key role in inflammation, immunity, and cell survival. Its dysregulation is often associated with cancer.

The effect of this compound on NF-κB appears to be cell-type specific. In MDA-MB-231 breast cancer cells, treatment with this compound leads to a concentration-dependent decrease in NF-κB expression.[10] Conversely, in MCF-7 breast cancer cells, an increase in NF-κB expression is observed.[10] This differential modulation suggests that the interaction of this compound with the NF-κB pathway is complex and may depend on the specific genetic and molecular context of the cancer cells.

Logical Relationship Diagram: Cell-Type Specific NF-κB Modulation

G JusticidinB This compound MDAMB231 MDA-MB-231 Cells JusticidinB->MDAMB231 MCF7 MCF-7 Cells JusticidinB->MCF7 NFkB_down NF-κB Expression Decreased MDAMB231->NFkB_down NFkB_up NF-κB Expression Increased MCF7->NFkB_up

Caption: Differential effect of this compound on NF-κB expression.

Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate the mechanism of action of this compound. It is important to note that specific parameters may vary between studies, and researchers should consult the original publications for precise details.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound (dissolved in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.

    • Following treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow: MTT Assay

G A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (3-4h) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Properties of Justicidin B

This technical guide provides a comprehensive overview of the pharmacological properties of this compound, an arylnaphthalene lignan with significant therapeutic potential. The document consolidates key findings on its biological activities, mechanisms of action, and quantitative data from various studies. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and development efforts.

Introduction to this compound

This compound is a naturally occurring lignan isolated from various plant species, including those of the Justicia, Phyllanthus, Haplophyllum, and Linum genera.[1][2][3][4] Structurally, it is classified as an arylnaphthalene lignan and has garnered considerable interest as a potential lead compound for the development of novel therapeutics due to its wide spectrum of biological activities.[1][3][5] These activities range from piscicidal, antifungal, antiviral, and antibacterial to antiplatelet, anti-inflammatory, and bone resorption inhibition.[1][2][3][4] Notably, its potent cytotoxic effects against various cancer cell lines have positioned it as a promising candidate for oncopharmacological research.[1][2][3][4]

Pharmacological Properties

This compound exhibits a diverse range of pharmacological effects, which are summarized below.

Anticancer and Cytotoxic Activity

This compound is a potent cytotoxic agent against numerous cancer cell lines, particularly those associated with chronic myeloid and lymphoid leukemia.[1][2][3][4] Its anticancer activity is largely attributed to its ability to induce programmed cell death, or apoptosis.[2][6][7][8] Studies have shown that this compound can induce DNA fragmentation, a hallmark of apoptosis, in various cancer cells, including breast and leukemia cell lines.[2][6][8]

The compound's pro-apoptotic effects are mediated through caspase-dependent pathways.[2][4][6][8] It has been shown to activate key initiator and executioner caspases, such as caspase-3, caspase-8, and caspase-9, leading to the systematic dismantling of the cell.[2][4] Furthermore, this compound can modulate the expression of proteins involved in apoptosis regulation, such as increasing the Bax/Bcl-2 ratio in melanoma cells and downregulating Bcl-2 and PARP-1 in HeLa cells.[5]

Antiviral Activity

This compound has demonstrated significant antiviral properties. Notably, it has shown strong activity against the vesicular stomatitis virus (VSV), with a minimum inhibitory concentration (MIC) of less than 0.25 µg/mL, while exhibiting low cytotoxicity to normal cells.[9] Lignans isolated from Justicia species, including this compound, have been identified as having antiviral potential.[10]

Anti-inflammatory and Other Properties

Beyond its anticancer and antiviral effects, this compound also possesses anti-inflammatory, antiplatelet, and bone resorption inhibitory properties.[1][2][3][4] It has also been shown to have antifungal activity against pathogens like Aspergillus fumigatus, Aspergillus flavus, and Candida albicans.[7] Additionally, it exhibits antiprotozoal activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[1][2][3][7]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the cytotoxic and antiviral activities of this compound from various studies.

Table 1: Cytotoxicity of this compound against Various Cell Lines

Cell LineCell TypeIC50 / MTCExposure TimeReference
LAMA-84Chronic Myeloid Leukemia1.11 µM-[11]
K-562Chronic Myeloid Leukemia6.08 µM-[11]
K-562Chronic Myeloid Leukemia45.4 µM48 h[1][2]
SKW-3Chronic Lymphoid Leukemia1.62 µM-[11]
HL-60Acute Myeloid Leukemia~3.6 µM24 h[2]
RPMI-8226Multiple Myeloma0.17 µM72 h[12]
DOHH-2Non-Hodgkin Lymphoma--[2]
HHCutaneous T-cell Lymphoma--[2]
MCF-7Breast Cancer (ER+)More sensitive than etoposide-[2][6][8]
MDA-MB-231Breast Cancer (ER-)Less sensitive than MCF-7-[2][6][8]
HeLaCervical Cancer0.2 µg/mL-[1]
Jurkat TT-cell Leukemia3.2 µg/mL-[1]
L1210Lymphocytic LeukemiaMore active than etoposide48 h[1][2]
BGC-823Gastric Cancer--[5]
L0V0Colorectal Carcinoma--[2]
RL-33Rabbit Lung (Normal)>31 µg/mL (MTC)-[9]

IC50: Half-maximal inhibitory concentration. MTC: Minimum toxic concentration.

Table 2: Antiviral and Antifungal Activity of this compound

OrganismActivity TypeMIC / IC50Reference
Vesicular Stomatitis VirusAntiviral< 0.25 µg/mL[9]
Trypanosoma brucei rhodesienseAntiprotozoal0.2 µg/mL[7]
Trypanosoma cruziAntiprotozoal2.6 µg/mL[7]
Aspergillus fumigatusAntifungal≥ 1 µg/mL[7]
Aspergillus flavusAntifungal≥ 12 µg/mL[7]
Candida albicansAntifungal≥ 4 µg/mL[7]

MIC: Minimum inhibitory concentration. IC50: Half-maximal inhibitory concentration.

Mechanism of Action: Signaling Pathways

This compound exerts its pharmacological effects by modulating several key cellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, primarily through the activation of caspase-dependent pathways.[2][6][8] In some cell lines, it activates the intrinsic mitochondrial pathway, involving caspase-9 and caspase-3.[2][4] In others, it can activate the extrinsic pathway, initiated by caspase-8.[2]

G JusB This compound Mito Mitochondrial Pathway (Intrinsic) JusB->Mito DeathR Death Receptor Pathway (Extrinsic) JusB->DeathR Casp9 Caspase-9 activation Mito->Casp9 Casp8 Caspase-8 activation DeathR->Casp8 Casp3 Caspase-3 activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis G cluster_0 MDA-MB-231 Cells cluster_1 MCF-7 Cells JusB1 This compound NFkB1 NF-κB Expression JusB1->NFkB1 Inhibition JusB2 This compound NFkB2 NF-κB Expression JusB2->NFkB2 Activation G A 1. Seed cells in 96-well plate B 2. Treat cells with This compound dilutions A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 value F->G

References

Justicidin B: A Potent Inhibitor of Zika Virus Replication Through Endosomal Acidification Blockade

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of Justicidin B against the Zika virus (ZIKV). It consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anti-ZIKV therapeutics.

Quantitative Assessment of Antiviral Efficacy

This compound, a naturally occurring lignan, has demonstrated significant antiviral activity against the Zika virus in in-vitro studies. The compound exhibits a favorable selectivity index, indicating a high degree of specific antiviral action with minimal cellular toxicity. The antiviral potency and cytotoxicity of this compound and related extracts from Phyllanthus brasiliensis are summarized below.

Compound/ExtractEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Cell LineVirus StrainCitation
This compound Not explicitly stated in abstractNot explicitly stated in abstractHighVeroNot Specified[1][2]
Methanolic Extract from Bark (MEB) 0.80>300377.59VeroNot Specified[2]
Methanolic Extract from Leaf (MEL) 0.84>250297.62VeroNot Specified[2]
Hydroalcoholic Extract from Leaf (HEL) 1.36>1000735.29VeroNot Specified[2]

Table 1: Summary of the in-vitro antiviral activity and cytotoxicity of this compound-containing extracts against Zika virus. Note: Specific EC₅₀ and CC₅₀ values for isolated this compound were not available in the abstracts of the primary source.[1][2]

Mechanism of Action: Inhibition of Endosomal Acidification

Research indicates that this compound exerts its antiviral effect against ZIKV at a post-infection stage.[1] The primary mechanism of action is the inhibition of endosomal internalization and acidification, a critical step for the release of the viral genome into the cytoplasm of the host cell.[1]

Signaling Pathway of Zika Virus Entry and Inhibition by this compound

Zika virus typically enters host cells via clathrin-mediated endocytosis. Upon internalization, the virus-containing endosome undergoes a maturation process characterized by a progressive decrease in internal pH. This acidification is essential for triggering conformational changes in the viral envelope proteins, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral RNA into the cytoplasm. This compound disrupts this process by preventing the acidification of the endosome, thereby trapping the virus within the endosomal compartment and preventing the progression of the infection.

ZIKV_Entry_and_JusticidinB_Inhibition cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm ZIKV Zika Virus Particle Receptor Host Cell Receptor (e.g., AXL) ZIKV->Receptor 1. Attachment Replication Viral RNA Replication & Protein Synthesis Release New Virion Release Replication->Release ClathrinPit Clathrin-coated Pit Receptor->ClathrinPit 2. Internalization Endosome Early Endosome ClathrinPit->Endosome 3. Endosome Formation AcidifiedEndosome Acidified Late Endosome (Low pH) Endosome->AcidifiedEndosome 4. Endosomal Acidification ViralRNA Viral RNA AcidifiedEndosome->ViralRNA 5. Membrane Fusion & RNA Release ViralRNA->Replication 6. Replication Cycle JusticidinB This compound JusticidinB->AcidifiedEndosome Inhibits

ZIKV Entry Pathway and this compound Inhibition.

Detailed Experimental Protocols

The following sections describe the methodologies for the key experiments used to characterize the antiviral activity of this compound against the Zika virus.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of the compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC₅₀).

  • Cell Seeding: Vero cells are seeded into 96-well plates at a density of 2 x 10⁴ cells/well and incubated for 24 hours at 37°C with 5% CO₂.

  • Compound Addition: The growth medium is replaced with fresh medium containing serial dilutions of this compound. A control group with medium only is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C with 5% CO₂.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • CC₅₀ Calculation: The CC₅₀ value is calculated by non-linear regression analysis of the dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of the compound to inhibit the production of infectious virus particles, with the results expressed as the 50% effective concentration (EC₅₀).

  • Cell Seeding: Vero cells are seeded in 24-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with ZIKV at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

  • Compound Treatment: After virus adsorption, the inoculum is removed, and the cells are washed with PBS. An overlay medium (e.g., DMEM with 2% FBS and 1.2% carboxymethylcellulose) containing serial dilutions of this compound is added.

  • Incubation: The plates are incubated for 4-5 days at 37°C with 5% CO₂ to allow for plaque formation.

  • Plaque Visualization: The overlay medium is removed, and the cells are fixed with 4% formaldehyde and stained with 0.5% crystal violet.

  • Plaque Counting: The number of plaques in each well is counted.

  • EC₅₀ Calculation: The EC₅₀ value is determined by the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Mechanism of Action Assays

To pinpoint the stage of the viral life cycle inhibited by this compound, a time-of-addition experiment is performed.

  • Experimental Groups:

    • Virucidal: ZIKV is pre-incubated with this compound for 2 hours at 37°C before infecting the cells.

    • Adsorption: this compound is added to the cells simultaneously with the virus during the 1-hour adsorption period.

    • Internalization: this compound is added for 2 hours immediately after the virus adsorption period.

    • Post-infection: this compound is added at various time points (e.g., 2, 4, 8, 12, 24 hours) after virus infection.

  • Infection and Treatment: For all groups, after the respective treatments, the cells are washed and incubated with fresh medium for 48-72 hours.

  • Viral Load Quantification: The viral yield in the supernatant is quantified by plaque assay.

  • Analysis: The percentage of viral inhibition is calculated for each experimental condition to determine the specific stage of the viral life cycle affected by this compound.

Visualization of Experimental Workflow

The following diagram illustrates the workflow of a time-of-addition experiment to determine the stage of ZIKV replication cycle inhibited by this compound.

Time_of_Addition_Workflow cluster_timeline Experimental Timeline cluster_treatments Treatment Conditions start Start adsorption Virus Adsorption (1 hour) wash1 Wash incubation Incubation (48-72 hours) end Endpoint: Plaque Assay virucidal Virucidal: Pre-incubation of Virus + this compound virucidal->adsorption Pre-treatment adsorption_treat Adsorption: Add this compound during adsorption adsorption_treat->adsorption Co-treatment internalization_treat Internalization: Add this compound post-adsorption internalization_treat->wash1 Post-adsorption treatment post_infection_treat Post-infection: Add this compound at various time points post_infection_treat->incubation Post-infection treatment

Time-of-Addition Experimental Workflow.

Conclusion

This compound has emerged as a promising candidate for the development of an anti-Zika virus therapeutic. Its potent antiviral activity, favorable selectivity index, and well-defined mechanism of action targeting a crucial step in the viral life cycle make it a compelling subject for further investigation. This technical guide provides a foundational understanding of the current knowledge surrounding this compound's anti-ZIKV properties and offers a framework for future research and development efforts in this area.

References

Justicidin B: A Technical Guide to its Proapoptotic Activity in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Justicidin B is an arylnaphthalene lignan, a class of natural products isolated from various plant species, including those of the Justicia, Phyllanthus, Haplophyllum, and Linum genera.[1] This molecule has garnered significant interest in oncology due to its potent cytotoxic and proapoptotic activities against a range of cancer cell lines.[1][2][3][4] Unlike general cytotoxic agents, this compound appears to trigger programmed cell death, or apoptosis, through specific molecular pathways, making it a compelling candidate for further investigation and development as a targeted anticancer therapeutic. This guide provides a comprehensive overview of the quantitative data, signaling pathways, and experimental methodologies related to this compound's function as a proapoptotic agent.

Quantitative Data on Cytotoxic and Proapoptotic Effects

The efficacy of this compound varies across different cancer cell lines and treatment durations. The following tables summarize the key quantitative findings from multiple studies.

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
RPMI-8226 Multiple Myeloma0.1772[5][6]
LAMA-84 Chronic Myeloid Leukemia1.11Not Specified[4][7]
SKW-3 Chronic Lymphoid Leukemia1.62Not Specified[4][7]
HL-60 Acute Myeloid Leukemia3.624[2][8][9]
K-562 Chronic Myeloid Leukemia6.08Not Specified[4][7]
MCF-7 Breast Cancer (ER+)14.09 µg/mL72[2]
MDA-MB-231 Breast Cancer (ER-)38.91 µg/mL72[2]
U-266 Multiple Myeloma18324[5][6]
HD-MY-Z Hodgkin Lymphoma>20024, 48[5][6]

Note: Values were converted in the source material. Original molar concentrations may vary.

Table 2: Proapoptotic Activity of this compound Derivatives

CompoundCell LineParameterObservationReference
6'-hydroxy this compound K562Apoptosis Rate12.89% at 57.80 µM[10]
This compound K562Caspase-3 Activity19.1% increase at 67.6 µM[1][9]
This compound Derivatives A375 (Melanoma)ApoptosisIncreased early and late apoptosis populations[11]

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis primarily through caspase-dependent mechanisms, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its proapoptotic activity can be completely inhibited by a pan-caspase inhibitor, underscoring the central role of caspases in its mechanism of action.[2][12][13]

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis.[2][4] This pathway is initiated by intracellular stress and converges on the mitochondria. In several cell lines, this compound has been shown to modulate the balance of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity. Specifically, it increases the expression of the pro-apoptotic protein Bax, leading to an elevated Bax/Bcl-2 ratio.[3][11] This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of effector caspase-3 and the execution of apoptosis.[9][10]

G cluster_stimulus Stimulus cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade JusticidinB This compound Bcl2 Bcl-2 (Anti-apoptotic) JusticidinB->Bcl2 Downregulates (in some cells) Bax Bax (Pro-apoptotic) JusticidinB->Bax Upregulates MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Inhibits Bax->MOMP Promotes CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

Extrinsic (Death Receptor) Pathway & NF-κB Modulation

Evidence also points to the involvement of the extrinsic pathway. In lymphoma cell lines like DOHH-2 and RPMI-8226, this compound treatment leads to the activation of caspase-8, the key initiator caspase of the death receptor pathway.[1][5][6]

Furthermore, this compound modulates the NF-κB signaling pathway, though its effect is cell-type specific. In MDA-MB-231 breast cancer cells and DOHH-2 and HH lymphoma cells, it causes a concentration-dependent decrease in NF-κB expression.[2][5][6][12] Conversely, in MCF-7 breast cancer cells, it leads to a strong increase in NF-κB expression.[2][12][14] This differential regulation suggests a complex interplay between this compound and cell-specific signaling networks.

G cluster_stimulus Stimulus cluster_pathway Signaling Events cluster_execution Execution Phase JusticidinB This compound DeathReceptor Death Receptors (e.g., TNF-R) JusticidinB->DeathReceptor Activates NFkB NF-κB Modulation (Cell-type dependent) JusticidinB->NFkB Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Extrinsic pathway and NF-κB modulation by this compound.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the proapoptotic effects of this compound. These are representative of the methodologies employed in the cited literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for specified durations (e.g., 24, 48, 72 hours).[5]

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Methodology:

    • Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and induce apoptosis by treating with this compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[15]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

    • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

    • Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour).[15] Four populations can be identified:

      • Annexin V- / PI-: Live, healthy cells.

      • Annexin V+ / PI-: Early apoptotic cells.

      • Annexin V+ / PI+: Late apoptotic or necrotic cells.

      • Annexin V- / PI+: Necrotic cells.

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A Seed and Culture Cells B Treat with this compound (and Controls) A->B C Harvest Cells (Adherent + Supernatant) B->C D Wash with Cold PBS C->D E Resuspend in 1X Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate at RT in Dark (15-20 min) F->G H Analyze by Flow Cytometry (within 1 hour) G->H I Quantify Cell Populations (Live, Apoptotic, Necrotic) H->I

References

The Impact of Justicidin B on Leukemia Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Cytotoxicity, Apoptosis Induction, and Associated Signaling Pathways

Introduction

Justicidin B, a naturally occurring arylnaphthalene lignan found in plants of the Justicia, Phyllanthus, Haplophyllum, and Linum genera, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides a comprehensive review of the initial research on the effects of this compound on leukemia cell lines, with a focus on its cytotoxic and pro-apoptotic activities. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways.

Cytotoxic Effects of this compound on Leukemia Cell Lines

This compound has been shown to be a potent cytotoxic agent against several leukemia cell lines, including those known to be less sensitive to conventional chemotherapeutics.[3] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for multiple cell lines.

Quantitative Data: IC50 Values

The following table summarizes the reported IC50 values for this compound in various leukemia cell lines. This data highlights the compound's efficacy at micromolar concentrations.

Cell LineLeukemia TypeIC50 (µM)Reference
LAMA-84Chronic Myeloid Leukemia1.11[3]
K-562Chronic Myeloid Leukemia6.08[3]
SKW-3Chronic Lymphoid Leukemia1.62[3]
HL-60Acute Promyelocytic LeukemiaNot explicitly quantified, but described as a potent cytotoxic and proapoptotic agent.[4]

Note: The LAMA-84 and K-562 cell lines are known to express the BCR-ABL oncogene, which can confer resistance to some chemotherapeutic agents.[3]

Induction of Apoptosis in Leukemia Cells

A primary mechanism through which this compound exerts its cytotoxic effects is the induction of programmed cell death, or apoptosis. This has been demonstrated in several leukemia cell lines through various experimental approaches.

Evidence of Apoptosis

Initial studies have confirmed the pro-apoptotic properties of this compound in leukemia cells. For instance, in HL-60 cells, this compound is recognized as a potent pro-apoptotic agent.[4] While specific percentages of apoptotic cells at various concentrations are not detailed in the readily available literature, the activation of key apoptotic pathways has been established.

Signaling Pathways Modulated by this compound

This compound appears to induce apoptosis in leukemia cells primarily through the intrinsic, or mitochondrial, signaling pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of a cascade of caspases.

The Intrinsic Apoptotic Pathway

The available research indicates that this compound treatment leads to an increase in the Bax/Bcl-2 ratio.[5] Bax is a pro-apoptotic protein that, when activated, promotes the release of cytochrome c from the mitochondria. Conversely, Bcl-2 is an anti-apoptotic protein that inhibits this process. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

Caspase Activation

The release of cytochrome c from the mitochondria initiates a cascade of enzymatic activations involving a family of proteases called caspases. In leukemia cell lines, this compound has been shown to activate initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7.[3][5][6] Caspase-8, typically associated with the extrinsic apoptotic pathway, has also been observed to be activated, suggesting potential crosstalk between the two pathways.[7]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in leukemia cells.

JusticidinB_Apoptosis_Pathway JusticidinB This compound Bax Bax JusticidinB->Bax Promotes Bcl2 Bcl-2 JusticidinB->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Caspase8 Caspase-8 (Initiator) Caspase8->Caspase37 Activates

Proposed signaling pathway of this compound-induced apoptosis in leukemia cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research. These protocols are based on standard laboratory procedures and the available details from the literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubation: Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat leukemia cells with different concentrations of this compound for a specified duration.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Washing: Centrifuge the fixed cells and wash with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bax and Bcl-2.

Protocol:

  • Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C. Specific antibody dilutions should be optimized for each experiment. For K562 cells, a 1:1000 dilution for Bcl-2 monoclonal antibody has been reported.[8]

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental and Logical Flow Diagrams

The following diagrams illustrate the general workflow for the key experiments and the logical relationship between the observed effects of this compound.

Experimental_Workflow cluster_cytotoxicity Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_western Protein Expression (Western Blot) MTT_Seed Seed Cells MTT_Treat Treat with this compound MTT_Seed->MTT_Treat MTT_Incubate Incubate MTT_Treat->MTT_Incubate MTT_Add Add MTT MTT_Incubate->MTT_Add MTT_Solubilize Solubilize MTT_Add->MTT_Solubilize MTT_Read Read Absorbance MTT_Solubilize->MTT_Read Apop_Treat Treat with this compound Apop_Harvest Harvest Cells Apop_Treat->Apop_Harvest Apop_Stain Stain (Annexin V/PI) Apop_Harvest->Apop_Stain Apop_Analyze Flow Cytometry Analysis Apop_Stain->Apop_Analyze WB_Treat Treat with this compound WB_Lyse Cell Lysis WB_Treat->WB_Lyse WB_Quantify Protein Quantification WB_Lyse->WB_Quantify WB_Separate SDS-PAGE WB_Quantify->WB_Separate WB_Transfer Transfer to Membrane WB_Separate->WB_Transfer WB_Detect Antibody Detection WB_Transfer->WB_Detect

General experimental workflows for studying this compound's effects.

Logical_Relationship JusticidinB This compound Treatment Cytotoxicity Decreased Cell Viability (Cytotoxicity) JusticidinB->Cytotoxicity Apoptosis Induction of Apoptosis JusticidinB->Apoptosis Apoptosis->Cytotoxicity leads to MitochondrialPathway Activation of Intrinsic Mitochondrial Pathway Apoptosis->MitochondrialPathway is mediated by BaxBcl2 Increased Bax/Bcl-2 Ratio MitochondrialPathway->BaxBcl2 CaspaseActivation Caspase Cascade Activation MitochondrialPathway->CaspaseActivation

Logical relationship of this compound's effects on leukemia cells.

Conclusion

Initial research strongly indicates that this compound is a potent cytotoxic agent against a range of leukemia cell lines. Its mechanism of action is, at least in part, attributable to the induction of apoptosis via the intrinsic mitochondrial pathway, involving the modulation of the Bax/Bcl-2 protein ratio and the activation of caspases. The data presented in this technical guide underscore the potential of this compound as a lead compound for the development of novel anti-leukemia therapies. Further in-depth studies are warranted to fully elucidate the molecular targets of this compound and to evaluate its efficacy and safety in preclinical and clinical settings. More detailed quantitative analyses of apoptosis and cell cycle arrest at various concentrations across a broader panel of leukemia cell lines would provide a more complete understanding of its dose-dependent effects.

References

Justicidin B: A Technical Guide on its Antifungal and Antiprotozoal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal and antiprotozoal properties of Justicidin B, a naturally occurring arylnaphthalide lignan. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes associated biological activities and workflows to support further research and development in the field of anti-infective agents.

Antifungal Activity of this compound

This compound has demonstrated notable inhibitory effects against a range of pathogenic fungi. The following table summarizes the minimum inhibitory concentration (MIC) values reported in various studies.

Table 1: Antifungal Activity of this compound (MIC Values)
Fungal SpeciesMIC (µg/mL)Reference
Aspergillus fumigatus≥ 1[1][2][3]
Aspergillus flavus≥ 12[1][2][3]
Aspergillus niger0.2[4]
Candida albicans≥ 4[1][2][3]
Fusarium oxysporum8[4]
Rhodotorula acuta3[4]
Pichia angusta0.8[4]
Cryptococcus neoformans0.5[4]
Botrytis fabae0.4[4]

It is noteworthy that some studies have reported resistance of Cryptococcus neoformans and Blastoschizomyces capitatus to this compound[1][2][3][4].

Antiprotozoal Activity of this compound

This compound has shown significant activity against several protozoan parasites, highlighting its potential as a lead compound for the development of new antiprotozoal drugs.[4][5] The table below presents the 50% inhibitory concentration (IC50) values against various protozoa.

Table 2: Antiprotozoal Activity of this compound (IC50 Values)
Protozoal SpeciesIC50 (µg/mL)Positive ControlReference
Trypanosoma brucei rhodesiense (trypomastigote form)0.2Melarsoprol (IC50 = 0.003 µg/mL)[1][2][3][4]
Trypanosoma cruzi2.6Benznidazole (IC50 = 0.27 µg/mL)[1][2][3][4]
Plasmodium falciparumWeak activityNot specified[2][3]

Experimental Protocols

The following sections describe the general methodologies employed in the assessment of the antifungal and antiprotozoal activities of this compound, as inferred from the available literature.

Antifungal Susceptibility Testing

A common method for determining the antifungal activity of this compound is the broth microdilution assay, which is used to establish the Minimum Inhibitory Concentration (MIC).

General Protocol:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Spore suspensions or yeast cell suspensions are prepared and adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL).

  • Preparation of this compound: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[2] Serial dilutions are then prepared in a liquid growth medium.

  • Assay Procedure: The fungal inoculum is added to microtiter plate wells containing the serially diluted this compound.

  • Controls: Positive controls (e.g., miconazole, amphotericin B) and negative controls (medium with and without solvent) are included.[2]

  • Incubation: The microtiter plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth. In some assays, a colorimetric indicator such as MTT may be used to assess cell viability.[2]

Antiprotozoal Activity Assay

The in vitro activity of this compound against protozoan parasites is typically assessed to determine the 50% inhibitory concentration (IC50).

General Protocol for Trypanosoma species:

  • Cultivation of Parasites: The different life cycle stages of the protozoa (e.g., trypomastigotes of T. brucei) are maintained in an appropriate culture medium.

  • Preparation of this compound: A stock solution of this compound is prepared, typically in DMSO, and serially diluted in the culture medium.

  • Assay Procedure: The parasites are seeded into microtiter plates, and the various concentrations of this compound are added.

  • Controls: A positive control (e.g., melarsoprol for T. brucei, benznidazole for T. cruzi) and a negative control (parasites with solvent) are run in parallel.[4]

  • Incubation: The plates are incubated under specific conditions (e.g., temperature, CO2 concentration) for a defined period.

  • Determination of IC50: Parasite viability is assessed, often using a fluorescent or colorimetric reagent (e.g., Alamar blue). The IC50 value is then calculated as the concentration of this compound that reduces the parasite viability by 50% compared to the untreated control.

Visualizations

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for the antifungal and antiprotozoal effects of this compound are not extensively detailed in the reviewed literature, its cytotoxic effects on cancer cells suggest potential mechanisms that may be relevant. In human leukemia K562 cells, this compound has been shown to induce apoptosis through a caspase-dependent pathway, specifically involving caspase-3.[4] It is plausible that similar apoptotic or cell death pathways are triggered in fungal and protozoal cells.

A generalized diagram illustrating a potential mechanism of action is provided below.

G cluster_cell Fungal/Protozoal Cell JusticidinB This compound CellMembrane Cell Membrane JusticidinB->CellMembrane Crosses Membrane CellularTargets Intracellular Targets (e.g., DNA, Mitochondria) CellMembrane->CellularTargets Apoptosis Apoptosis/Cell Death Pathway CellularTargets->Apoptosis Caspase Caspase Activation Apoptosis->Caspase CellDeath Cell Death Caspase->CellDeath caption Fig. 1: Hypothetical Mechanism of Action

Caption: Fig. 1: Hypothetical Mechanism of Action

Experimental Workflow

The general workflow for assessing the anti-infective properties of this compound is depicted in the following diagram.

G Start Start: Test Compound (this compound) Dilution Serial Dilution of This compound Start->Dilution Inoculum Prepare Fungal/ Protozoal Inoculum Assay Microdilution Assay Inoculum->Assay Dilution->Assay Incubation Incubation Assay->Incubation Data Data Collection (Visual or Spectrophotometric) Incubation->Data Analysis Calculate MIC/IC50 Data->Analysis End End: Efficacy Determined Analysis->End

Caption: Fig. 2: General Experimental Workflow

Logical Relationships of Biological Activities

This compound exhibits a wide range of biological activities beyond its antifungal and antiprotozoal effects. The following diagram illustrates the spectrum of these activities.

G cluster_anti_infective Anti-Infective cluster_other Other Activities JusticidinB This compound Antifungal Antifungal JusticidinB->Antifungal Antiprotozoal Antiprotozoal JusticidinB->Antiprotozoal Antiviral Antiviral JusticidinB->Antiviral Cytotoxic Cytotoxic JusticidinB->Cytotoxic AntiInflammatory Anti-inflammatory JusticidinB->AntiInflammatory Antiplatelet Antiplatelet JusticidinB->Antiplatelet

Caption: Fig. 3: Spectrum of Biological Activities

References

Methodological & Application

Application Notes and Protocols for the Structural Elucidation of Justicidin B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive guide for the structural elucidation of Justicidin B, a bioactive arylnaphthalene lignan, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It outlines detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, presents key spectral data in a structured format, and illustrates the logical workflow of structure determination through diagrams.

Introduction to this compound and NMR Spectroscopy

This compound is a naturally occurring lignan found in various plant species, including those of the Justicia, Phyllanthus, Haplophyllum, and Linum genera.[1][2] It has garnered significant interest in the scientific community due to its diverse and potent biological activities, which include antiviral, anti-inflammatory, and cytotoxic effects against several cancer cell lines.[2][3] The precise determination of its complex chemical structure is fundamental for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound.[4][5] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, ultimately confirming the molecular structure.

Structure of this compound

This compound possesses a rigid arylnaphthalene lactone core. The chemical structure and atom numbering scheme are presented below.

Chemical Structure of this compound:

Chemical structure of this compound

Caption: The chemical structure of this compound (C₂₁H₁₆O₆) with the standard numbering for lignans.

Experimental Protocols

Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra.[6]

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved through techniques such as column chromatography or recrystallization.

  • Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound as it provides good solubility.[1][7]

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in approximately 0.6 mL of the deuterated solvent.[8]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6][7]

  • Internal Standard: Tetramethylsilane (TMS) is often added to the solvent by the manufacturer and serves as the internal reference (0.00 ppm) for both ¹H and ¹³C NMR spectra.

NMR Data Acquisition

The following are general protocols for acquiring NMR data on a 400 or 500 MHz spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

3.2.1. ¹H NMR Spectroscopy

  • Purpose: To identify the chemical shifts, multiplicities (splitting patterns), and integration of all proton nuclei.

  • Protocol:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

    • Temperature: 298 K.

3.2.2. ¹³C NMR Spectroscopy

  • Purpose: To identify the chemical shifts of all unique carbon atoms.

  • Protocol:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

    • Temperature: 298 K.

3.2.3. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (H-H) couplings, typically through 2-3 bonds.[9]

  • Protocol:

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

    • Relaxation Delay: 1.5 seconds.

3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond proton-carbon (C-H) correlations.[10]

  • Protocol:

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 160-180 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 2-8.

    • Relaxation Delay: 1.5 seconds.

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) proton-carbon (C-H) correlations.[10]

  • Protocol:

    • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 4-16.

    • Relaxation Delay: 1.5-2.0 seconds.

    • Long-range ¹J(C,H) Coupling Constant: Optimized for ~8 Hz.

Data Presentation and Interpretation

The following tables summarize the ¹H and ¹³C NMR data for this compound, as reported in the literature, acquired in CDCl₃.[1]

Table 1: ¹H NMR Data of this compound (in CDCl₃)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'6.78dJ(2',6') = 1.5
H-5'6.98dJ(5',6') = 7.8
H-6'6.77ddJ(6',5') = 7.8, J(6',2') = 1.5
H-37.13s-
H-67.20s-
H-87.72s-
H-95.33s-
OCH₂O6.07s-
OCH₃-43.95s-
OCH₃-53.70s-
Table 2: ¹³C NMR Data of this compound (in CDCl₃)
CarbonChemical Shift (δ, ppm)Carbon Type (DEPT)
C-1'128.3C
C-2'110.5CH
C-3'148.0C
C-4'147.8C
C-5'105.8CH
C-6'123.4CH
C-1131.5C
C-2127.9C
C-3104.9CH
C-4148.8C
C-5151.8C
C-6103.5CH
C-7129.5C
C-8109.9CH
C-967.9CH₂
C-9'170.5C (C=O)
OCH₂O101.4CH₂
OCH₃-455.8CH₃
OCH₃-556.0CH₃

Structure Elucidation Workflow

The elucidation of this compound's structure is a stepwise process where data from different NMR experiments are integrated to build the molecular framework.

Diagram of Experimental Workflow

G Experimental Workflow for this compound NMR Analysis cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Isolation Isolation & Purification of this compound Dissolution Dissolution in CDCl3 Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_1D 1D NMR (¹H, ¹³C) Filtration->NMR_1D Run Experiments NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Analysis_1D Analyze ¹H & ¹³C Spectra (Chemical Shifts, Integrals) NMR_2D->Analysis_1D Analysis_2D Correlate Signals using 2D Data (COSY, HSQC, HMBC) Analysis_1D->Analysis_2D Integrate Data Structure Assemble Fragments & Confirm Structure Analysis_2D->Structure

Caption: A flowchart illustrating the major steps from sample preparation to final structure confirmation.

Logical Relationships in Structure Elucidation

The following diagram illustrates how different NMR experiments provide complementary information to piece together the structure of this compound.

G Logical Flow of NMR Data Interpretation cluster_info H1_NMR ¹H NMR Info_H1 Proton environments & neighboring protons (J-coupling) H1_NMR->Info_H1 C13_NMR ¹³C NMR Info_C13 Carbon environments & carbon types (CH, CH₂, CH₃) C13_NMR->Info_C13 COSY COSY Info_COSY ¹H-¹H connectivities (spin systems) COSY->Info_COSY HSQC HSQC Info_HSQC Direct ¹H-¹³C bonds (assigning carbons to protons) HSQC->Info_HSQC HMBC HMBC Info_HMBC Long-range ¹H-¹³C connectivities (connecting spin systems) HMBC->Info_HMBC Structure This compound Structure Info_H1->Structure Info_C13->Structure Info_COSY->Structure Info_HSQC->Structure Info_HMBC->Structure

Caption: Diagram showing how data from various NMR experiments contribute to the final structure.

Step-by-Step Interpretation Guide
  • Analyze ¹H NMR: Identify the number of protons and their immediate environment. For this compound, the aromatic region (6.7-7.8 ppm), the methylene dioxy protons (~6.0 ppm), methoxy protons (~3.7-4.0 ppm), and the lactone methylene protons (~5.3 ppm) are key features.[1][3]

  • Analyze ¹³C NMR & DEPT: Determine the number of unique carbons and classify them as C, CH, CH₂, or CH₃. This confirms the carbon skeleton and functional groups.

  • Establish Spin Systems with COSY: The COSY spectrum reveals H-H couplings. For this compound, a key correlation is observed between H-5' and H-6', establishing a part of one of the aromatic rings.

  • Assign Protonated Carbons with HSQC: Each cross-peak in the HSQC spectrum links a proton to the carbon it is directly attached to. This allows for the confident assignment of all CH, CH₂, and CH₃ groups. For instance, the proton at 6.78 ppm (H-2') will show a correlation to the carbon at 110.5 ppm (C-2').

  • Connect Fragments with HMBC: This is the crucial final step. HMBC correlations reveal long-range couplings (2-3 bonds), which are used to connect the individual spin systems and quaternary carbons. Key HMBC correlations for this compound would include:

    • The methoxy protons (e.g., at 3.95 ppm) correlating to their attached aromatic carbon (C-4 at 148.8 ppm).

    • The lactone methylene protons (H-9 at 5.33 ppm) correlating to the carbonyl carbon (C-9' at 170.5 ppm) and aromatic carbons (e.g., C-8, C-1).

    • Aromatic protons correlating to adjacent and nearby carbons, which helps piece together the entire arylnaphthalene framework.

By systematically integrating the data from these experiments, the full, unambiguous structure of this compound can be elucidated and confirmed.

References

Application Notes: Justicidin B in Breast Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Justicidin B is an arylnaphthalene lignan, a class of natural compounds isolated from various plant species, including those of the Justicia, Phyllanthus, Haplophyllum, and Linum genera.[1][2] This molecule has garnered significant interest in oncological research due to its potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines.[3][4] These application notes provide a summary of the effects of this compound on human breast cancer cell lines, its mechanism of action, and protocols for its experimental application.

Biological Activity in Breast Cancer Cell Lines

This compound demonstrates strong, concentration-dependent cytotoxic effects in both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) human breast cancer cell lines.[5][6] Studies indicate that the MCF-7 cell line exhibits higher sensitivity to this compound compared to the MDA-MB-231 line.[5][7] The cytotoxic effects are primarily attributed to the induction of programmed cell death, or apoptosis.[6][7]

Mechanism of Action

The pro-apoptotic activity of this compound in breast cancer cells is mediated through a caspase-dependent pathway.[1][5] This is evidenced by the fact that co-incubation with a pan-caspase inhibitor completely inhibits the apoptotic effects of the compound.[5][6] The mechanism involves the induction of DNA fragmentation, a hallmark of apoptosis.[6][7]

Interestingly, this compound appears to modulate the Nuclear Factor-Kappa B (NF-κB) signaling pathway differently depending on the cell line. In MDA-MB-231 cells, treatment with this compound leads to a concentration-dependent decrease in NF-κB expression.[1][5] Conversely, in MCF-7 cells, the compound causes a significant increase in the expression of this transcription factor.[1][5]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in breast cancer cell lines.

Cell LineTreatment DurationIC50 Value (µg/mL)Reference
MCF-7 72 hours14.09[6]
MDA-MB-231 72 hours38.91[6]

Note: The original data was reported in µM and converted for this table.

Visualizations

JusticidinB_Pathway

Experimental_Workflow start Seed Breast Cancer Cells (MCF-7 or MDA-MB-231) incubate1 Incubate (24h) start->incubate1 treat Treat with this compound (Varying Concentrations) incubate1->treat incubate2 Incubate (24h, 48h, or 72h) treat->incubate2 assay_mtt assay_mtt incubate2->assay_mtt assay_flow assay_flow incubate2->assay_flow assay_wb assay_wb incubate2->assay_wb analysis Data Analysis (IC50, Apoptosis Rate, etc.) assay_mtt->analysis assay_flow->analysis assay_wb->analysis

Protocols: Experimental Methodologies

1. Cell Culture and Maintenance

  • Cell Lines:

    • MCF-7 (ATCC HTB-22): Human breast adenocarcinoma, estrogen receptor-positive.

    • MDA-MB-231 (ATCC HTB-26): Human breast adenocarcinoma, triple-negative.[8]

  • Culture Medium:

    • For MDA-MB-231: DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 15 mM HEPES, and 24 mM sodium bicarbonate.[8]

    • For MCF-7: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

2. Cell Viability (MTT Assay)

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.[9]

  • Materials:

    • 96-well flat-bottom plates

    • This compound stock solution (dissolved in DMSO)[2]

    • Complete culture medium

    • MTT solution (5 mg/mL in sterile PBS)[9]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.[8][10]

    • Incubate the plate for 24 hours at 37°C to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Remove the old medium and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, until purple formazan crystals are visible.[9][10]

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

3. Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • This compound

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Binding Buffer (provided with the kit)

    • Flow cytometer

  • Procedure:

    • Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.[11]

    • Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) for 24 or 48 hours. Include an untreated or vehicle control.

    • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer. Data analysis software is used to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[12]

4. Protein Expression Analysis (Western Blot)

This protocol is used to detect changes in the expression levels of specific proteins, such as caspases or NF-κB.[13]

  • Materials:

    • 6-well plates or larger culture dishes

    • This compound

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-NF-κB, anti-caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Seed and treat cells with this compound as described for the apoptosis assay.

    • After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice.

    • Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the protein samples by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.[13]

References

Application Notes and Protocols for In Vitro Culture of Linum Species for Justicidin B Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Justicidin B, an arylnaphthalene lignan, exhibits a wide range of biological activities, including cytotoxic, antiviral, and anti-inflammatory properties, making it a compound of significant interest for drug development. Various Linum (flax) species are known producers of this valuable secondary metabolite. In vitro plant tissue culture offers a promising and sustainable platform for the controlled production of this compound, overcoming the limitations of sourcing from wild or cultivated plants. This document provides detailed application notes and protocols for the establishment and optimization of different in vitro culture systems of Linum species for enhanced this compound production. The methodologies covered include callus and suspension cultures, with a significant focus on organized cultures like adventitious and hairy roots, which have demonstrated superior productivity. Additionally, strategies for elicitation to boost this compound yields are outlined.

Data Presentation: Comparative Yields of this compound

The following tables summarize the quantitative data on this compound production across different Linum species and in vitro culture systems, providing a clear comparison of their potential.

Table 1: this compound Production in Different In Vitro Culture Types of Linum Species

Linum SpeciesCulture TypeThis compound YieldReference
Linum leoniiCallus Culture2.22 - 2.23 mg/g DW[1][2]
Hairy Root Culture10.8 mg/g DW[3][4][5]
Linum narbonenseCallus Culture1.57 mg/g DW[1][2]
Suspension Culture0.09 mg/g DW[1]
Linum perenneSuspension Culture23 mg/g DW[1]
Hairy Root Culture37 mg/g DW[1]
Linum austriacumCallus Culture2.9 mg/g DW[1]
Suspension Culture6.7 mg/g DW[1]
Adventitious Roots3.94 mg/g DW[6]
Hairy Roots4.89 mg/g DW[6]
Roots12.5 mg/g DW[1]
Hairy Roots16.9 mg/g DW[1]
Linum alpinumRoot Culture7.24 µg/mg DW[7]
Shoot Culture4.34 µg/mg DW[7]
Linum lewisiiAdventitious Roots75.8 mg/L[8]
Hairy Roots82.2 mg/L[8]
Linum campanulatumCallus & Suspension0.40 - 1.41 mg/g DW[1]
Linum glaucumShoot & CallusPresence reported[1]

DW: Dry Weight

Table 2: Effect of Elicitation on this compound Production in Linum Root Cultures

Linum SpeciesCulture TypeElicitorThis compound YieldFold IncreaseReference
Linum austriacumAdventitious RootsCoronatine (COR)15.74 mg/g DW~4x[6][9][10][11]
Hairy RootsMethyl Jasmonate (MeJA)14.71 mg/g DW~3x[6][9][10][11]
Linum lewisiiAdventitious RootsMethyl Jasmonate (MeJA)> 150 mg/L> 2x[8]
Hairy RootsMethyl Jasmonate (MeJA)> 160 mg/L> 2x[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the in vitro culture of Linum species for this compound production.

Protocol 1: Establishment of Linum Hairy Root Cultures

Hairy root cultures, induced by Agrobacterium rhizogenes, are genetically stable and exhibit high growth rates in hormone-free media, often leading to higher yields of secondary metabolites.

Materials:

  • Linum species seeds (e.g., L. leonii, L. perenne, L. austriacum)

  • Agrobacterium rhizogenes strain (e.g., ATCC 15834)

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Phytoagar

  • Growth regulators (e.g., NAA, kinetin, 2,4-D for callus induction if starting from callus)

  • Antibiotics (e.g., Cefotaxime)

  • Sterile petri dishes, flasks, and surgical blades

  • YMB medium for A. rhizogenes culture

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize Linum seeds with 70% (v/v) ethanol for 1 minute, followed by a 15-minute treatment with a 10% (v/v) sodium hypochlorite solution containing a few drops of Tween-20.

    • Rinse the seeds 3-4 times with sterile distilled water.

    • Germinate the sterilized seeds on hormone-free, half-strength MS medium solidified with 0.8% (w/v) agar. Incubate at 25±2°C under a 16/8 h (light/dark) photoperiod.

  • Infection with Agrobacterium rhizogenes:

    • From the sterile seedlings, excise explants such as leaf discs or stem segments.

    • Culture the A. rhizogenes in YMB medium overnight at 28°C with shaking.

    • Infect the explants by immersing them in the bacterial suspension for 10-15 minutes.

    • Blot the explants on sterile filter paper to remove excess bacteria.

  • Co-cultivation and Hairy Root Induction:

    • Place the infected explants on MS medium, with or without low concentrations of plant growth regulators.

    • Co-cultivate in the dark at 25±2°C for 2-3 days.

    • Transfer the explants to fresh MS medium containing an antibiotic (e.g., 500 mg/L Cefotaxime) to eliminate the Agrobacterium.

    • Subculture every 2 weeks on fresh medium with decreasing concentrations of the antibiotic.

    • Hairy roots will emerge from the wounded sites of the explants within 2-4 weeks.

  • Establishment of Hairy Root Lines:

    • Excise the induced hairy roots and transfer them to hormone-free liquid MS medium in flasks.

    • Maintain the cultures on a rotary shaker at 100-120 rpm in the dark at 25±2°C.

    • Select the fastest-growing and most-branched root lines for further proliferation and experimentation.

Protocol 2: Elicitation of this compound Production in Hairy Root Cultures

Elicitors are compounds that trigger defense responses in plants, often leading to an increase in the production of secondary metabolites.

Materials:

  • Established Linum hairy root cultures

  • Elicitor stock solutions (e.g., Methyl Jasmonate (MeJA) dissolved in ethanol, Coronatine (COR) dissolved in DMSO)

  • Sterile syringes and filters for adding elicitors

Procedure:

  • Preparation of Hairy Root Cultures:

    • Allow the hairy root cultures to grow in liquid MS medium for a specific period (e.g., 14-21 days) to reach the late exponential growth phase.

  • Elicitor Treatment:

    • Prepare sterile stock solutions of MeJA (e.g., 100 mM) and COR (e.g., 10 µM).

    • Add the elicitor to the hairy root cultures to achieve the desired final concentration (e.g., 100 µM MeJA, 1 µM COR). Ensure the final concentration of the solvent (ethanol or DMSO) is minimal and non-toxic to the cells. A control culture with only the solvent should be included.

    • Incubate the treated cultures for a specific duration (e.g., 24, 48, 72 hours) before harvesting.

  • Harvesting and Analysis:

    • Harvest the hairy roots by filtration.

    • Lyophilize the roots and measure the dry weight.

    • Proceed with the extraction and quantification of this compound.

Protocol 3: Extraction and Quantification of this compound

Materials:

  • Lyophilized Linum tissue (callus, roots, etc.)

  • Methanol

  • Ultrasonic bath or homogenizer

  • Centrifuge

  • HPLC system with a C18 column

  • This compound standard

  • Acetonitrile and water (HPLC grade)

Procedure:

  • Extraction:

    • Grind the lyophilized tissue to a fine powder.

    • Extract a known amount of the powdered tissue (e.g., 100 mg) with methanol (e.g., 3 x 5 mL) using ultrasonication or homogenization for 15-20 minutes for each extraction.

    • Pool the methanol extracts and evaporate to dryness under reduced pressure.

  • Sample Preparation for HPLC:

    • Redissolve the dried extract in a known volume of methanol (e.g., 1 mL).

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Quantification:

    • Inject the filtered sample into the HPLC system.

    • Use a C18 column and a mobile phase gradient of acetonitrile and water.

    • Monitor the elution at a specific wavelength (e.g., 260 nm).

    • Identify and quantify the this compound peak by comparing the retention time and UV spectrum with a pure this compound standard.

    • Generate a calibration curve with the this compound standard to calculate the concentration in the samples.

Visualizations

Experimental Workflow for this compound Production

G cluster_0 Culture Establishment cluster_1 Production & Enhancement cluster_2 Analysis Start Linum Seeds Sterilization Surface Sterilization & Germination Start->Sterilization Explant Explant Excision Sterilization->Explant Infection Agrobacterium rhizogenes Infection Explant->Infection CoCultivation Co-cultivation Infection->CoCultivation HairyRoot Hairy Root Induction CoCultivation->HairyRoot RootCulture Hairy Root Culture Proliferation HairyRoot->RootCulture Elicitation Elicitor Treatment (MeJA/COR) RootCulture->Elicitation Harvest Harvesting & Lyophilization Elicitation->Harvest Extraction Methanol Extraction Harvest->Extraction Quantification HPLC Quantification Extraction->Quantification Result This compound Yield Quantification->Result G Elicitor Elicitor (e.g., MeJA, COR) Receptor Receptor Binding Elicitor->Receptor Signal Signal Transduction Cascade (ROS, Ca2+, Kinases) Receptor->Signal TF Activation of Transcription Factors Signal->TF Gene Upregulation of Biosynthetic Genes (e.g., Phenylpropanoid Pathway) TF->Gene Enzyme Increased Enzyme Activity Gene->Enzyme Pathway Lignan Biosynthetic Pathway Enzyme->Pathway Precursor Phenylalanine Precursor->Pathway JusticidinB This compound Accumulation Pathway->JusticidinB

References

Standard operating procedure for Justicidin B cytotoxicity assay in HeLa cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Justicidin B is an arylnaphthalene lignan found in various plant species, recognized for its wide range of biological activities.[1][2] It is a potent cytotoxic agent against several cancer cell lines, including HeLa cervical cancer cells.[1][3] Its mechanism of action involves the induction of apoptosis (programmed cell death), making it a compound of interest for anticancer drug discovery.[4][5] In HeLa cells, this compound has been shown to downregulate key proteins involved in apoptosis regulation, such as Bcl-2, caspase-3, and PARP-1.[3] This document provides a detailed standard operating procedure for assessing the cytotoxicity of this compound in HeLa cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6]

Mechanism of Action: Signaling Pathway

This compound exerts its cytotoxic effects primarily through the induction of apoptosis via a caspase-dependent pathway.[4][7] It can function as a topoisomerase II inhibitor, leading to DNA damage, which in turn activates apoptotic signaling cascades.[2][8] In HeLa cells, this process involves the modulation of key regulatory proteins, leading to cell death.[3]

JusticidinB_Pathway cluster_cell HeLa Cell JUS This compound TOPO Topoisomerase II JUS->TOPO Inhibition Bcl2 Bcl-2 (Anti-apoptotic) JUS->Bcl2 Downregulation DNA_Damage DNA Damage TOPO->DNA_Damage (Leads to) Casp3_inactive Pro-Caspase-3 DNA_Damage->Casp3_inactive (Activates pathway) Bcl2->Casp3_inactive Inhibition Casp3_active Activated Caspase-3 Casp3_inactive->Casp3_active PARP PARP Casp3_active->PARP Cleavage Apoptosis Apoptosis Casp3_active->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Signaling pathway of this compound-induced apoptosis in HeLa cells.

Experimental Workflow

The overall workflow for the cytotoxicity assay involves culturing HeLa cells, treating them with various concentrations of this compound, performing the MTT assay, and finally, analyzing the data to determine the IC50 value.

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture HeLa Cells C Seed HeLa Cells in 96-Well Plate (e.g., 1x10^4 cells/well) A->C B Prepare this compound Stock (in DMSO) & Serial Dilutions D Treat Cells with This compound Dilutions B->D C->D E Incubate (e.g., 24, 48, or 72h) D->E F Add MTT Reagent (Incubate 2-4h) E->F G Add Solubilization Solution (Incubate 2-4h in dark) F->G H Read Absorbance (570 nm) G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Experimental workflow for the this compound cytotoxicity MTT assay.

Experimental Protocols

This protocol is optimized for a 96-well plate format.

4.1. Materials and Reagents

  • HeLa cells

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS[9]

  • MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom cell culture plates, sterile

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

4.2. Preparation of this compound Stock Solution

  • This compound is poorly soluble in water; therefore, DMSO is the recommended solvent.[1]

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium (DMEM + 10% FBS). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

4.3. Cell Seeding

  • Culture HeLa cells in DMEM with 10% FBS until they reach 70-80% confluency.

  • Wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in a density of 10,000 cells/well.[9]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

4.4. Cell Treatment

  • After 24 hours, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound serial dilutions to the respective wells.

  • Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Untreated Control: Cells in complete medium only.

    • Blank Control: Wells with medium only (no cells) for background subtraction.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

4.5. MTT Assay Procedure

  • Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11]

  • Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

  • Add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.[9]

  • Gently mix the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.[6]

4.6. Data Acquisition and Analysis

  • Measure the absorbance of each well at 570 nm using a microplate reader.[6][11]

  • Calculate Percent Viability:

    • First, subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC50: The IC50 is the concentration of an inhibitor required to reduce the biological response by 50%.[12]

    • Plot a dose-response curve with % Viability on the Y-axis and the logarithm of this compound concentration on the X-axis.

    • Use non-linear regression (e.g., four-parameter logistic curve) in software like GraphPad Prism or Microsoft Excel to calculate the precise IC50 value.[13][14][15]

Data Presentation

Quantitative data should be summarized in a clear, tabular format. The results should include mean values and standard deviations from at least three independent experiments.

Table 1: Cytotoxic Effect of this compound on HeLa Cells after 48h Treatment

This compound Conc. (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.085100.0%
0.11.1030.07288.0%
10.8520.06167.9%
50.6330.05550.5%
100.4110.04832.8%
500.1580.02312.6%
1000.0970.0197.7%

Table 2: Summary of IC50 Values for this compound in HeLa Cells

Exposure Time (hours)IC50 (µM)
2412.5
484.98
721.85

(Note: Data presented in tables are for illustrative purposes only.)

References

Application Notes and Protocols for Testing Justicidin B Antiplatelet Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Justicidin B, a naturally occurring lignan, has demonstrated significant antiplatelet activity, positioning it as a potential therapeutic agent for thrombotic diseases.[1][2][3][4][5] This document provides detailed experimental protocols for assessing the antiplatelet effects of this compound, focusing on key platelet function assays: platelet aggregation, ATP secretion, and intracellular calcium mobilization. The provided methodologies are intended to guide researchers in the systematic evaluation of this compound and similar compounds.

Mechanism of Action

This compound exerts its antiplatelet effects through multiple mechanisms. It has been shown to inhibit the expression of integrin αIIbβ3, a key receptor in platelet aggregation.[6][7][8][9][10] Furthermore, this compound is reported to suppress critical signaling pathways, including the Gq-PLC-PKC and Gi-PI3K-MAPK pathways, which are central to platelet activation.[11] The compound also reduces thromboxane formation, a crucial mediator of platelet aggregation.[1]

Data Presentation: Antiplatelet Activity of this compound

The following tables summarize the inhibitory concentrations (IC₅₀) of this compound against various platelet agonists. This data provides a quantitative measure of its antiplatelet potency.

Table 1: IC₅₀ Values of this compound in Platelet Aggregation Assays

AgonistIC₅₀ (µM)
Arachidonic Acid8.0 ± 1.0[1]
Adrenaline104.8 ± 25.3[1]
ADP166.16[11]
Epinephrine197.38[11]
Thrombin122.75[11]
5-HT175.36[11]
PAF60.17[11]

Table 2: Comparative IC₅₀ Values for Arachidonic Acid-Induced Aggregation

CompoundIC₅₀ (µM)
This compound8.0 ± 1.0[1]
Aspirin20.3 ± 2.1[1]
Indomethacin0.21 ± 0.04[1]

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Objective: To isolate platelets from whole blood for use in functional assays.

Materials:

  • Human whole blood collected in 3.2% sodium citrate tubes

  • Phosphate-buffered saline (PBS)

  • ACD buffer (Acid-Citrate-Dextrose)

  • Prostaglandin E₁ (PGE₁)

  • Apyrase

  • Bovine Serum Albumin (BSA)

  • Tyrode's buffer

Protocol for Platelet-Rich Plasma (PRP) Preparation:

  • Collect human whole blood into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.[1][12]

  • Carefully collect the upper PRP layer.

  • Keep the PRP at room temperature for use within 4 hours.[1]

Protocol for Washed Platelet Preparation:

  • To the PRP, add ACD buffer and PGE₁ (1 µM final concentration).

  • Centrifuge at 800 x g for 15 minutes.

  • Discard the supernatant and resuspend the platelet pellet in Tyrode's buffer containing PGE₁ and apyrase.

  • Centrifuge at 800 x g for 10 minutes.

  • Resuspend the final platelet pellet in Tyrode's buffer containing 0.2% BSA.

  • Adjust the platelet count to the desired concentration (e.g., 3 x 10⁸ platelets/mL).

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To measure the ability of this compound to inhibit agonist-induced platelet aggregation.

Materials:

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP) - obtained by centrifuging the remaining blood at 2500 x g for 15 minutes.[1][12]

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Platelet agonists: ADP, collagen, thrombin

  • Light Transmission Aggregometer

Protocol:

  • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • Pre-warm the PRP samples to 37°C.

  • Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.

  • Add a specific concentration of this compound or vehicle control to the PRP and incubate for a designated time (e.g., 5 minutes) at 37°C with stirring.

  • Add a platelet agonist (e.g., 10 µM ADP, 2 µg/mL collagen, or 0.1 U/mL thrombin) to initiate aggregation.

  • Record the change in light transmission for at least 5 minutes.

  • Calculate the percentage of aggregation inhibition relative to the vehicle control.

ATP Release Assay

Objective: To determine the effect of this compound on the secretion of ATP from platelet dense granules upon activation.

Materials:

  • Washed platelets

  • This compound

  • Platelet agonists

  • Luciferin-luciferase reagent[13]

  • Luminometer

Protocol:

  • Prepare washed platelets and adjust the concentration to 3.0 x 10⁸/ml.[14]

  • In a luminometer cuvette, add the washed platelet suspension.

  • Add the luciferin-luciferase reagent.

  • Incubate with various concentrations of this compound or vehicle for 5-10 minutes at 37°C.[14]

  • Add a platelet agonist to induce ATP secretion.

  • Measure the luminescence, which is proportional to the amount of ATP released.[6][15]

Intracellular Calcium Mobilization Assay

Objective: To assess the impact of this compound on the increase in intracellular calcium levels following platelet activation.

Materials:

  • Washed platelets

  • Fura-2 AM fluorescent dye[16][17]

  • This compound

  • Platelet agonists

  • Fluorometer or fluorescence plate reader

Protocol:

  • Load washed platelets with Fura-2 AM (e.g., 2 µM) by incubating at 30°C for 60 minutes in the dark.[16]

  • Wash the platelets to remove extracellular dye.

  • Resuspend the Fura-2 loaded platelets in Tyrode's solution.[16]

  • Pre-incubate the platelets with different concentrations of this compound or vehicle.

  • Stimulate the platelets with an agonist.

  • Measure the fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.[16][17]

  • The ratio of fluorescence at 340/380 nm is indicative of the intracellular calcium concentration.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP Washed Washed Platelet Preparation PRP->Washed Aggregation Platelet Aggregation (LTA) PRP->Aggregation ATP ATP Release Washed->ATP Calcium Calcium Mobilization Washed->Calcium IC50 IC50 Determination Aggregation->IC50 ATP->IC50 Mechanism Mechanism of Action Elucidation Calcium->Mechanism IC50->Mechanism

Caption: Experimental workflow for assessing this compound antiplatelet activity.

Platelet Activation Signaling Pathway

Platelet_Activation_Pathway cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_response Platelet Response Agonist Agonists (ADP, Thrombin, Collagen) GPCR GPCR (Gq, Gi) Agonist->GPCR GPVI GPVI Agonist->GPVI PLC PLC GPCR->PLC PI3K PI3K GPCR->PI3K GPVI->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Dense Stores IP3->Ca_release PKC PKC DAG->PKC Granule Granule Secretion (ATP) PKC->Granule Integrin Integrin αIIbβ3 Activation PKC->Integrin MAPK MAPK PI3K->MAPK MAPK->Integrin Ca_release->Granule Ca_release->Integrin Aggregation_node Platelet Aggregation Integrin->Aggregation_node JusticidinB This compound JusticidinB->GPCR Inhibits JusticidinB->PLC Inhibits JusticidinB->PI3K Inhibits JusticidinB->Integrin Inhibits Expression

References

Application Note: Quantitative Analysis of Justicidin B using LC-HRESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Justicidin B is an arylnaphthalene lignan with significant pharmacological interest due to its potential antiviral and antiproliferative properties.[1][2] Accurate and sensitive quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for research and development. This document outlines a detailed protocol for the quantification of this compound using Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (LC-HRESI-MS). This method offers high selectivity and sensitivity, making it suitable for complex sample analysis.

Experimental Workflow Diagram

The overall experimental process from sample preparation to data analysis is illustrated below.

LC_HRESI_MS_Workflow Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-HRESI-MS Analysis cluster_data Data Processing A Plant Material / Biological Sample B Extraction (e.g., Methanol, Ultrasonication) A->B C Centrifugation / Filtration B->C D LC Separation (Reversed-Phase C18 Column) C->D E HRESI Source (Positive Ion Mode) D->E F High-Resolution MS Detection (e.g., Orbitrap, Q-TOF) E->F G Data Acquisition (Extracted Ion Chromatogram) F->G H Calibration Curve Plotting G->H I Quantification of this compound H->I

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Syringe filters (0.22 µm)

Sample Preparation

This protocol is generalized for plant material. Modifications may be necessary for other matrices like plasma, which often involves protein precipitation or liquid-liquid extraction.[3][4]

  • Homogenization: Weigh the dried plant material (e.g., roots, shoots).[5]

  • Extraction: Add methanol to the sample. Perform extraction using ultrasonication for approximately 30 minutes.[6]

  • Clarification: Centrifuge the extract at high speed (e.g., 13,000 x g) for 10 minutes to pellet solid debris.[6]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

  • Dilution: Dilute the sample with the initial mobile phase if necessary to fit within the calibration curve range.

Standard Solution Preparation
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Working Solutions: Serially dilute the stock solution with methanol or the initial mobile phase to prepare a series of calibration standards. A typical range might be from 0.01 µg/mL to 10 µg/mL.[6]

LC-HRESI-MS Method Parameters

The following parameters are based on established methods for the analysis of arylnaphthalene lignans and can be adapted as a starting point.[7][8]

Liquid Chromatography Conditions

A reversed-phase separation is typically effective for lignans.

ParameterRecommended Condition
LC System UHPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., Agilent 300SB-C18, Synergi polar RP)[6][7]
Mobile Phase A Water with 0.1% - 0.5% Formic Acid[6][7]
Mobile Phase B Acetonitrile or Methanol with 0.1% - 0.5% Formic Acid[6][7]
Gradient Elution Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. (e.g., 5% B to 95% B over 10-15 min)
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 2 - 10 µL
High-Resolution Mass Spectrometry Conditions

High-resolution instruments like Q-TOF or Orbitrap are essential for accurate mass measurement.

ParameterRecommended Condition
MS System Q-TOF, Orbitrap, or similar HRAMS instrument
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan or Targeted SIM (Selected Ion Monitoring)
Mass Range m/z 100 - 1000
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 200 - 350 °C[9]
Resolution >70,000 FWHM to ensure mass accuracy[9]

Data Analysis and Quantification

  • Identification: this compound is identified by its accurate mass. The protonated molecular ion [M+H]⁺ for this compound (C₂₁H₁₆O₆) has a calculated m/z of 365.1020.[5] In analysis, it is observed at m/z values such as 365.1014.[5]

  • Extracted Ion Chromatogram (XIC): Generate an XIC for the exact mass of the this compound [M+H]⁺ ion using a narrow mass tolerance window (e.g., ±5 ppm).[10]

  • Calibration Curve: Plot the peak area from the XIC of the calibration standards against their known concentrations. Perform a linear regression to obtain the calibration curve. A determination coefficient (r²) of >0.99 is considered acceptable.[11]

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes key quantitative parameters that should be validated for this method. The values are representative and should be established specifically in your laboratory.

Validation ParameterTypical Performance Metric
Linearity (r²) > 0.99[11]
Lower Limit of Quantification (LLOQ) 0.50 ng/mL (in rat plasma, demonstrates high sensitivity)[7]
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Matrix Effect Should be assessed to ensure ionization is not suppressed or enhanced
Stability Assessed under various storage conditions (e.g., freeze-thaw, room temp)

Example Quantification Results from Literature:

  • In vitro root cultures of L. alpinum: 7.24 µg/mg dry weight.[5][11]

  • In vitro root cultures of L. austriacum: 5.31 µg/mg dry weight.[5][11]

This protocol provides a robust framework for the reliable quantification of this compound. As with any analytical method, proper validation according to established guidelines (e.g., FDA, EMA) is essential to ensure data quality and reliability.[12][13]

References

Application Note: High-Speed Counter-Current Chromatography for Preparative Separation of Justicidin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the preparative separation of Justicidin B, a bioactive lignan with significant pharmacological potential, from plant extracts using High-Speed Counter-Current Chromatography (HSCCC).[1][2][3] This technique offers a reliable alternative to traditional chromatographic methods, eliminating irreversible adsorption and sample loss.[4] The described protocol, utilizing a stepwise elution, allows for the successful isolation of this compound with high purity and recovery. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the workflow to enable researchers to replicate and adapt this methodology for their specific needs.

Introduction

This compound is a naturally occurring arylnaphthalene lignan found in various plant species, including those of the Justicia, Phyllanthus, Haplophyllum, and Linum genera.[5] It has garnered considerable attention within the scientific community due to its diverse pharmacological activities, which include antitumor, antiviral, and anti-inflammatory properties.[1][5] The development of efficient and scalable purification methods is crucial for advancing the research and potential therapeutic applications of this compound. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven to be highly effective for the separation of natural products.[4][6] It offers advantages such as high sample loading capacity, excellent sample recovery, and the elimination of solid support matrices, which can cause irreversible sample adsorption.[4] This application note presents a detailed protocol for the preparative separation of this compound using HSCCC.

Experimental Protocols

This section provides a detailed methodology for the preparative separation of this compound based on established protocols.[1][3]

Materials and Reagents
  • Crude extract of Justicia procumbens containing this compound

  • n-Hexane (analytical grade)[3]

  • Ethyl acetate (analytical grade)[3]

  • Methanol (analytical grade)[3]

  • Water (deionized or distilled)

  • HSCCC instrument (e.g., TBE-300A)

  • HPLC system for purity analysis

  • Rotary evaporator

Two-Phase Solvent System Preparation

A stepwise elution approach with two different solvent systems is employed for optimal separation.[1][3]

  • Solvent System A: Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1.3:1:1.3:1.[1][3]

  • Solvent System B: Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 2.5:1:2.5:1.[1][3]

  • Thoroughly mix the components of each system in a separatory funnel and allow the phases to equilibrate at room temperature.

  • Separate the upper (organic) and lower (aqueous) phases of each system for use in the HSCCC.

Sample Preparation
  • Dissolve 300 mg of the crude Justicia procumbens extract in 10 mL of a 1:1 mixture of the upper and lower phases of Solvent System A.[1][3]

HSCCC Instrument Operation
  • Column Filling: Fill the entire HSCCC coil column with the upper phase of Solvent System A, which will serve as the stationary phase.[1]

  • Rotation and Equilibration: Set the apparatus to rotate at a speed of 1000 rpm.[1][3] Pump the lower phase of Solvent System A (mobile phase) into the column at a flow rate of 3.0 mL/min.[1][3] Continue until the mobile phase elutes from the column outlet and a hydrodynamic equilibrium is established. The retention of the stationary phase should be approximately 56%.[1][3]

  • Sample Injection: Once the system is equilibrated, inject the prepared sample solution (300 mg in 10 mL) into the column.[1][3]

  • Elution and Fraction Collection:

    • Begin the elution with the lower phase of Solvent System A at a flow rate of 3.0 mL/min.[1][3]

    • Monitor the effluent at a wavelength of 254 nm.[1][3]

    • After the elution of the first two peaks (this compound and Justicidin A, at approximately 68 and 83 minutes respectively), switch the mobile phase to the lower phase of Solvent System B.[1]

    • Collect fractions corresponding to the chromatographic peaks.

  • Post-Separation: After the target compounds have been eluted, the run is complete. The collected fractions containing the purified compounds can then be concentrated.

Fraction Analysis and Purity Determination
  • Evaporate the solvent from the collected fractions containing this compound using a rotary evaporator.

  • Redissolve the dried residue in methanol.

  • Analyze the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).[1][3]

Quantitative Data Summary

The following table summarizes the quantitative results from a representative preparative separation of lignans from a 300 mg crude extract of Justicia procumbens using HSCCC.[1][3]

CompoundYield (mg)Purity (%)
This compound 19.7 >95
Justicidin A9.86>95
6'-hydroxyjusticidin C11.26>95
Lignan J12.54>95

Experimental Workflow Diagram

HSCCC_Workflow cluster_prep Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis crude_extract Crude Plant Extract dissolve Dissolve in Solvent System A (1:1 upper/lower phase) crude_extract->dissolve inject Inject Sample dissolve->inject solvent_prep_A Prepare Solvent System A (1.3:1:1.3:1) solvent_prep_A->dissolve fill_column Fill Column with Stationary Phase (Upper Phase A) solvent_prep_A->fill_column equilibrate Equilibrate with Mobile Phase (Lower Phase A) solvent_prep_A->equilibrate solvent_prep_B Prepare Solvent System B (2.5:1:2.5:1) switch_solvent Switch to Mobile Phase B solvent_prep_B->switch_solvent fill_column->equilibrate equilibrate->inject elute_A Elute with Mobile Phase A inject->elute_A elute_A->switch_solvent elute_B Elute with Mobile Phase B switch_solvent->elute_B collect Collect Fractions elute_B->collect evaporate Evaporate Solvent collect->evaporate hplc_analysis Purity Analysis by HPLC evaporate->hplc_analysis pure_justicidin_B Pure this compound hplc_analysis->pure_justicidin_B

Caption: HSCCC workflow for this compound separation.

Conclusion

High-Speed Counter-Current Chromatography provides an effective and efficient platform for the preparative separation of this compound from complex plant extracts. The stepwise elution protocol described in this application note enables the isolation of this valuable bioactive compound with high purity and recovery in a single operation.[1][3] This methodology is scalable and can be adapted for the purification of other lignans and natural products, making it a valuable tool for researchers in natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for Virucidal Assay of Justicidin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the virucidal activity of Justicidin B, a naturally occurring lignan with demonstrated antiviral properties. The following sections detail the methodologies for evaluating its efficacy in inactivating viruses prior to cellular infection and outline its potential mechanisms of action.

Introduction

This compound is an arylnaphthalene lignan found in various plant species, including those of the Justicia, Phyllanthus, and Linum genera.[1][2] It has garnered significant interest within the scientific community due to its wide range of biological activities, including cytotoxic, anti-inflammatory, and notably, antiviral effects.[1][2] Studies have demonstrated its inhibitory activity against several viruses, such as Vesicular Stomatitis Virus (VSV), Sindbis virus, and Zika virus.[1][3][4] A key aspect of antiviral research is to determine whether a compound exhibits virucidal activity, meaning it can directly inactivate viral particles before they infect host cells. These protocols are designed to rigorously assess this property for this compound.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound Against Various Viruses
VirusCell LineAssay TypeEfficacy MetricResultReference
Vesicular Stomatitis Virus (VSV)Rabbit Lung (RL-33)Not SpecifiedMIC< 0.25 µg/mL[4]
Sindbis VirusMouse 3T3-L1Not Specified% Inhibition74% at 274 nM[1]
Murine Cytomegalovirus (MCMV)Mouse 3T3-L1Not Specified% Inhibition14% at 274 nM[1]
Zika Virus (ZIKV)VeroPlaque Forming Unit Assay% Viral Load Reduction99.9% (post-infection)[3]

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxicity of this compound in Different Cell Lines
Cell LineAssay TypeDurationIC₅₀Reference
MDA-MB-231 (Breast Cancer)MTT Assay72 h~38.91 µg/mL[5]
MCF-7 (Breast Cancer)MTT Assay72 h~14.09 µg/mL[5]
AGS (Gastric Adenocarcinoma)MTT AssayNot Specified19.5 µg/mL[5]
SW620 (Colorectal Adenocarcinoma)MTT AssayNot Specified24.8 µg/mL[5]
Vero (Normal Kidney)MTT AssayNot Specified104 µg/mL[5]

IC₅₀: Half-maximal inhibitory concentration

Experimental Protocols

Protocol 1: Virucidal Suspension Assay

This protocol determines the direct inactivating effect of this compound on a viral suspension.

1. Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Virus stock of known titer (e.g., PFU/mL or TCID₅₀/mL)

  • Appropriate host cell line for the virus

  • Cell culture medium (growth and maintenance medium)

  • Neutralizing broth (e.g., Dey-Engley neutralizing broth) or dilution medium

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

2. Procedure:

  • Preparation of Test Mixture: In a sterile tube, mix a specific concentration of this compound with the virus stock. The final concentration of the compound should be tested in a dose-dependent manner. Include a virus control with solvent alone.

  • Incubation: Incubate the mixture for a defined contact time (e.g., 15, 30, 60 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Neutralization: After the incubation period, immediately halt the virucidal action by diluting the mixture in a large volume of ice-cold cell culture medium or a specific neutralizing broth to reduce the concentration of this compound to a non-inhibitory level.[6]

  • Quantification of Remaining Infectious Virus: Determine the titer of the remaining infectious virus in the treated and control samples using a Plaque Assay (Protocol 2) or a TCID₅₀ Assay (Protocol 3).

  • Cytotoxicity Control: In parallel, assess the cytotoxicity of this compound at the concentrations used after the dilution/neutralization step on the host cells to ensure that any observed reduction in viral titer is not due to cell death caused by the compound.

3. Data Analysis: Calculate the log reduction in viral titer for each concentration of this compound compared to the virus control. A significant log reduction (e.g., ≥ 4-log₁₀ or 99.99%) indicates virucidal activity.[7]

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the remaining infectious virus after treatment with this compound.

1. Materials:

  • Treated virus samples from Protocol 1

  • Confluent monolayer of susceptible host cells in 6- or 12-well plates

  • Cell culture medium

  • Agarose or carboxymethyl cellulose overlay medium

  • Crystal violet or other suitable cell stain

2. Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Infection: Serially dilute the neutralized virus-Justicidin B mixture and inoculate it onto the cell monolayers. Allow for viral adsorption for 1 hour at 37°C.[8]

  • Overlay: After adsorption, remove the inoculum and add an overlay medium containing agarose or carboxymethyl cellulose. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining and Counting: Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain with crystal violet. Count the number of plaques in each well.

3. Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the control. The concentration that results in a 50% reduction in plaques is the PRNT₅₀ value.

Protocol 3: 50% Tissue Culture Infectious Dose (TCID₅₀) Assay

This endpoint dilution assay is an alternative to the plaque assay for quantifying viral titers, especially for viruses that do not form clear plaques.[9][10]

1. Materials:

  • Treated virus samples from Protocol 1

  • Susceptible host cells

  • 96-well cell culture plates

  • Cell culture medium

2. Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate.

  • Serial Dilution and Infection: Perform 10-fold serial dilutions of the neutralized virus-Justicidin B mixture. Transfer each dilution to multiple wells of the 96-well plate containing the host cells (e.g., 8 replicates per dilution).

  • Incubation: Incubate the plate for a period sufficient to observe the cytopathic effect (CPE), typically 3-7 days.

  • Observation: Using a microscope, score each well as positive or negative for CPE.

3. Data Analysis: Calculate the TCID₅₀ value using a method such as the Reed-Muench or Spearman-Karber formula. This value represents the viral dilution at which 50% of the cell cultures are infected.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Virucidal Assay cluster_quant Quantification cluster_analysis Data Analysis J_stock This compound Stock Mix Mix this compound + Virus J_stock->Mix V_stock Virus Stock V_stock->Mix Incubate Incubate (Contact Time) Mix->Incubate Neutralize Neutralize/Dilute Incubate->Neutralize PRNT Plaque Assay (PRNT) Neutralize->PRNT TCID50 TCID50 Assay Neutralize->TCID50 Log_Reduction Calculate Log Reduction PRNT->Log_Reduction TCID50->Log_Reduction EC50_IC50 Determine EC50/IC50 Log_Reduction->EC50_IC50

Caption: Workflow for the virucidal assay of this compound.

signaling_pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus PAMPs Viral PAMPs (e.g., dsRNA) Virus->PAMPs releases IKK IKK Complex PAMPs->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer releases Nucleus Nucleus NFkB_dimer->Nucleus translocates to Proinflammatory Pro-inflammatory Genes Nucleus->Proinflammatory activates transcription of JusticidinB This compound JusticidinB->IKK inhibits?

Caption: Postulated mechanism of this compound via NF-κB pathway inhibition.

Mechanism of Action and Signaling Pathways

While the direct virucidal mechanism of this compound is under investigation, its broader antiviral effects may be linked to the modulation of host cell signaling pathways critical for viral replication. One such key pathway is the Nuclear Factor-kappa B (NF-κB) pathway.[11] Many viruses activate the NF-κB pathway to promote inflammation and create a favorable environment for their replication.[12] this compound has been reported to modulate NF-κB signaling.[13] It is hypothesized that this compound may inhibit the IKK complex, a critical upstream activator of NF-κB. This inhibition would prevent the degradation of IκB, thereby sequestering the NF-κB dimer in the cytoplasm and preventing the transcription of pro-inflammatory and pro-viral genes. This potential mechanism warrants further investigation through specific molecular assays.

References

Methodology for Assessing Justicidin B's Effect on DNA Fragmentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for assessing DNA fragmentation induced by Justicidin B, a potent arylnaphthalene lignan with recognized cytotoxic and pro-apoptotic activities.[1][2] This document outlines detailed protocols for key assays, presents quantitative data on this compound's efficacy, and illustrates the underlying molecular pathways.

This compound has been shown to induce programmed cell death in a variety of cancer cell lines, making it a compound of interest for oncological research and drug development.[1][3][4] A critical hallmark of apoptosis, or programmed cell death, is the fragmentation of nuclear DNA.[5][6] The methodologies described herein are fundamental for quantifying the apoptotic effects of this compound and elucidating its mechanism of action.

Data Presentation: Efficacy of this compound

The cytotoxic effect of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency. The following table summarizes reported IC50 values for this compound.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
RPMI-8226Multiple Myeloma720.17[1]
HL-60Acute Myeloid Leukemia720.9[1]
BGC-823Gastric CancerNot Specified0.179[7]
LAMA-84Chronic Myeloid LeukemiaNot Specified1.11[8]
SKW-3Chronic Lymphoid LeukemiaNot Specified1.62[8]
L0V0Colorectal CarcinomaNot Specified6.081[7]
K-562Chronic Myeloid LeukemiaNot Specified6.08[8]
L1210Leukemia486.3[7]
P388D1Leukemia487.3[7]
MCF-7Breast Cancer (ER+)7238.7[7]
MDA-MB-231Breast Cancer (ER-)72106.9[7]

Signaling Pathway of this compound-Induced Apoptosis

This compound is understood to trigger the intrinsic mitochondrial pathway of apoptosis. This process is caspase-dependent and involves the activation of key initiator and effector caspases.[1][9] A simplified representation of this signaling cascade is provided below.

JusticidinB_Apoptosis_Pathway cluster_cell Cancer Cell JusticidinB This compound Mitochondrion Mitochondrion JusticidinB->Mitochondrion p53 p53 JusticidinB->p53 activates Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 releases Cytochrome c to activate p53->Mitochondrion Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 activates Caspase8 Caspase-8 Caspase8->Caspase3 activates DNA_Frag DNA Fragmentation Caspase3->DNA_Frag leads to Apoptosis Apoptosis DNA_Frag->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Protocols

The following section details the protocols for three widely used assays to detect and quantify DNA fragmentation.

DNA Laddering Assay

This qualitative assay is based on the principle that apoptosis-induced endonucleases cleave DNA into fragments of 180-200 base pairs and multiples thereof. When separated by agarose gel electrophoresis, this results in a characteristic "ladder" pattern.[10]

Experimental Workflow

DNA_Laddering_Workflow start Seed and treat cells with this compound harvest Harvest cells (including supernatant) start->harvest lyse Lyse cells and treat with RNase and Proteinase K harvest->lyse extract Extract DNA (e.g., phenol-chloroform) lyse->extract electrophoresis Agarose gel electrophoresis extract->electrophoresis visualize Visualize DNA under UV light electrophoresis->visualize end Observe DNA ladder visualize->end

Caption: Workflow for the DNA Laddering Assay.

Protocol

  • Cell Culture and Treatment: Plate cells at a density of 5 x 10^5 to 5 x 10^6 cells and treat with varying concentrations of this compound for the desired time. Include a negative (vehicle) control and a positive control (e.g., etoposide).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 2000 rpm for 10 minutes at 4°C.[10]

  • Lysis: Resuspend the cell pellet in 0.5 mL of TES lysis buffer and vortex vigorously.[10]

  • RNase and Proteinase K Treatment: Add 20 µL of RNase cocktail and incubate at 37°C for 30-120 minutes. Subsequently, add 20 µL of proteinase K and incubate at 50°C for at least 90 minutes.[10]

  • DNA Extraction: Extract the DNA using a standard phenol-chloroform-isoamyl alcohol method.[6][11]

  • DNA Precipitation and Washing: Precipitate the DNA with ethanol and wash the pellet.

  • Gel Electrophoresis: Resuspend the DNA pellet in TE buffer and load onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe). Run the gel at a low voltage to improve resolution.[5][12]

  • Visualization: Visualize the DNA under UV transillumination. Apoptotic cells will show a characteristic ladder pattern, while necrotic cells may show a smear, and DNA from healthy cells will appear as a high molecular weight band.[10]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a more quantitative method that detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs. This can be visualized by fluorescence microscopy or quantified by flow cytometry.[13]

Experimental Workflow

TUNEL_Workflow start Culture and treat cells on coverslips/plates fix Fix cells with 4% paraformaldehyde start->fix permeabilize Permeabilize cells (e.g., 0.25% Triton X-100) fix->permeabilize labeling Incubate with TdT and labeled dUTP permeabilize->labeling wash Wash to remove unincorporated nucleotides labeling->wash analysis Analyze by fluorescence microscopy or flow cytometry wash->analysis end Quantify TUNEL-positive cells analysis->end

Caption: Workflow for the TUNEL Assay.

Protocol for Adherent Cells

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with this compound.

  • Fixation: After treatment, remove the media, wash with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13]

  • Permeabilization: Wash the cells and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[13]

  • TUNEL Reaction: Wash the cells and incubate with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.[13][14]

  • Washing and Counterstaining: Wash the cells to remove unincorporated nucleotides. A DNA counterstain (e.g., DAPI or Hoechst) can be used to visualize the nuclei of all cells.

  • Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The percentage of apoptotic (TUNEL-positive) cells can be determined by counting the number of fluorescent cells relative to the total number of cells (visualized by the counterstain).

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells. Under alkaline conditions, DNA with breaks will migrate out of the nucleus during electrophoresis, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA).[15] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[16]

Experimental Workflow

Comet_Assay_Workflow start Harvest and prepare single-cell suspension embed Embed cells in low-melting-point agarose on a slide start->embed lyse Lyse cells in high salt and detergent solution embed->lyse unwind Unwind DNA in alkaline electrophoresis buffer lyse->unwind electrophoresis Perform electrophoresis under alkaline conditions unwind->electrophoresis neutralize Neutralize and stain DNA electrophoresis->neutralize analyze Analyze comets using fluorescence microscopy and software neutralize->analyze end Quantify DNA damage (e.g., % tail DNA) analyze->end

Caption: Workflow for the Alkaline Comet Assay.

Protocol

  • Cell Preparation: After treatment with this compound, harvest cells and prepare a single-cell suspension.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to lyse the cells and unfold the DNA.[15]

  • Alkaline Unwinding: Place the slides in an electrophoresis tank with fresh, cold alkaline electrophoresis buffer (pH > 13) and allow the DNA to unwind.[15]

  • Electrophoresis: Apply a voltage to the electrophoresis tank to allow the fragmented DNA to migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides in a neutralization buffer and then stain the DNA with a fluorescent dye.

  • Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage can be quantified using specialized image analysis software to measure parameters such as the percentage of DNA in the tail, tail length, and tail moment.[17]

Concluding Remarks

The selection of an appropriate assay for assessing this compound-induced DNA fragmentation will depend on the specific research question. The DNA laddering assay provides a straightforward qualitative assessment of apoptosis. The TUNEL assay offers a more quantitative measure and allows for the analysis of individual cells. The comet assay is a highly sensitive method for detecting a broader range of DNA damage. For a comprehensive understanding of this compound's pro-apoptotic activity, a combination of these techniques is recommended.

References

Troubleshooting & Optimization

Optimizing culture conditions for enhanced Justicidin B production in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the in vitro production of Justicidin B, a promising cytotoxic arylnaphthalene lignan.

Frequently Asked Questions (FAQs)

Q1: Which type of in vitro culture is best for this compound production?

A1: Hairy root cultures consistently demonstrate the highest potential for this compound production. For instance, hairy root cultures of Linum leonii have been shown to produce up to 10.8 mg/g dry weight (DW), a five-fold increase compared to callus cultures of the same species[1][2][3][4][5]. Similarly, Linum perenne hairy roots have accumulated up to 37 mg/g DW[6]. Adventitious roots are also highly productive, with studies on Linum austriacum showing they produce significantly more this compound than conventional callus cultures[7][8]. While callus and suspension cultures can produce this compound, yields are generally lower[6][7]. The choice of culture type is a critical factor in the sustainable bioproduction of this compound[6].

Q2: My this compound yield is low. What are the most common causes and how can I improve it?

A2: Low yield is a frequent issue that can be attributed to several factors:

  • Suboptimal Culture Type: As detailed in Q1, undifferentiated cultures like callus or suspension cultures are often less productive than organized cultures like hairy or adventitious roots[6][7]. Consider establishing a hairy root culture for higher yields.

  • Inappropriate Medium Composition: The presence and concentration of plant growth regulators are critical. For example, using α-naphthaleneacetic acid (α-NAA) as the sole regulator in a Murashige and Skoog (MS) medium resulted in a 3.7-fold higher accumulation of this compound in L. austriacum cell suspension cultures compared to a medium with a complex mixture of hormones[6].

  • Lack of Elicitation: Elicitors can dramatically boost secondary metabolite production. Applying elicitors like Methyl Jasmonate (MeJA) or Coronatine (COR) has been shown to increase this compound synthesis by more than three times in Linum austriacum cultures[7][8][9][10].

  • Incorrect Harvest Time: this compound accumulation varies over the culture period. In cell suspension cultures of L. perenne, the maximum yield was observed between 8-10 days[6]. Time-course experiments are necessary to determine the optimal harvest point for your specific culture system.

Q3: What is elicitation and which elicitors are effective for this compound production?

A3: Elicitation is a technique used to enhance secondary metabolite production by introducing substances (elicitors) that trigger a defense response in the plant cells[8][11]. For this compound, the plant hormone Methyl Jasmonate (MeJA) and the bacterial toxin mimic Coronatine (COR) are highly effective. In Linum austriacum cultures, both MeJA and COR treatments significantly increased this compound yields[7][8][9][10]. The choice of elicitor may depend on the culture type; for instance, COR-elicited adventitious roots and MeJA-elicited hairy roots were found to be the most productive combinations in one study[8].

Q4: How can I confirm the identity and quantity of this compound in my extracts?

A4: The standard method for identifying and quantifying this compound is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS)[6]. This compound shows a strong UV absorbance around 260 nm[6]. For quantification, a calibration curve should be generated using a purified this compound standard[12]. NMR spectroscopy can also be used for structural confirmation and to distinguish between isomers like this compound and isothis compound[7][8][9][10].

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low or No this compound Production - Inappropriate plant species/explant.- Suboptimal media composition (nutrients, hormones).- Culture type not suitable for lignan production (e.g., callus vs. hairy roots).- Use Linum species from the Syllinum section, known for this compound production[4].- Systematically test different concentrations of auxins like NAA or IAA[6][12].- Establish hairy root or adventitious root cultures for higher yields[2][7][8].
Culture Browning and Necrosis - Accumulation of toxic phenolic compounds.- Nutrient depletion.- High elicitor concentration.- Add antioxidants like ascorbic acid or PVP to the medium.- Ensure regular subculturing to fresh medium.- Perform a dose-response experiment to find the optimal, non-toxic elicitor concentration.
Inconsistent Yields Between Batches - Variability in explant material.- Inconsistent subculturing intervals.- Fluctuations in physical culture conditions (light, temperature).- Use explants from a consistent, genetically stable source.- Maintain a strict subculturing schedule.- Ensure incubators and shakers are calibrated and maintain stable conditions. Dark conditions are often used for root cultures[6][12].
Difficulty in Extracting/Analyzing this compound - Inefficient extraction solvent.- Co-elution with interfering compounds during HPLC.- Degradation of the compound post-extraction.- Use methanol for extraction[12].- Optimize the HPLC gradient (mobile phase composition) to improve peak resolution[12][13]. Use a C18 column[13].- Store extracts at low temperatures (-20°C) and protect from light to prevent degradation.

Quantitative Data Summary

Table 1: this compound Yield in Various Linum Species and In Vitro Culture Types

Plant SpeciesCulture TypeMedium / ConditionThis compound Yield (mg/g DW)Reference
Linum leoniiHairy Roots-10.8[1][2][3][6]
Linum leoniiCallusMS + IAA, 2,4-D, Kinetin2.23[5][6]
Linum perenneHairy Roots-Up to 37.0[6]
Linum perenneSuspension CultureMS + 0.4 mg/L α-NAAUp to 23.0[6]
Linum austriacumHairy RootsControl4.89[7]
Linum austriacumHairy RootsElicited with MeJA14.71[8]
Linum austriacumAdventitious RootsControl3.94[7]
Linum austriacumAdventitious RootsElicited with COR15.74[8]
Linum austriacumCallusControl~1.0 (estimated from graph)[14]
Linum narbonenseCallusLight-grown1.57[6]
L. alpinumRoot Cultures-0.00724 (7.24 µg/mg)[15]
L. austriacumRoot Cultures-0.00531 (5.31 µg/mg)[15]

Table 2: Effect of Elicitation on this compound Production in Linum austriacum

Culture TypeElicitorThis compound Yield (mg/g DW)Fold Increase vs. ControlReference
Adventitious RootsCoronatine (COR)15.74~4.0x[7][8]
Hairy RootsMethyl Jasmonate (MeJA)14.71~3.0x[7][8]
CallusCoronatine (COR)~3.5 (estimated from graph)~3.5x[14]
CallusMethyl Jasmonate (MeJA)~2.5 (estimated from graph)~2.5x[14]

Experimental Protocols

1. Protocol for Hairy Root Induction in Linum species

  • Objective: To establish genetically transformed hairy root cultures for enhanced this compound production.

  • Methodology: Based on protocols for Linum leonii[4].

    • Bacterial Culture: Culture Agrobacterium rhizogenes (e.g., strain ATCC 15834) in YMB medium, supplemented with 20 µM acetosyringone to increase virulence.

    • Explant Preparation: Obtain sterile explants (e.g., leaf or stem segments) from aseptically grown Linum plantlets.

    • Infection: Incubate the explants with the prepared A. rhizogenes suspension for 2 days in the dark with gentle shaking.

    • Co-cultivation: Transfer the infected explants to a solid, hormone-free MS medium and co-cultivate for 2-3 days in the dark.

    • Decontamination & Induction: Transfer the explants to a solid, hormone-free MS medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium. Subculture every 2 weeks.

    • Establishment: Hairy roots will emerge from the wound sites within a few weeks. Excise the roots and transfer them to fresh antibiotic-containing medium. Once bacteria-free, they can be maintained in liquid or solid hormone-free MS medium.

    • Confirmation: Confirm genetic transformation via PCR analysis for the presence of rol genes (e.g., rol A, rol C) integrated into the plant genome[1][2][3].

2. Protocol for Elicitation with Methyl Jasmonate (MeJA)

  • Objective: To stimulate this compound biosynthesis in established root cultures.

  • Methodology: Adapted from studies on Linum austriacum[7][8].

    • Preparation: Prepare a stock solution of Methyl Jasmonate (MeJA) in a suitable solvent (e.g., ethanol) and sterilize by filtration.

    • Culture Growth: Grow the established hairy or adventitious root cultures in liquid MS medium for a set period (e.g., 14-21 days) until they reach the late exponential growth phase.

    • Elicitation: Aseptically add the MeJA stock solution to the culture medium to a final concentration (e.g., 100 µM). An equivalent volume of the solvent should be added to control flasks.

    • Incubation: Continue the culture incubation for a defined period post-elicitation (e.g., 24-72 hours). This duration should be optimized.

    • Harvesting & Analysis: Harvest the root biomass, separate it from the medium, dry it (to determine dry weight), and proceed with extraction and HPLC analysis.

3. Protocol for this compound Extraction and HPLC Quantification

  • Objective: To extract and accurately measure the concentration of this compound.

  • Methodology: Based on general analytical procedures[6][8][12].

    • Extraction:

      • Grind the dried and weighed plant material (e.g., hairy roots) into a fine powder.

      • Suspend the powder in methanol (e.g., 10 mL per 1 g of DW).

      • Perform extraction using ultrasonication for 30 minutes, followed by overnight shaking at room temperature[12].

      • Centrifuge the mixture (e.g., 13,000 x g for 10 min) and collect the supernatant[12].

    • HPLC Analysis:

      • System: An HPLC system equipped with a Photodiode Array (PDA) or UV detector and a C18 column (e.g., Synergi polar RP 80 Å, 250 mm × 10 mm, 4 μm)[12].

      • Mobile Phase: A gradient of water with 0.5% (v/v) formic acid (Solvent A) and acetonitrile with 0.5% (v/v) formic acid (Solvent B) is effective[12].

      • Detection: Monitor the eluent at 260 nm, where this compound has a strong absorbance[6].

      • Quantification: Prepare a standard calibration curve using a purified this compound standard at several concentrations (e.g., 0.019 to 12.5 µg/mL)[12]. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations and Workflows

JusticidinB_Biosynthesis Monolignol Monolignol Pathway ConiferylOH E-Coniferyl Alcohol Monolignol->ConiferylOH Peroxidase Peroxidase/ Laccase ConiferylOH->Peroxidase Phenoxy Phenoxy Radicals Pinoresinol Pinoresinol Phenoxy->Pinoresinol Dimerization PLR PLR-Lp1 (Reductase) Pinoresinol->PLR Lariciresinol Lariciresinol Lariciresinol->PLR Secoiso Secoisolariciresinol SDH SDH Secoiso->SDH Matairesinol Matairesinol (Precursor) JusB7H JusB 7H Matairesinol->JusB7H JusticidinB This compound Peroxidase->Phenoxy PLR->Lariciresinol PLR->Secoiso SDH->Matairesinol JusB7H->JusticidinB

Caption: Proposed biosynthetic pathway of this compound.[6]

Experimental_Workflow Start Start: Select High-Yielding Linum Species Explant 1. Establish Sterile Seedling Cultures Start->Explant Culture_Choice 2. Choose Culture Type Explant->Culture_Choice Callus Callus / Suspension Culture Culture_Choice->Callus Lower Yield Potential HairyRoot Hairy / Adventitious Root Culture Culture_Choice->HairyRoot Higher Yield Potential Media 3. Optimize Basal Medium (MS) & Growth Regulators (NAA) Callus->Media HairyRoot->Media Growth 4. Determine Optimal Growth & Harvest Time Media->Growth Elicitation 5. Test Elicitors (MeJA, COR) Growth->Elicitation Elicit_Yes Implement Elicitation Strategy (Optimize concentration & duration) Elicitation->Elicit_Yes Yes Analysis 6. Extraction & Quantification (HPLC) Elicitation->Analysis No Elicit_Yes->Analysis End Optimized Production Analysis->End

Caption: General workflow for optimizing this compound production.

Troubleshooting_Workflow Start Problem: Low this compound Yield Check_Culture Is the culture type optimized? Start->Check_Culture Switch_Culture Action: Establish Hairy or Adventitious Roots Check_Culture->Switch_Culture No Check_Media Are media components (hormones) optimal? Check_Culture->Check_Media Yes Re_Analyze Re-evaluate Yield Switch_Culture->Re_Analyze Optimize_Media Action: Test different auxin concentrations (e.g., NAA) Check_Media->Optimize_Media No Check_Harvest Is the harvest time correct? Check_Media->Check_Harvest Yes Optimize_Media->Re_Analyze Optimize_Harvest Action: Perform a time-course study to find peak accumulation Check_Harvest->Optimize_Harvest No Check_Elicitor Is elicitation being used? Check_Harvest->Check_Elicitor Yes Optimize_Harvest->Re_Analyze Implement_Elicitor Action: Implement MeJA or COR elicitation strategy Check_Elicitor->Implement_Elicitor No End Yield Improved Check_Elicitor->End Yes Implement_Elicitor->Re_Analyze Re_Analyze->End

Caption: Troubleshooting logic for addressing low this compound yields.

References

Troubleshooting poor solubility of Justicidin B for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Justicidin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this promising lignan. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: this compound is poorly soluble in water but exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for cell-based assays.[1][2][3] It is also soluble in other organic solvents such as acetonitrile, chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What can I do to prevent this?

A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[4]

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock solution into a small volume of media, vortex or mix gently, and then add this intermediate dilution to the final volume.[4]

  • Pre-warming the Media: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility and prevent precipitation.

  • Sonication: If precipitation occurs after dilution, brief sonication in a water bath can help to redissolve the compound.[5]

  • Use of Co-solvents: For particularly challenging situations, a co-solvent system can be employed. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to achieve a clear solution of this compound at concentrations of at least 1.25 mg/mL.[5]

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM or higher). This concentrated stock can then be stored at -20°C or -80°C for long-term use. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: How stable is this compound in solution?

A4: this compound stock solutions in DMSO are generally stable when stored at -20°C or -80°C. However, it is always best practice to prepare fresh working dilutions from the stock solution for each experiment to ensure consistency and accuracy.

Solubility Data

The solubility of this compound in various solvents is summarized in the table below. This information can help in selecting the appropriate solvent and concentration for your specific experimental needs.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Up to 1.5 mg/mL[1]
Acetonitrile (HPLC-grade)0.42 mg/mL[1]
Water / Culture Medium0.05 mg/mL[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL[5]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL[5]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Working Solution for Cell Culture

This protocol describes the preparation of a working solution of this compound from a DMSO stock and its addition to cell culture medium to minimize precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Cell culture medium, pre-warmed to 37°C

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO (Molecular Weight of this compound = 364.35 g/mol ).

    • Dissolve the weighed this compound powder in the calculated volume of DMSO in a sterile microcentrifuge tube.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the 10 mM stock solution in aliquots at -20°C or -80°C.

  • Prepare an Intermediate Dilution (1 mM):

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • In a sterile microcentrifuge tube, dilute the 10 mM stock solution 1:10 with 100% DMSO to obtain a 1 mM intermediate solution. Vortex to mix.

  • Prepare the Final Working Solution in Cell Culture Medium:

    • Determine the final concentration of this compound required for your experiment (e.g., 10 µM).

    • Calculate the volume of the 1 mM intermediate solution needed.

    • In a sterile tube, add the calculated volume of the 1 mM intermediate solution to a small volume of pre-warmed (37°C) cell culture medium.

    • Immediately vortex the tube gently to ensure rapid and even dispersion of the compound.

    • Add this solution to your main volume of cell culture medium to achieve the final desired concentration.

    • Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your specific cell line (typically <0.5%).

Protocol 2: Western Blot for NF-κB Activation

This protocol outlines the procedure for assessing the effect of this compound on the activation of the NF-κB pathway by measuring the levels of key proteins.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

Protocol 3: Caspase-3/7 Activity Assay

This protocol describes how to measure the activity of executioner caspases-3 and -7 in cells treated with this compound using a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay).[6][7]

Materials:

  • Cells treated with this compound in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.

    • Treat the cells with various concentrations of this compound and appropriate controls for the desired time period.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in various cancer cell lines through the activation of both intrinsic and extrinsic pathways.[1] It can activate caspase-8, an initiator caspase in the extrinsic pathway, which in turn can cleave and activate downstream executioner caspases like caspase-3.[1] this compound also activates the intrinsic mitochondrial pathway, involving caspase-9.[1] Furthermore, it can modulate the NF-κB signaling pathway, which plays a crucial role in cell survival and inflammation.[5]

JusticidinB_Apoptosis_Pathway JusticidinB This compound Extrinsic_Pathway Extrinsic Pathway JusticidinB->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway JusticidinB->Intrinsic_Pathway NFkB_Pathway NF-κB Pathway JusticidinB->NFkB_Pathway Caspase8 Caspase-8 activation Extrinsic_Pathway->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9 Caspase-9 activation Intrinsic_Pathway->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Inhibition NF-κB Inhibition NFkB_Pathway->NFkB_Inhibition Cell_Survival Cell Survival (Inhibited) NFkB_Inhibition->Cell_Survival

Caption: this compound-induced apoptosis and NF-κB signaling pathways.

Experimental Workflow for Troubleshooting this compound Solubility

This workflow provides a logical sequence of steps to address solubility issues with this compound in in vitro experiments.

JusticidinB_Solubility_Workflow Start Start: Poor Solubility of this compound Prep_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prep_Stock Stepwise_Dilution Use Stepwise Dilution into Pre-warmed Media Prep_Stock->Stepwise_Dilution Check_Precipitate1 Observe for Precipitation Stepwise_Dilution->Check_Precipitate1 Precipitate_Yes1 Precipitation Occurs Check_Precipitate1->Precipitate_Yes1 Yes Precipitate_No1 No Precipitation Check_Precipitate1->Precipitate_No1 No Sonication Apply Brief Sonication Precipitate_Yes1->Sonication Proceed Proceed with Experiment Precipitate_No1->Proceed Check_Precipitate2 Observe for Precipitation Sonication->Check_Precipitate2 Precipitate_Yes2 Precipitation Persists Check_Precipitate2->Precipitate_Yes2 Yes Precipitate_No2 No Precipitation Check_Precipitate2->Precipitate_No2 No Co_Solvent Consider Co-solvent Formulation Precipitate_Yes2->Co_Solvent Precipitate_No2->Proceed Co_Solvent->Proceed

Caption: A troubleshooting workflow for this compound solubility issues.

Logical Relationship for Preparing Working Solutions

This diagram illustrates the key considerations and logical flow for preparing a usable working solution of this compound for cell culture experiments.

JusticidinB_Solution_Prep_Logic Goal Goal: Prepare Non-toxic, Soluble This compound Working Solution Stock_Sol Start with High-Concentration Stock in 100% DMSO Goal->Stock_Sol Minimize_DMSO Minimize Final DMSO Concentration (<0.5%) Stock_Sol->Minimize_DMSO Avoid_Precipitation Avoid Precipitation during Dilution Stock_Sol->Avoid_Precipitation Final_Solution Achieve Final Working Solution Minimize_DMSO->Final_Solution Stepwise Use Stepwise Dilution Avoid_Precipitation->Stepwise Prewarm Use Pre-warmed Media Avoid_Precipitation->Prewarm Stepwise->Final_Solution Prewarm->Final_Solution

Caption: Logical steps for preparing this compound working solutions.

References

Strategies to overcome low yield in Justicidin B plant extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low yield of Justicidin B from plant sources.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is significantly lower than reported in the literature. What are the primary factors I should investigate?

A1: Several factors can contribute to low extraction yields. Systematically investigate the following:

  • Plant Material: The concentration of this compound can vary significantly based on the plant species, geographical origin, harvest time, and the specific plant part used.[1] For instance, studies on Justicia procumbens have shown that cultivated samples may have higher concentrations of this compound than wild ones (0.80 ± 0.25 mg/g vs. 0.63 ± 0.30 mg/g, respectively).[2] In Linum species, hairy root cultures have been shown to produce significantly higher yields than callus cultures.[3][4]

  • Extraction Solvent: The choice of solvent is critical. This compound is poorly soluble in water but shows good solubility in solvents like DMSO and acetonitrile.[1] Commonly used and effective solvents for lignan extraction include aqueous ethanol or methanol (typically 70-100%).[5] Recent studies have also highlighted "green solvents" like ethyl methyl ketone as being highly effective for this compound extraction.[6][7]

  • Extraction Method: The extraction technique plays a pivotal role. Modern methods like Ultrasound-Assisted Extraction (UAE) often provide higher yields in shorter times compared to traditional methods like maceration or Soxhlet extraction.[6][7][8]

  • Compound Degradation: Lignans can be sensitive to light and temperature.[5] Ensure that the plant material and extracts are protected from light and excessive heat during and after the extraction process.

  • Analytical Quantification: Inaccurate quantification can lead to perceived low yields. Ensure your analytical method, such as High-Performance Liquid Chromatography (HPLC), is properly validated with a reliable standard curve.[9]

Q2: How do I select the optimal plant material for maximizing this compound yield?

A2: Selection of the right plant source is a crucial first step.

  • Species Selection: this compound is found in various plant genera, including Justicia, Phyllanthus, Haplophyllum, and Linum.[1] Yields can differ substantially between species. For example, in vitro root cultures of Linum alpinum produced 1.3 times more this compound than those of L. austriacum.[10]

  • Plant Part: The concentration of this compound can vary between different parts of the plant (roots, stems, leaves, seeds). For many Linum species, in vitro root cultures, particularly hairy root cultures, have been shown to be potent producers.[3][4][11]

  • Biotechnological Approaches: If working with lab-grown cultures, consider using in vitro systems like hairy root or adventitious root cultures, which can produce high and consistent yields.[11] Elicitation with substances like methyl jasmonate (MeJA) or coronatine (COR) can further boost production, in some cases more than threefold.[11][12]

Q3: What is the most effective and efficient method for extracting this compound?

A3: While traditional methods are still used, modern techniques are generally superior for both yield and efficiency.

  • Ultrasound-Assisted Extraction (UAE): This method is highly recommended. It uses ultrasonic waves to create cavitation bubbles in the solvent, which collapse and disrupt plant cell walls, enhancing solvent penetration and mass transfer.[8] Studies have shown UAE to be more advantageous than conventional maceration for this compound extraction.[6][7]

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency, reducing extraction time and solvent consumption compared to methods like Soxhlet.[13]

  • Maceration: This is a simple technique involving soaking the plant material in a solvent. While straightforward, it is often less efficient and more time-consuming than modern methods.[5]

Below is a diagram illustrating a general workflow for troubleshooting low extraction yields.

Caption: A decision-making flowchart for troubleshooting low this compound yield.

Data Presentation: Solvent and Method Comparison

Choosing the right solvent and extraction method is paramount. The tables below summarize quantitative data from various studies to aid in decision-making.

Table 1: Comparison of Solvents for this compound Extraction

Solvent SystemPlant SourceMethodKey FindingsReference
Ethyl Methyl Ketone (MEK) Linum austriacum hairy rootsUAEIdentified as the optimal green solvent for this compound in terms of purity and recovery.[7]
Dimethyl Carbonate Linum speciesUAEEffective green solvent, though MEK was superior for this compound.[7]
70% Ethanol Haplophyllum dauricumNot specifiedDetermined to be the most optimal extraction solvent for both aerial and underground parts.[14]
80% (v/v) Ethanol Linum lewisiiNot specifiedSuccessfully used for extraction prior to TLC and HPLC analysis.[6]
Methanol Linum lewisii adventitious rootsUltrasonicationUsed for extraction from nematode pellets for HPLC analysis.[9]

Table 2: Comparison of Extraction Methods

MethodPrincipleAdvantagesDisadvantagesReference
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.Higher yield, shorter extraction time, reduced solvent use compared to conventional methods.Requires specialized equipment.[7][8]
Accelerated Solvent Extraction (ASE) Uses elevated temperature and pressure.Fast, efficient, and requires less solvent than Soxhlet.High initial equipment cost.[13]
Maceration Soaking plant material in solvent.Simple, low cost.Time-consuming, may result in lower yield.[5]
Soxhlet Extraction Continuous extraction with a cycling solvent.Thorough extraction.Lengthy process, uses large solvent volumes, potential for thermal degradation.[5]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methodologies that have proven effective for lignan extraction from Linum species.[7]

1. Materials and Equipment:

  • Dried and powdered plant material (e.g., Linum hairy roots).
  • Solvent: Ethyl Methyl Ketone (MEK) and water.
  • Ultrasonic bath or probe sonicator.
  • Centrifuge and centrifuge tubes.
  • Rotary evaporator.
  • HPLC system for quantification.

2. Procedure:

  • Preparation: Weigh 1 gram of finely powdered, dried plant material.
  • Solvent Addition: Add the plant material to a suitable vessel. Based on optimization studies, add the solvent mixture. An optimal starting point is a liquid-to-solid ratio of 200 mL/g and a solvent concentration of 60-70% MEK in water.[7]
  • Sonication: Place the vessel in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes. If using a probe sonicator, use pulses to avoid overheating the sample.
  • Separation: After sonication, centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes) to pellet the solid plant material.
  • Collection: Carefully decant the supernatant (the liquid extract) into a clean flask.
  • Re-extraction (Optional): To maximize yield, the solid pellet can be re-suspended in a fresh solvent mixture and the sonication and separation steps can be repeated.
  • Concentration: Combine the supernatants and evaporate the solvent using a rotary evaporator under reduced pressure.
  • Quantification: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) and analyze by HPLC to determine the this compound concentration.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This is a general protocol for the analytical quantification of this compound.[1][9]

1. HPLC System & Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid, e.g., 0.5% v/v, to improve peak shape).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set at a wavelength where this compound has maximum absorbance (typically around 260 nm).
  • Injection Volume: 10-20 µL.

2. Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., HPLC-grade acetonitrile).[1] Create a series of dilutions to generate a standard calibration curve (e.g., from 0.01 to 15 µg/mL).[9]
  • Sample Preparation: Filter the re-dissolved plant extract through a 0.45 µm syringe filter to remove any particulate matter before injection.
  • Analysis: Inject the standards and samples onto the HPLC system.
  • Calculation: Identify the this compound peak in the sample chromatograms by comparing the retention time with the pure standard. Quantify the amount of this compound in the sample by using the peak area and interpolating from the standard calibration curve.

Visualizations

Biosynthetic Pathway of this compound

Understanding the biosynthesis can provide insights into the metabolic state of the plant, which might influence optimal harvest times. The pathway starts from the general phenylpropanoid pathway.

Biosynthesis_Pathway Coniferyl_Alcohol Coniferyl Alcohol Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Oxidative Dimerization Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH Intermediates Further Intermediates (e.g., Collinusin) Matairesinol->Intermediates Multiple Steps Justicidin_B This compound Intermediates->Justicidin_B Final Steps

Caption: Proposed biosynthetic pathway of this compound from Coniferyl Alcohol.[1]

References

Technical Support Center: Refining HPLC Separation of Justicidin B and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the separation of Justicidin B and its isomers.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound and its isomers.

1. Poor Resolution Between this compound and its Isomers (e.g., Isothis compound)

  • Question: My chromatogram shows co-eluting or poorly resolved peaks for this compound and what I suspect to be its isomers. How can I improve the separation?

  • Answer: Achieving baseline separation of structurally similar isomers like this compound and Isothis compound can be challenging. Here are several strategies to improve resolution:

    • Optimize the Mobile Phase:

      • Solvent Composition: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of the organic modifier can increase retention times and improve separation.

      • pH Adjustment: The pH of the mobile phase can significantly impact the retention behavior of ionizable compounds.[1][2][3][4] For arylnaphthalene lignans, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and resolution.[5]

    • Column Selection:

      • Stationary Phase: Consider using a column with a different stationary phase chemistry. While C18 columns are common, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for these aromatic compounds.

      • Particle Size and Column Dimensions: Employing a column with smaller particles (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) or a longer column will increase column efficiency and, consequently, resolution.

    • Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the differences in their interaction with the stationary phase.[6]

2. Peak Tailing in this compound Peak

  • Question: The peak for this compound in my chromatogram is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.[7][8][9] For a compound like this compound, potential causes and solutions include:

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.

      • Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analyte. Lowering the mobile phase pH (e.g., to pH 2-3) with an acidifier like formic or trifluoroacetic acid can suppress the ionization of silanol groups and minimize these interactions.[7][10]

    • Column Overload: Injecting too much sample can lead to peak distortion.[6][7]

      • Solution: Try diluting your sample or reducing the injection volume.

    • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

      • Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column. Using a guard column can help extend the life of your analytical column.[6]

3. Inconsistent Retention Times for this compound

  • Question: I am observing a drift in the retention time of this compound across different runs. What could be causing this variability?

  • Answer: Stable retention times are crucial for reliable peak identification and quantification. Fluctuations can be caused by several factors:[11]

    • Mobile Phase Preparation: Inconsistencies in the mobile phase composition can lead to shifts in retention time.[6][12]

      • Solution: Ensure accurate and consistent preparation of the mobile phase for each run. If using a gradient, ensure the pump's mixing performance is optimal. Premixing the mobile phase can sometimes improve consistency.

    • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially in gradient elution.

      • Solution: Increase the column equilibration time to ensure the stationary phase is fully conditioned before each injection.[6]

    • Temperature Fluctuations: Variations in the column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[6]

    • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, variable retention times.[12]

      • Solution: Regularly maintain and check the performance of your HPLC pump.

Data Presentation

Table 1: HPLC Methods for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Synergi polar RP 80 Å (250 mm × 10 mm, 4 μm)[5]Shiseido Capcell Pak C18 (250 × 4.6 mm, 5 µm)[13]Agilent 300SB-C18[13]
Mobile Phase A: Water with 0.5% (v/v) formic acidB: Acetonitrile with 0.5% (v/v) formic acid[5]A: WaterB: Acetonitrile[13]A: Water (0.5% formic acid, 10 mM NH4COOH)B: Methanol[13]
Detection Photodiode Array (PDA)[5]UV at 256 nm[13]ESI-MS/MS[13]
Purity Achieved Up to 98.80%[5]Not specifiedNot specified

Table 2: Quantitative Analysis of this compound in Various Samples

Sample SourceThis compound ConcentrationAnalytical MethodReference
Linum austriacum (adventitious roots, COR-elicited)15.74 ± 1.18 mg/g DWHPLC[14]
Linum austriacum (hairy roots, MeJA-elicited)14.71 ± 0.90 mg/g DWHPLC[14]
Cultivated Justicia procumbens0.80 ± 0.25 mg/gHPLC-DAD[15]
Wild Justicia procumbens0.63 ± 0.30 mg/gHPLC-DAD[15]

Experimental Protocols

Protocol 1: Semi-Preparative HPLC for this compound Purification

This protocol is based on the method described by Mascheretti et al. (2021).[5]

  • System Preparation:

    • Use a semi-preparative HPLC system equipped with a photodiode array detector.

    • Equilibrate a Synergi polar RP 80 Å column (250 mm × 10 mm, 4 μm) with the initial mobile phase conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.5% (v/v) formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.5% (v/v) formic acid.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve the crude extract containing this compound in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Run a gradient elution suitable for separating this compound from other components in the extract. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the compound of interest.

    • Monitor the elution profile using the PDA detector, with a primary wavelength set around 260 nm for this compound.[16]

  • Fraction Collection:

    • Collect the fraction corresponding to the this compound peak based on its retention time and UV-Vis spectrum.

  • Purity Analysis:

    • Analyze the collected fraction using an analytical HPLC method to confirm its purity.

Protocol 2: Quantitative Analysis of this compound in Plant Material

This protocol is a general guideline based on methods described for the analysis of Justicia procumbens.[15]

  • Standard Preparation:

    • Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Extraction:

    • Dry and powder the plant material.

    • Extract a known weight of the powdered material with a suitable solvent (e.g., 70% methanol) using techniques like sonication or maceration.

    • Filter the extract and dilute it to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Use a validated analytical HPLC method (e.g., using a C18 column and a mobile phase of acetonitrile and water with an acidifier).

    • Inject the prepared standards and sample extracts.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.

    • Calculate the final concentration of this compound in the original plant material (e.g., in mg/g of dry weight).

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Poor_Resolution Poor Resolution Check_Column Check Column (Type, Age, Temp) Poor_Resolution->Check_Column Secondary Action Peak_Tailing Peak Tailing Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, pH) Peak_Tailing->Optimize_Mobile_Phase Adjust pH Peak_Tailing->Check_Column Check for Contamination Retention_Time_Shift Retention Time Shift Retention_Time_Shift->Optimize_Mobile_Phase Ensure Consistent Prep System_Check System Check (Pump, Equilibration) Retention_Time_Shift->System_Check Verify Pump & Equilibration Improved_Separation Improved Separation Optimize_Mobile_Phase->Improved_Separation Check_Column->Improved_Separation System_Check->Improved_Separation

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample_Extraction Sample Extraction (e.g., Plant Material) Standard_Preparation Standard Preparation (this compound Reference) HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Preparation->HPLC_System Inject Standards Chromatogram_Analysis Chromatogram Analysis (Peak Integration) HPLC_System->Chromatogram_Analysis Generate Data Method_Development Method Development (Mobile Phase, Gradient) Method_Development->HPLC_System Define Parameters Calibration_Curve Calibration Curve Construction Chromatogram_Analysis->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: A general workflow for the quantitative analysis of this compound.

References

Addressing and correcting for batch variability in Justicidin B production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and correct for batch variability in Justicidin B production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production challenging?

This compound is a naturally occurring arylnaphthalene lignan found in various plant species, particularly from the Justicia, Phyllanthus, Haplophyllum, and Linum genera.[1] It is a potent cytotoxic agent with significant interest for its potential anti-cancer properties.[1][2][3] Production challenges stem from its complex chemical structure, which makes chemical synthesis economically challenging for large-scale production.[1][4] Biotechnological production using plant in vitro cultures is a promising alternative, but it is often plagued by batch-to-batch variability, where yields can differ significantly between experiments.[1][5]

Q2: What are the primary methods for producing this compound?

The primary methods for this compound production are:

  • Extraction from whole plants: Traditionally, this compound is isolated from plant sources like Justicia procumbens. However, concentrations can vary based on geographical origin, climate, and harvest time, contributing to inconsistency.[1]

  • Chemical Synthesis: While total synthesis has been achieved, it often involves multiple complex steps, making it less feasible for commercial scale-up.[6][7]

  • Biotechnological Production: In vitro plant tissue culture is the most researched and scalable alternative.[1][8] This includes using various culture types such as:

    • Callus cultures

    • Cell suspension cultures

    • Adventitious root cultures

    • Genetically transformed hairy root cultures, which are often the highest producers.[3][4][9][10]

Q3: What key factors influence the yield and consistency of this compound in plant cell cultures?

Several critical factors can impact the yield and reproducibility of this compound production:

  • Plant Species and Genotype: Different species and even different genetic lines within the same species can have vastly different production capabilities.[1][11]

  • Culture Type: Hairy root and adventitious root cultures generally show higher and more stable production compared to callus or suspension cultures.[1][4][9]

  • Culture Medium Composition: The balance of macronutrients, micronutrients, vitamins, and plant growth regulators (e.g., NAA, 2,4-D, kinetin) is crucial.[1][8]

  • Elicitation: The application of elicitors—substances that trigger defense responses in plants—is a highly effective strategy to boost secondary metabolite production. Methyl jasmonate (MeJA) and coronatine (COR) are known to significantly increase this compound synthesis.[4][12][13]

  • Culture Conditions: Physical parameters such as light, temperature, pH, and aeration (in bioreactors) must be tightly controlled.[1]

  • Harvest Time: The accumulation of this compound is growth-phase dependent, with maximum yields typically observed during the late exponential or early stationary phase.[1]

Q4: How can I accurately quantify this compound in my samples?

High-Performance Liquid Chromatography (HPLC) is the most robust and widely used technique for the identification and quantification of this compound.[1][8] Key considerations for accurate quantification include:

  • Method: HPLC coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector is common. This compound shows a strong UV absorbance around 260 nm.[1] For higher sensitivity and structural confirmation, HPLC coupled with Mass Spectrometry (HPLC-MS) is recommended.[1][14]

  • Standard Curve: A standard calibration curve must be generated using purified this compound of known concentration.[8]

  • Extraction: An efficient and reproducible extraction method is critical to ensure all this compound is recovered from the biomass before analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound production experiments.

Issue 1: Low or No Detectable Yield of this compound

Potential Cause Recommended Solution
Incorrect Plant Material Verify the species and specific line of your plant culture. Linum species such as L. austriacum, L. leonii, and L. perenne are documented producers.[4][10] Obtain certified plant material if possible.
Suboptimal Culture Medium Review and optimize the medium composition. A basal Murashige and Skoog (MS) medium is commonly used.[1][8] Systematically test different concentrations of plant growth regulators like NAA and 2,4-D.[1]
Ineffective Elicitation Elicitation is often necessary for high yields. If not using elicitors, incorporate them into your protocol. If using elicitors, verify the concentration and timing of application. For MeJA and COR, concentrations and exposure times can dramatically affect results.[4][12]
Incorrect Harvest Time Perform a time-course study to determine the optimal harvest day. This compound production often peaks between 8-14 days after subculture or elicitation, depending on the specific culture line and conditions.[1][4]
Inefficient Extraction Review your extraction protocol. Ensure the solvent (e.g., methanol, ethanol) is appropriate and the extraction method (e.g., ultrasonication, overnight shaking) is sufficient to lyse cells and solubilize the compound.[8][11]
Analytical Method Not Sensitive Enough Check the detection limit of your analytical equipment. If yields are very low, you may need to concentrate your extract or use a more sensitive method like HPLC-MS.[1]

Issue 2: High Variability in this compound Yield Between Batches

Potential Cause Recommended Solution
Inconsistent Starting Material Use the same cell line and ensure a consistent amount and age of the inoculum for each new batch. Cryopreserve a master cell bank to ensure genetic stability.
Inconsistent Elicitor Preparation/Application Prepare fresh elicitor solutions for each experiment from a reliable stock. Ensure the final concentration in the medium is accurate and the timing of addition is precisely controlled.
Fluctuations in Physical Culture Conditions Tightly monitor and control environmental factors. Use calibrated incubators/bioreactors to maintain consistent temperature, light cycle, and agitation speed. Monitor and adjust the pH of the culture medium regularly.
Operator-Dependent Variation Standardize all manual procedures by creating detailed Standard Operating Procedures (SOPs). This includes media preparation, subculturing, elicitor addition, harvesting, and extraction.[5][15]
Culture Instability Plant cell cultures can exhibit somaclonal variation over time. Periodically re-initiate cultures from a cryopreserved stock or select for high-producing lines to maintain consistency.

Issue 3: Presence of Impurities or Isomers like Isothis compound

Potential Cause Recommended Solution
Metabolic Shift Due to Stress Elicitation, while boosting this compound, can also activate parallel biosynthetic pathways, leading to the production of related compounds like isothis compound.[4][13]
Non-Optimal Extraction/Purification The extraction process may co-extract other lignans and phenolic compounds. Optimize your purification protocol (e.g., semi-preparative HPLC, column chromatography) to effectively separate this compound from its isomers and other impurities.[8]
Degradation of Product This compound may be sensitive to light, temperature, or pH during extraction and storage. Protect samples from light and store extracts at low temperatures (e.g., -20°C) to prevent degradation.

Quantitative Data Summary

Table 1: this compound Yields in Various Linum Species and In Vitro Culture Types

Linum SpeciesCulture TypeYield (mg/g Dry Weight)Reference
L. austriacumHairy Roots16.9[1]
L. austriacumAdventitious Roots3.94[4]
L. austriacumCallus Culture2.9[1]
L. leoniiHairy Roots10.8[9][10]
L. leoniiCallus Culture2.23[1]
L. perenneHairy Rootsup to 37.0[1]
L. narbonenseCallus Culture1.57[1]

Table 2: Effect of Elicitors on this compound Production in Linum austriacum Root Cultures

Culture TypeElicitorYield (mg/g Dry Weight)Fold IncreaseReference
Adventitious Roots (Control)None3.94-[4]
Adventitious RootsCoronatine (COR)15.74~4.0x[4]
Hairy Roots (Control)None4.89-[4]
Hairy RootsMethyl Jasmonate (MeJA)14.71~3.0x[4]

Experimental Protocols

Protocol 1: Establishment and Maintenance of Hairy Root Cultures

  • Infection: Sterilize plant explants (e.g., leaves, hypocotyls) and infect them with a suspension of Agrobacterium rhizogenes (e.g., strain ATCC 15834).

  • Co-cultivation: Co-cultivate the explants with A. rhizogenes for 2-3 days in the dark on a solid medium.

  • Root Induction: Transfer the explants to a fresh, hormone-free solid MS medium containing an antibiotic (e.g., cefotaxime) to eliminate the bacteria. Hairy roots will emerge from the infection sites within 2-4 weeks.

  • Establishment of Liquid Cultures: Excise individual, fast-growing root lines and transfer them to liquid MS medium.

  • Maintenance: Maintain the cultures on an orbital shaker (e.g., 110 rpm) at 25°C in the dark. Subculture every 3-4 weeks by transferring a small portion of the root biomass to a fresh medium.

Protocol 2: Elicitation with Methyl Jasmonate (MeJA)

  • Preparation of Elicitor Stock: Prepare a stock solution of MeJA in ethanol or DMSO.

  • Culture Growth: Grow the hairy root cultures for a set period (e.g., 14 days) to reach the exponential growth phase.

  • Elicitor Addition: Aseptically add the MeJA stock solution to the liquid culture to achieve the desired final concentration (e.g., 100 µM). An equivalent volume of solvent should be added to control cultures.

  • Incubation: Continue to incubate the cultures for an additional period (e.g., 7 days) post-elicitation.

  • Harvesting: Harvest the hairy root biomass by vacuum filtration, wash with distilled water, and freeze-dry or oven-dry at a low temperature (e.g., 40-50°C) to a constant weight.

Protocol 3: Extraction and HPLC Quantification of this compound

  • Extraction: Grind the dried, powdered root biomass (e.g., 100 mg). Extract the powder with a suitable solvent like methanol (e.g., 3 x 10 mL) using ultrasonication for 30 minutes per extraction cycle.

  • Sample Preparation: Combine the extracts and evaporate the solvent under reduced pressure. Re-dissolve the dried extract in a known volume of mobile phase (e.g., 1 mL) and filter through a 0.45 µm syringe filter before analysis.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid) is typically used.

    • Detection: Monitor the eluent at 260 nm.

    • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area to a standard curve generated with pure this compound. Express the final yield as mg per g of dry weight (DW) of the biomass.[8]

Visualizations

G start_node High Batch-to-Batch Variability Observed cat_raw Category: Raw Materials start_node->cat_raw cat_proc Category: Process Parameters start_node->cat_proc cat_op Category: Operator/Method start_node->cat_op q_raw1 Is the starting cell line from a consistent source? cat_raw->q_raw1 q_proc1 Are physical parameters (T°, light, agitation) tightly controlled? cat_proc->q_proc1 q_op1 Are all steps performed identically? cat_op->q_op1 sol_raw1 Action: Establish and use a cryopreserved master cell bank. q_raw1->sol_raw1 No q_raw2 Are media components from the same supplier/lot? q_raw1->q_raw2 Yes sol_raw2 Action: Qualify suppliers and purchase larger lots of critical reagents. q_raw2->sol_raw2 No sol_proc1 Action: Calibrate equipment. Implement continuous monitoring. q_proc1->sol_proc1 No q_proc2 Is elicitor concentration and timing identical? q_proc1->q_proc2 Yes sol_proc2 Action: Use freshly prepared elicitor from a qualified stock. Automate addition if possible. q_proc2->sol_proc2 No sol_op1 Action: Develop and follow detailed SOPs for all procedures. q_op1->sol_op1 No q_op2 Is the extraction and analysis protocol validated? q_op1->q_op2 Yes sol_op2 Action: Validate analytical methods for reproducibility and accuracy. q_op2->sol_op2 No

Caption: Troubleshooting workflow for addressing batch variability.

G cluster_pathway Biosynthesis Pathway PPA Phenylpropanoid Pathway CONIF E-Coniferyl Alcohol PPA->CONIF PEROX Peroxidase / Laccase (Oxidative Dimerization) CONIF->PEROX PINO Pinoresinol PEROX->PINO PLR Pinoresinol Lariciresinol Reductase (PLR) PINO->PLR LARI Lariciresinol SECO Secoisolariciresinol PLR->SECO SDH Secoisolariciresinol Dehydrogenase (SDH) SECO->SDH MATA Matairesinol SDH->MATA ARYL Downstream enzymes (leading to arylnaphthalene scaffold) MATA->ARYL JUST This compound ARYL->JUST

Caption: Proposed biosynthetic pathway of this compound.

G cluster_culture Culture & Elicitation cluster_processing Processing & Analysis C1 1. Establish Hairy Root Culture C2 2. Grow to Exponential Phase (e.g., 14 days) C1->C2 C3 3. Add Elicitor (e.g., MeJA) C2->C3 C4 4. Incubate (e.g., 7 days) C3->C4 P1 5. Harvest and Dry Biomass C4->P1 P2 6. Solvent Extraction P1->P2 P3 7. Filter and Prepare for HPLC P2->P3 P4 8. HPLC Quantification P3->P4 Result Result: Yield (mg/g DW) P4->Result

Caption: Experimental workflow for this compound production and analysis.

References

How to enhance the long-term stability of Justicidin B stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the long-term stability of Justicidin B stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is poorly soluble in water but shows good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][2] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[2] For in vivo experiments, co-solvent systems such as DMSO/PEG300/Tween-80/saline or DMSO/Corn Oil are often used to improve solubility and bioavailability.[3]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To maximize long-term stability, stock solutions should be stored at low temperatures and protected from light.[3] The recommended storage temperature is -80°C. Storage at -20°C is also acceptable but for a shorter duration.[3] It is crucial to use tightly sealed vials to prevent solvent evaporation and contamination.

Q3: How long can I store my this compound stock solution without significant degradation?

A3: The storage duration depends heavily on the temperature. When stored in a suitable solvent like DMSO and protected from light, stock solutions are generally stable for up to 6 months at -80°C or for up to 1 month at -20°C.[3] For maximum experimental consistency, it is always best to use freshly prepared solutions whenever possible.[2]

Q4: Is this compound sensitive to light?

A4: Yes. Product datasheets explicitly recommend protecting stock solutions from light.[3][4] Lignans, as phenolic compounds, can be susceptible to photodegradation. Therefore, it is best practice to store solutions in amber or light-blocking vials and to minimize exposure to ambient light during handling.

Q5: How can I minimize degradation from repeated freeze-thaw cycles?

A5: Repeated freezing and thawing can compromise the stability of this compound. To avoid this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[3] This practice ensures that the main stock remains frozen and undisturbed until a new aliquot is needed.

Q6: What are the visual signs that my this compound stock solution may have degraded?

A6: Visual indicators of degradation or instability can include a change in color, the appearance of cloudiness, or the formation of precipitate. If you observe any of these changes, the solution's integrity may be compromised, and it is advisable to prepare a fresh stock.

Data Summary Tables

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Completely soluble up to 1.5 mg/mL[1]
Acetonitrile (HPLC-grade)Up to 0.42 mg/mL[1][5]
Water / Culture MediumPoorly soluble (approx. 0.05 mg/mL)[1]
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble (quantitative data not specified)[2]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationKey ConsiderationsReference
-80°CUp to 6 monthsOptimal for long-term storage[3]
-20°CUp to 1 monthSuitable for short-term storage[2][3]
+4°CNot RecommendedLong-term solution storage not advised
Room TemperatureNot RecommendedFor solid compound only, short-term
All Temperatures Protect from light and store in aliquots Critical for preventing degradation [3]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 364.4 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 3.64 mg) in a sterile tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration. For 3.64 mg of this compound, add 1.0 mL of DMSO to make a 10 mM solution.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If dissolution is slow, gentle warming to 37°C or brief sonication in an ultrasonic bath can aid the process.[2] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, amber vials.

  • Storage: Tightly seal the aliquots and store them at -80°C for long-term stability.[3] Label the vials clearly with the compound name, concentration, and preparation date.

Protocol 2: Assessing Stock Solution Stability via HPLC (Conceptual Workflow)

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity and degradation of a compound over time.[6][7] This protocol outlines the general workflow.

Objective: To quantify the percentage of intact this compound in a stock solution after a specified storage period.

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis. Inject this sample to obtain a reference chromatogram and determine the initial peak area of this compound.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., -80°C, -20°C, protected from light vs. exposed to light).

  • Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw a new aliquot.

  • Sample Preparation: Prepare a sample for HPLC analysis at the same concentration as the initial analysis.

  • HPLC Analysis: Run the sample using an established HPLC method (e.g., using a C18 column with a mobile phase of acetonitrile and water).[1][7]

  • Data Comparison: Compare the peak area of this compound from the stored sample to the initial (T=0) peak area. The appearance of new peaks or a decrease in the primary peak area indicates degradation. Calculate the percentage of remaining this compound to quantify its stability.

Visual Guides and Workflows

G cluster_prep Preparation Phase cluster_store Storage Phase start Start: Weigh This compound Powder dissolve Dissolve in High-Purity Solvent (e.g., DMSO) start->dissolve assist Optional: Gentle Warming (37°C) or Sonication dissolve->assist check Verify Complete Dissolution (Clear Solution) assist->check check->dissolve  No aliquot Aliquot into Single-Use, Light-Protected Vials check->aliquot  Yes storage Store at Recommended Temperature (-80°C) aliquot->storage end Ready for Experimental Use storage->end

Diagram 1: Recommended workflow for preparing and storing stable this compound stock solutions.

G cluster_actions Corrective Actions start Problem Encountered with This compound Stock Solution precipitate Is there precipitate in the solution? start->precipitate inconsistent Are experimental results inconsistent? precipitate->inconsistent No warm Gently warm (37°C) and sonicate to redissolve precipitate->warm Yes use_caution Use with caution. Consider preparing fresh stock. check_stability Check storage conditions (temp, light, aliquots). Consider stability testing (HPLC). inconsistent->check_stability Yes check_sol Did it redissolve? warm->check_sol check_sol->use_caution Yes discard Discard solution. Prepare fresh stock solution. check_sol->discard No check_stability->discard

Diagram 2: Troubleshooting guide for common issues with this compound stock solutions.

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center This compound Stock Solution Stability stable Enhanced Stability center->stable   Optimized   Conditions degraded Degradation center->degraded   Sub-optimal   Conditions temp Storage Temperature temp->center light Light Exposure light->center solvent Solvent Choice solvent->center cycles Freeze-Thaw Cycles cycles->center oxygen Oxygen / Air Exposure oxygen->center ph pH of Solution ph->center

Diagram 3: Key factors influencing the long-term stability of this compound solutions.

References

Overcoming challenges in the purification of Justicidin B from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of Justicidin B from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for extracting this compound?

A1: this compound is an arylnaphthalene lignan found in various plant species, particularly from the genera Justicia, Phyllanthus, Haplophyllum, and Linum. Due to often low concentrations in wild plants, in vitro cultures, such as callus, cell suspension, and especially hairy root cultures, are increasingly utilized for higher and more consistent yields.[1] Hairy root cultures of Linum species have shown particularly high productivity.[1][2]

Q2: What is the solubility of this compound, and how does it affect solvent selection?

A2: this compound is poorly soluble in water (0.05 mg/mL) but shows good solubility in organic solvents. It is completely soluble in pure DMSO up to 1.5 mg/mL and can be dissolved in HPLC-grade acetonitrile at concentrations up to 0.42 mg/mL.[1] This hydrophobicity is a critical factor in selecting appropriate solvents for both extraction and chromatographic purification to ensure good recovery and prevent precipitation.

Q3: Can this compound degrade during the purification process?

A3: Lignans, as phenolic compounds, can be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or oxidative environments. While specific data on this compound degradation pathways during purification is limited, it is best practice to use mild extraction and purification conditions. This includes avoiding prolonged exposure to harsh acids or bases and high temperatures.[3]

Q4: What purity level is typically achievable for this compound?

A4: With optimized purification protocols, a high purity of this compound can be achieved. For instance, using semi-preparative HPLC, a purity of up to 98.80% has been reported.[4] High-Speed Counter-Current Chromatography (HSCCC) has also demonstrated the ability to yield this compound with purity levels over 95% in a single step.[5][6]

Data Presentation: this compound Yield from Various Sources

The following tables summarize the quantitative yield of this compound from different plant sources and in vitro culture systems, providing a basis for selecting starting material.

Table 1: this compound Yield from Different Linum Species In Vitro Cultures

Plant SpeciesCulture TypeYield (mg/g Dry Weight)Reference
Linum alpinumRoot Culture7.24 µg/mg[7][8]
Linum austriacumRoot Culture5.31 µg/mg[7][8]
Linum alpinumShoot Culture4.34 µg/mg[7][8]
Linum austriacumHairy Roots (30 days)16.9 mg/g[1]
Linum austriacumRoots (30 days)12.5 mg/g[1]
Linum austriacumSuspension (12 days)6.7 mg/g[1]
Linum austriacumCallus (30 days)2.9 mg/g[1]
Linum leoniiHairy Roots10.8 mg/g[1][2]
Linum leoniiCallus2.23 mg/g[1]
Linum perenneHairy Roots37 mg/g[1]
Linum perenneSuspension Culture23 mg/g[1]

Table 2: this compound Purification via High-Speed Counter-Current Chromatography (HSCCC)

Crude Sample AmountYield of this compoundPurityReference
300 mg19.7 mg>95%[5][6]

Experimental Protocols

Protocol 1: Extraction of this compound from Linum Hairy Root Cultures
  • Harvesting and Drying: Harvest hairy root cultures and freeze-dry them to obtain a stable dry weight.

  • Grinding: Grind the dried roots into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered root material in 80% (v/v) ethanol.

    • Use an ultrasonic bath for 30-60 minutes to enhance extraction efficiency.

    • Alternatively, perform maceration by stirring at room temperature for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Semi-Preparative HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude extract in a suitable solvent, such as methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A semi-preparative HPLC system equipped with a photodiode array (PDA) detector.

    • Column: A reversed-phase C18 column (e.g., Synergi polar RP 80 Å, 250 mm × 10 mm, 4 µm) is suitable.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water with 0.5% (v/v) formic acid (Solvent A) and acetonitrile with 0.5% (v/v) formic acid (Solvent B).

    • Gradient Program: A linear gradient starting from a lower percentage of Solvent B, gradually increasing to elute this compound. The exact gradient will depend on the specific column and system and should be optimized.

    • Flow Rate: Typically in the range of 2-5 mL/min for a 10 mm ID column.

    • Detection: Monitor the effluent at approximately 260 nm, where this compound shows strong UV absorbance.[1]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis and Final Preparation:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Troubleshooting Guides

Guide 1: HPLC Purification

This guide addresses common issues encountered during the HPLC purification of this compound.

IssuePotential Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column. - Incompatible sample solvent. - Column overload.- Use a high-purity, end-capped C18 column. - Acidify the mobile phase (e.g., with 0.1-0.5% formic acid) to suppress silanol ionization. - Dissolve the sample in the initial mobile phase or a weaker solvent.[9] - Reduce the injection volume or sample concentration.
Poor Peak Shape (Fronting) - Sample solvent stronger than the mobile phase. - Column collapse or void.- Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.[10] - Inspect the column; if a void has formed, the column may need to be replaced.[11]
Low Resolution/Overlapping Peaks - Inadequate separation power of the mobile phase. - Presence of isomers (e.g., isothis compound).[12]- Optimize the gradient slope; a shallower gradient can improve the resolution of closely eluting compounds. - Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity. - Consider a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity.
Low Recovery - Poor solubility of this compound in the mobile phase leading to precipitation. - Irreversible adsorption onto the column.- Increase the proportion of organic solvent in the mobile phase, ensuring it remains compatible with the stationary phase. - Ensure the sample is fully dissolved before injection; sonication may help. - Use a guard column to protect the analytical column from strongly adsorbing impurities.[13]
High Backpressure - Blockage in the system (e.g., clogged frit, tubing). - Buffer precipitation in the organic mobile phase.- Systematically check for blockages by disconnecting components. - Filter all solvents and samples before use. - If using buffers, ensure they are soluble in the highest organic concentration of your gradient.[14]
Guide 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a valuable technique for purifying this compound as it avoids irreversible adsorption to a solid support.[5]

IssuePotential Cause(s)Troubleshooting Steps
Poor Resolution - Inappropriate solvent system (unsuitable partition coefficient, K).- Systematically screen different solvent systems. The ideal K value for the target compound is typically between 0.5 and 2.[5] - For complex mixtures with compounds of varying polarities, consider a stepwise or gradient elution.[5]
Loss of Stationary Phase - Emulsion formation. - Flow rate is too high. - Unsuitable solvent system properties (viscosity, interfacial tension).- Ensure the two phases of the solvent system are thoroughly pre-equilibrated. - Reduce the mobile phase flow rate. - Select a solvent system with a shorter settling time.
Low Recovery - this compound is partitioning unfavorably.- Adjust the solvent system to achieve an optimal K value. If K is too high, the compound will be retained too long; if too low, it will elute too quickly with the mobile phase.
Sample Precipitation at Injection - The crude extract is not fully soluble in the biphasic solvent system.- Dissolve the sample in a small volume of both the upper and lower phases of the solvent system before injection.[6]

Visualizations

Experimental and Logical Workflows

JusticidinB_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Start Source Material (e.g., Linum Hairy Roots) Grind Grinding Start->Grind Extract Solvent Extraction (e.g., 80% Ethanol) Grind->Extract Concentrate Filtration & Concentration Extract->Concentrate Crude Crude Extract Concentrate->Crude Purify Primary Purification (e.g., HPLC or HSCCC) Crude->Purify Load onto Column/Injector Collect Fraction Collection Purify->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pooling of Pure Fractions Analyze->Pool Final Solvent Removal Pool->Final End Purified this compound Final->End

Caption: General workflow for the purification of this compound.

HPLC_Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem HPLC Issue Observed (e.g., Poor Peak Shape) Cause1 Chemical Effects (e.g., Silanol Interactions) Problem->Cause1 Cause2 Physical Effects (e.g., Column Void) Problem->Cause2 Cause3 Method Parameters (e.g., Solvent Mismatch) Problem->Cause3 Sol1 Adjust Mobile Phase (e.g., Add Acid) Cause1->Sol1 Sol2 Check/Replace Hardware (e.g., New Column) Cause2->Sol2 Sol3 Modify Sample Prep (e.g., Change Solvent) Cause3->Sol3 Sol1->Problem Re-analyze Sol2->Problem Re-analyze Sol3->Problem Re-analyze

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Improving the efficiency of Suzuki-Miyaura cross-coupling for Justicidin B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the Suzuki-Miyaura cross-coupling reaction for the synthesis of Justicidin B and related arylnaphthalene lactone lignans.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the Suzuki-Miyaura cross-coupling for this compound synthesis?

A1: The most critical step is the palladium-catalyzed cross-coupling of an aryl halide or triflate with a suitable boronic acid or its ester derivative. The efficiency of this step directly impacts the overall yield of this compound. In many reported syntheses, a key coupling involves a triflated naphthalene lactone intermediate and a substituted arylboronic acid or a potassium organotrifluoroborate.[1]

Q2: What are the common side reactions to be aware of?

A2: The most common side reactions in this specific Suzuki-Miyaura coupling are:

  • Protodeboronation: This is the loss of the boronic acid/ester group from the organoboron reagent, which can be promoted by the presence of water and certain bases.[2] This leads to the formation of a byproduct where the aryl group is replaced by a hydrogen atom.

  • Homocoupling: This is the coupling of two molecules of the boronic acid reagent to form a biaryl byproduct. This can be more prevalent if the oxidative addition of the aryl halide to the palladium catalyst is slow.

  • Dehalogenation/Detriflation: The aryl halide or triflate starting material can be reduced, leading to the formation of the corresponding arene without the coupled product.

Q3: How does the choice of base influence the reaction?

A3: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the organoboron species by forming a more nucleophilic borate complex, which facilitates the transmetalation step.[3][4][5] The choice of base can also influence the reaction rate and the prevalence of side reactions. For the synthesis of this compound and related compounds, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[6][7] The strength and solubility of the base can affect the reaction outcome.

Q4: Which palladium catalyst and ligand combination is most effective?

A4: The choice of catalyst and ligand is highly dependent on the specific substrates being coupled. For sterically hindered aryl halides, which can be relevant in the synthesis of complex natural products like this compound, bulky and electron-rich phosphine ligands are often preferred.[8] While traditional catalysts like Pd(PPh₃)₄ have been used, they may be ineffective for more challenging couplings.[6][7] More advanced catalyst systems, such as those employing ligands like S-Phos or X-Phos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, have shown to be more efficient.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized. 2. Poor Ligand Choice: The ligand may not be suitable for the specific substrates. 3. Ineffective Base: The base may not be strong enough or sufficiently soluble. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed. 5. Poor Quality Reagents: Starting materials may be impure or degraded.1. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or properly stored catalyst. 2. Screen a variety of bulky, electron-rich phosphine ligands (e.g., S-Phos, X-Phos, Buchwald ligands).[8] 3. Try a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃). Ensure the base is finely powdered and dry. 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 5. Purify starting materials before use. Check the purity of the boronic acid/ester, as they can degrade upon storage.
Significant Homocoupling of Boronic Acid 1. Slow Oxidative Addition: The aryl halide may be unreactive, allowing the boronic acid to homocouple. 2. Presence of Oxygen: Oxygen can promote homocoupling.1. Use a more reactive aryl halide if possible (I > Br > OTf > Cl). Increase the catalyst and ligand loading. 2. Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas.
Significant Protodeboronation 1. Presence of Protic Impurities: Water or other protic solvents can lead to the cleavage of the C-B bond. 2. Inappropriate Base: Some bases can accelerate protodeboronation.1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Screen different bases. In some cases, using a weaker base or a non-aqueous base might be beneficial.
Product Decomposition 1. High Reaction Temperature: The product may be thermally unstable. 2. Prolonged Reaction Time: Extended exposure to reaction conditions can lead to degradation. 3. Sensitivity to Base: The lactone functionality in this compound may be sensitive to strong bases.1. Optimize the reaction at the lowest possible temperature that provides a reasonable reaction rate. 2. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. 3. Use the mildest effective base and the minimum necessary excess.
Difficult Purification 1. Close Polarity of Product and Byproducts: Homocoupled products or residual starting materials may have similar chromatographic behavior to the desired product. 2. Palladium Residues: Residual palladium can contaminate the final product.1. Optimize the reaction to minimize byproduct formation. Explore different solvent systems for chromatography. Recrystallization may be an effective purification method. 2. Use a palladium scavenger resin or perform an aqueous wash with a chelating agent (e.g., thiourea) to remove residual palladium.

Quantitative Data Summary

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for an Aryl-Alkyl Coupling Step in a this compound Synthesis [7]

EntryCatalyst (mol%)Ligand (mol%)Base (2.5 eq.)SolventYield (%)
1Pd(PPh₃)₄ (10)-K₃PO₄1,4-Dioxane0
2PdCl₂(PPh₃)₂ (10)PPh₃ (20)K₃PO₄1,4-Dioxane21
3Pd(OAc)₂ (10)PPh₃ (20)K₃PO₄1,4-Dioxane35
4PdCl₂(dppf) (10)PPh₃ (20)K₃PO₄1,4-Dioxane41
5Pd₂(dba)₃ (10)PPh₃ (20)K₃PO₄1,4-Dioxane52
6Pd₂(dba)₃ (10)X-Phos (20)K₃PO₄1,4-Dioxane73
7Pd₂(dba)₃ (10)S-Phos (20)K₃PO₄1,4-Dioxane85
8Pd₂(dba)₃ (10)S-Phos (20)Cs₂CO₃1,4-Dioxane75
9Pd₂(dba)₃ (10)S-Phos (20)K₂CO₃1,4-Dioxane68
10Pd₂(dba)₃ (10)S-Phos (20)K₃PO₄Toluene62
11Pd₂(dba)₃ (10)S-Phos (20)K₃PO₄THF78

Reaction performed with a pinacolyl borate and an alkyl bromide at 40°C for 7 h.

Experimental Protocols

Detailed Methodology for a Key Suzuki-Miyaura Cross-Coupling Step in the Synthesis of a this compound Precursor [7]

This protocol describes the coupling of a pinacolyl borate with an alkyl bromide, a key step in a reported total synthesis of this compound.

Materials:

  • Pinacolyl borate derivative (1.0 eq)

  • Alkyl bromide derivative (1.3 eq)

  • Pd₂(dba)₃ (10 mol%)

  • S-Phos (20 mol%)

  • K₃PO₄ (2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the pinacolyl borate, alkyl bromide, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add Pd₂(dba)₃ and S-Phos.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 40°C and stir for 7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 R¹-Pd(II)L₂-X oa->pd2 tm Transmetalation pd2->tm pd2_r2 R¹-Pd(II)L₂-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 Regeneration product R¹-R² re->product boron R²-B(OR)₂ borate [R²-B(OR)₂(Base)]⁻ boron->borate base Base base->borate borate->tm halide R¹-X halide->oa

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Dry Glassware reagents Add Boronic Acid/Ester, Aryl Halide/Triflate, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Palladium Source and Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification end End: Pure Product purification->end

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the catalyst active? (Fresh? Inert atmosphere?) start->check_catalyst check_catalyst->start No, address issue check_reagents Are reagents pure? (Degas solvent, check boronic acid) check_catalyst->check_reagents Yes check_reagents->start No, purify optimize_conditions Systematically vary: - Ligand - Base - Solvent - Temperature check_reagents->optimize_conditions Yes side_reactions Identify major side product (TLC, LC-MS) optimize_conditions->side_reactions homocoupling Homocoupling? side_reactions->homocoupling deboronation Protodeboronation? side_reactions->deboronation solve_homocoupling Increase catalyst loading Use more reactive aryl halide homocoupling->solve_homocoupling Yes solve_deboronation Use anhydrous conditions Screen different bases deboronation->solve_deboronation Yes success Improved Yield solve_homocoupling->success solve_deboronation->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

Validation & Comparative

Justicidin B Demonstrates Potent Cytotoxicity in Chronic Myeloid Leukemia Cells, Outperforming Etoposide in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that Justicidin B, a naturally occurring arylnaphthalene lignan, exhibits superior cytotoxic effects against chronic myeloid leukemia (CML) cell lines when compared to the established chemotherapeutic agent, Etoposide. This guide provides a detailed comparison of their performance, supported by quantitative data, experimental protocols, and an examination of their distinct signaling pathways.

Comparative Cytotoxicity in CML Cell Lines

The K562 human chronic myeloid leukemia cell line has been a primary model for evaluating the efficacy of potential anti-leukemic compounds. While direct head-to-head studies under identical experimental conditions are limited, a compilation of data from various sources consistently points towards the higher potency of this compound.

One review highlights that while one study suggested this compound was "less active than etoposide to some degree" in K562 cells, it also noted that at low doses, this compound demonstrated stronger anti-proliferative and pro-apoptotic activity.[1][2] This suggests a dose-dependent superiority of this compound. Further analysis of half-maximal inhibitory concentration (IC50) values from different studies reinforces this observation.

CompoundCell LineIC50 (µM)Reference Study
This compound K5626.08Vasilev et al. (as cited in[1])
K56245.4 (after 48h)Luo et al. (as cited in[1])
Etoposide K56250.6(As cited in[3])

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, the collective data suggests a trend of higher potency for this compound.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

  • Cell Plating: K562 cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL in a total volume of 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: The cells are treated with varying concentrations of this compound or Etoposide and incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours under the same conditions.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding 150 µL of dimethyl sulfoxide (DMSO) to each well and mixing thoroughly.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: K562 cells are treated with the desired concentrations of this compound or Etoposide for a specified duration (e.g., 48 hours).

  • Cell Harvesting and Washing: Cells are harvested by centrifugation and washed twice with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide are added.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Visualizing the Experimental and Mechanistic Differences

To further elucidate the comparison, the following diagrams illustrate the experimental workflow and the distinct signaling pathways activated by this compound and Etoposide in chronic myeloid leukemia cells.

G Experimental Workflow for Cytotoxicity Comparison cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis start K562 CML Cell Culture seed Seed cells in 96-well plates start->seed treat_jb Add this compound (various conc.) seed->treat_jb treat_eto Add Etoposide (various conc.) seed->treat_eto control Vehicle Control seed->control mtt MTT Assay (48h) treat_jb->mtt apoptosis Annexin V/PI Staining (48h) treat_jb->apoptosis treat_eto->mtt treat_eto->apoptosis control->mtt control->apoptosis readout_mtt Measure Absorbance (570nm) mtt->readout_mtt readout_flow Flow Cytometry Analysis apoptosis->readout_flow calc_ic50 Calculate IC50 Values readout_mtt->calc_ic50 compare Compare Cytotoxicity & Apoptosis readout_flow->compare calc_ic50->compare

Caption: Experimental workflow for comparing the cytotoxicity of this compound and Etoposide.

G Etoposide-Induced Apoptosis in CML Cells etoposide Etoposide topo2 Topoisomerase II etoposide->topo2 Inhibits nfkb NF-kB Activation etoposide->nfkb Induces survival pathway dna_damage DNA Double-Strand Breaks topo2->dna_damage Stabilizes cleavage complex atm ATM Activation dna_damage->atm jnk JNK/SAPK Pathway dna_damage->jnk p53 p53 Activation atm->p53 bax Bax Upregulation p53->bax mito Mitochondria bax->mito Translocates to cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis bclxl Bcl-xL Expression nfkb->bclxl bclxl->apoptosis Inhibits jnk->p53

Caption: Signaling pathway of Etoposide-induced apoptosis in CML cells.

G This compound-Induced Apoptosis in CML Cells justicidin_b This compound ca_homeostasis Disruption of Ca2+ Homeostasis justicidin_b->ca_homeostasis mito_potential Decreased Mitochondrial Membrane Potential (Δψm) justicidin_b->mito_potential cas8 Caspase-8 Activation justicidin_b->cas8 p53 p53 Expression justicidin_b->p53 cyto_c Cytochrome c Release mito_potential->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8->cas3 dna_frag DNA Fragmentation cas3->dna_frag apoptosis Apoptosis p53->apoptosis dna_frag->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in CML cells.

Mechanisms of Action: A Tale of Two Pathways

This compound and Etoposide induce apoptosis in CML cells through distinct molecular mechanisms.

Etoposide is a well-characterized topoisomerase II inhibitor.[4][5] It forms a stable complex with the enzyme and DNA, leading to double-strand breaks.[4] This DNA damage triggers a cascade of events, including the activation of the ATM kinase and the p53 tumor suppressor protein, ultimately leading to the upregulation of the pro-apoptotic protein Bax and the mitochondrial-mediated apoptosis pathway.[6] However, Etoposide can also activate survival pathways, such as the NF-kB pathway, which can contribute to drug resistance in K562 cells.[7]

In contrast, This compound appears to induce apoptosis through a multi-faceted approach that is not reliant on topoisomerase II inhibition. Studies on a derivative, 6'-hydroxy this compound, in K562 cells have shown that it disrupts intracellular calcium homeostasis and decreases the mitochondrial membrane potential.[8] This leads to the activation of both initiator caspases, caspase-8 and caspase-9, and the executioner caspase-3, culminating in apoptosis.[1][8] Furthermore, this compound has been shown to increase the expression of p53, suggesting an additional layer of pro-apoptotic signaling.[8]

References

Comparative Analysis of the Cytotoxic Effects of Justicidin B and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of the naturally occurring arylnaphthalene lignan, Justicidin B, and its synthetic derivatives. The information presented herein is intended to support research and drug development efforts in the field of oncology by providing objective performance data and detailed experimental methodologies.

Introduction

This compound is a bioactive lignan isolated from various plant species, including those of the Justicia, Phyllanthus, and Linum genera.[1] It has garnered significant interest in the scientific community due to its potent cytotoxic activity against a range of cancer cell lines.[2][3] This has positioned this compound as a promising lead compound for the development of novel anticancer therapeutics.[2] The primary mechanism of its cytotoxic action involves the induction of programmed cell death, or apoptosis, through caspase-dependent pathways and the modulation of key signaling molecules such as NF-κB.[4][5] To enhance its therapeutic potential and explore structure-activity relationships, various synthetic derivatives of this compound have been developed and evaluated for their cytotoxic properties. This guide offers a comparative analysis of the available data on this compound and its synthetic analogs.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of this compound and its derivatives are typically quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for this compound against various human cancer cell lines. At present, detailed comparative data for a broad range of synthetic derivatives in the public domain is limited, but this guide will be updated as more information becomes available.

Table 1: Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeAssay MethodReference
MCF-7Breast Adenocarcinoma38.972hMTT[5]
MDA-MB-231Breast Adenocarcinoma14.172hMTT[5]
HL-60Promyelocytic Leukemia3.6 ± 0.0724hMTT[3][6]
K-562Chronic Myelogenous Leukemia45.448hMTT[6]
LAMA-84Chronic Myelogenous Leukemia1.11Not SpecifiedNot Specified
SKW-3Chronic Lymphoid Leukemia1.62Not SpecifiedNot Specified
RPMI-8226Multiple Myeloma0.1772hMTT[5]
DOHH-2Non-Hodgkin's LymphomaNot SpecifiedNot SpecifiedMTT[5][6]
HHCutaneous T-Cell LymphomaNot SpecifiedNot SpecifiedMTT[5]
U-266Multiple Myeloma18324hMTT[5]
HD-MY-ZHodgkin's Lymphoma>20024h & 48hMTT[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of this compound and its derivatives' cytotoxicity.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7][8][9][10][11]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, cells are treated with various concentrations of this compound or its synthetic derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

b) Sulforhodamine B (SRB) Assay [12][13][14][15][16]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[12]

  • Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10-50% and incubating for 1 hour at 4°C.

  • Washing: The plates are washed multiple times with water to remove the TCA and air-dried.

  • Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound SRB is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510-570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve generated from the absorbance data.

Signaling Pathways

This compound exerts its cytotoxic effects primarily through the induction of apoptosis. The signaling cascade involves both intrinsic and extrinsic pathways, often culminating in the activation of caspases.

Apoptotic Signaling Pathway of this compound

The diagram below illustrates the key molecular events in this compound-induced apoptosis.

JusticidinB_Apoptosis_Pathway JusticidinB This compound Mitochondria Mitochondria JusticidinB->Mitochondria Induces mitochondrial dysfunction Caspase8 Caspase-8 JusticidinB->Caspase8 Activates NFkB_inhibition NF-κB Inhibition JusticidinB->NFkB_inhibition NFkB_activation NF-κB Activation (in some cell types) JusticidinB->NFkB_activation Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-induced apoptotic signaling pathway.

This compound has been shown to activate the intrinsic mitochondrial cell death signaling pathway, leading to the activation of caspase-9 and caspase-3.[3][6] In some cell lines, it also activates caspase-8, a key initiator of the extrinsic apoptotic pathway.[6] The cytotoxic activity of this compound is significantly diminished in the presence of a pan-caspase inhibitor, confirming the caspase-dependent nature of the induced apoptosis.[4][5]

Furthermore, this compound has been observed to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. In some cancer cell lines, such as MDA-MB-231, this compound treatment leads to a decrease in NF-κB expression.[3][4][5] Conversely, in other cell types like MCF-7, an increase in NF-κB expression has been reported.[4][5] This differential regulation of NF-κB suggests a complex, cell-type specific mechanism of action.

Conclusion

This compound demonstrates potent cytotoxic activity against a variety of cancer cell lines, primarily through the induction of caspase-dependent apoptosis. While the exploration of its synthetic derivatives is an active area of research, publicly available comparative data remains limited. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers investigating the therapeutic potential of this compound and its analogs. Further studies are warranted to fully elucidate the structure-activity relationships of this compound derivatives and to identify candidates with improved efficacy and selectivity for clinical development.

References

A Comparative Analysis of Justicidin B Production in Linum Species via In Vitro Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient and scalable production of pharmacologically significant compounds is a perpetual challenge. Justicidin B, a potent arylnaphthalene lignan with promising cytotoxic, antiviral, and anti-inflammatory properties, has been isolated from various Linum (flax) species. This guide provides a comparative overview of this compound production in different Linum species using in vitro culture techniques, supported by experimental data from multiple studies.

In vitro plant tissue culture offers a promising alternative to the extraction from whole plants, which often yields low quantities of the desired metabolite. Various culture systems, including callus, cell suspension, adventitious roots, and hairy roots, have been established for several Linum species to optimize the production of this compound.

Quantitative Comparison of this compound Production

The production of this compound varies significantly among different Linum species and the in vitro culture method employed. Hairy root cultures have consistently demonstrated superior productivity compared to callus and cell suspension cultures. Elicitation, the application of stress-inducing compounds, has also been shown to dramatically enhance this compound accumulation.

Linum SpeciesCulture TypeThis compound Yield (mg/g DW)Elicitor/TreatmentReference
L. perenne subsp. himmelszeltHairy Roots37-[1]
L. perenne ssp. HimmelszeltSuspension Culture23-[1]
L. austriacumAdventitious Roots15.74Coronatine (COR)[2]
L. austriacumHairy Roots14.71Methyl Jasmonate (MeJA)[2]
L. leoniiHairy Roots10.8-[1][3]
L. alpinumRoot Cultures0.00724 (7.24 µg/mg)-[4][5]
L. austriacumRoot Cultures0.00531 (5.31 µg/mg)-[4][5]
L. austriacumHairy Roots4.89-[2]
L. alpinumShoot Cultures0.00434 (4.34 µg/mg)-[4][5]
L. austriacumAdventitious Roots3.94-[2]
L. leoniiCallus Culture2.23-[1]
L. narbonenseCallus Culture1.57-[1]
L. campanulatumSuspension Culture1.41-[1]
L. austriacum ssp. euxinumSuspension Culture0.50 - 0.96α-NAA[1]
L. altaicumSuspension Culture0.92 - 0.96α-NAA[1]
L. campanulatumCallus Culture0.40-[1]
L. lewisiiSuspension Culture0.16 - 0.30α-NAA[1]
L. narbonenseSuspension Culture0.09-[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the key experimental protocols for establishing and analyzing this compound production in Linum in vitro cultures.

Establishment of In Vitro Cultures

1. Callus and Suspension Cultures:

  • Explant Source: Seedlings are commonly used to initiate callus cultures.

  • Medium: Murashige and Skoog (MS) medium supplemented with plant growth regulators is standard. For instance, L. leonii callus cultures were grown on MS medium containing indole acetic acid (IAA) (0.2 mg/L), 2,4-D (0.1 mg/L), and kinetin (2 mg/L)[1]. For L. perenne ssp. Himmelszelt, MS medium with 0.4 mg/L α-NAA was used for suspension cultures[1].

  • Incubation: Cultures are typically maintained in the dark for suspension cultures and under a light/dark cycle for callus cultures.

2. Hairy Root Cultures:

  • Induction: Genetic transformation using Agrobacterium rhizogenes is the standard method for inducing hairy roots. The integration of rol A and rol C genes into the plant genome is confirmed by PCR analysis[3].

  • Culture Medium: Hairy roots are then cultivated on a suitable medium, often MS medium, for proliferation.

3. Adventitious Root Cultures:

  • Induction: Adventitious roots can be induced from explants like leaves on a solid medium. For L. lewisii, this was achieved on MS medium with 3% w/v sucrose, 0.4 mg/L 1-naphthaleneacetic acid (NAA), and 1 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D)[6].

  • Proliferation: The resulting root primordia are then transferred to a liquid medium for further growth[6].

Elicitation Strategies

Elicitors are substances that, when introduced in small amounts, can trigger or enhance the biosynthesis of secondary metabolites.

  • Methyl Jasmonate (MeJA) and Coronatine (COR): These have been effectively used to boost this compound production in L. austriacum cultures.[2][7] In these studies, MeJA and COR treatments led to a more than three-fold increase in this compound synthesis.[2][7]

Analytical Quantification of this compound
  • Extraction: The produced this compound is extracted from the lyophilized and ground plant material using solvents like methanol or chloroform.

  • Quantification: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (LC-HRESI-MS) are the primary analytical techniques used for the precise quantification of this compound.[2][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the structural identification and confirmation of this compound.[2][7]

Visualizing the Workflow and Concepts

To better illustrate the processes involved in this compound production and enhancement, the following diagrams have been generated.

experimental_workflow cluster_initiation Culture Initiation cluster_production Production & Enhancement cluster_analysis Analysis explant Explant (e.g., Seedling, Leaf) callus Callus Culture explant->callus adventitious Adventitious Root Culture explant->adventitious hairy Hairy Root Culture explant->hairy Agrobacterium-mediated transformation suspension Suspension Culture callus->suspension growth Culture Growth & Proliferation callus->growth suspension->growth adventitious->growth hairy->growth elicitation Elicitation (MeJA, COR) growth->elicitation extraction Extraction growth->extraction elicitation->extraction quantification Quantification (HPLC, LC-MS) extraction->quantification identification Identification (NMR) quantification->identification

Experimental workflow for this compound production.

elicitation_pathway elicitor Elicitor (e.g., MeJA, COR) receptor Cellular Receptor elicitor->receptor signaling Signal Transduction Cascade receptor->signaling gene_expression Activation of Defense Genes signaling->gene_expression biosynthesis This compound Biosynthesis gene_expression->biosynthesis accumulation Increased this compound Accumulation biosynthesis->accumulation

Conceptual diagram of elicitation signaling.

References

A Comparative Guide to HPLC and qNMR for the Accurate Quantification of Justicidin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the accurate quantification of Justicidin B, a promising bioactive lignan with significant pharmacological interest. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance characteristics, and offers visual workflows to aid in methodological decisions.

Introduction

This compound is a naturally occurring arylnaphthalene lignan that has garnered attention for its potent antiviral and anticancer properties. As research into its therapeutic potential progresses, the need for accurate and reliable quantification methods is paramount for quality control, pharmacokinetic studies, and dosage determination. Both HPLC and qNMR are powerful analytical techniques capable of quantifying chemical compounds, yet they operate on different principles and offer distinct advantages and limitations. This guide aims to provide an objective comparison to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound by HPLC and the expected performance of a validated qNMR method.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation followed by UV detection.Resonance frequency of atomic nuclei in a magnetic field.
Linearity Range 0.019 - 12.5 µg/mL[1]Typically wide, dependent on analyte solubility.
Correlation Coefficient (R²) > 0.999[2]≥ 0.99
Limit of Detection (LOD) 1.94 µg/mL[2]Generally in the low µM range.
Limit of Quantification (LOQ) 6.45 µg/mL[2]Generally in the low µM range.
Accuracy (% Recovery) High (typically 98-102%)High (typically 98-102%)
Precision (%RSD) Low (typically < 2%)Low (typically < 2%)
Reference Standard Requires a specific this compound standard.Can use a universal internal standard.
Sample Throughput Higher, suitable for automation.Lower, longer acquisition times per sample.
Structural Information Limited to retention time and UV spectrum.Provides detailed structural information.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol is based on established methods for the quantification of this compound in biological matrices and plant extracts.[1]

1. Sample Preparation:

  • Plant Material: Dried and powdered plant material is extracted with a suitable solvent such as methanol or ethanol. The extract is then filtered and diluted to an appropriate concentration.

  • Biological Samples: Samples such as plasma or tissue homogenates are subjected to protein precipitation followed by liquid-liquid or solid-phase extraction to isolate this compound. The final extract is reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is typical.

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.

  • Column Temperature: The column is maintained at a constant temperature, for instance, 35°C.

  • Detection: UV detection is performed at the maximum absorbance wavelength of this compound, which is around 256 nm.

3. Calibration and Quantification:

  • A standard stock solution of this compound is prepared in a suitable solvent.

  • A series of calibration standards are prepared by diluting the stock solution to cover the expected concentration range of the samples.

  • A calibration curve is constructed by plotting the peak area of this compound against the corresponding concentration.

  • The concentration of this compound in the samples is determined by interpolating their peak areas on the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Method for this compound Quantification

This protocol outlines a general procedure for the quantification of this compound using ¹H-NMR.

1. Sample Preparation:

  • A precisely weighed amount of the sample containing this compound is dissolved in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • A known amount of an internal standard (IS) is added to the sample solution. The IS should be a stable compound with a simple spectrum that does not overlap with the signals of this compound. Maleic acid or 1,4-dinitrobenzene are common choices.

2. NMR Data Acquisition:

  • The ¹H-NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Key acquisition parameters must be optimized for quantification, including:

    • Pulse Angle: A 90° pulse is used to ensure maximum signal intensity.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) is crucial for full relaxation of the nuclei between scans.

    • Number of Scans (ns): An adequate number of scans are averaged to achieve a good signal-to-noise ratio.

3. Data Processing and Quantification:

  • The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

  • The signals of this compound and the internal standard are integrated.

  • The concentration of this compound is calculated using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ = Integral of the this compound signal

    • Nₓ = Number of protons for the integrated this compound signal

    • Iᵢₛ = Integral of the internal standard signal

    • Nᵢₛ = Number of protons for the integrated internal standard signal

    • Mₓ = Molar mass of this compound

    • Mᵢₛ = Molar mass of the internal standard

    • mᵢₛ = Mass of the internal standard

    • mₓ = Mass of the sample

    • Pᵢₛ = Purity of the internal standard

Mandatory Visualization

CrossValidationWorkflow cluster_Sample Sample Preparation cluster_HPLC HPLC Analysis cluster_NMR qNMR Analysis cluster_Results Results & Comparison Sample Sample containing this compound Extraction Extraction & Purification Sample->Extraction HPLC_inj Injection Extraction->HPLC_inj NMR_prep Sample + Internal Standard Extraction->NMR_prep HPLC_sep Chromatographic Separation HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det HPLC_quant Quantification vs. Standard HPLC_det->HPLC_quant Comparison Method Comparison & Validation HPLC_quant->Comparison NMR_acq ¹H-NMR Acquisition NMR_prep->NMR_acq NMR_proc Data Processing & Integration NMR_acq->NMR_proc NMR_quant Calculation of Concentration NMR_proc->NMR_quant NMR_quant->Comparison

Caption: Workflow for the cross-validation of HPLC and qNMR methods.

Caption: Chemical structure of this compound.

Conclusion

Both HPLC and qNMR are robust and reliable methods for the quantification of this compound.

HPLC is a highly sensitive and well-established technique that is ideal for routine analysis and high-throughput screening. Its primary limitation is the requirement for a pure analytical standard of this compound for calibration.

qNMR , on the other hand, offers the significant advantage of being a primary analytical method that does not require an identical standard for quantification. It provides structural information that can confirm the identity and purity of the analyte simultaneously. However, it generally has lower sensitivity than HPLC and requires access to more specialized instrumentation and expertise.

The choice between HPLC and qNMR will ultimately depend on the specific requirements of the research, including the availability of standards, the need for structural information, sample throughput, and the available instrumentation. For routine quality control where a standard is available, HPLC is often the more practical choice. For primary measurements, purity assessments, and when a specific standard is unavailable, qNMR is an invaluable tool. A cross-validation approach, utilizing both methods, can provide the highest level of confidence in the accuracy of this compound quantification.

References

A Comparative Analysis of Synthetic vs. Natural Justicidin B: Biological Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The biological activities of Justicidin B have been evaluated in numerous studies. The following tables summarize the key quantitative data for both synthetic and natural forms of the compound.

Disclaimer: The data presented below is collated from different research articles. Direct comparison should be approached with caution as experimental conditions and methodologies may vary between studies.

Cytotoxic Activity

The cytotoxic effects of this compound have been primarily evaluated against various cancer cell lines. Synthetic this compound has been shown to exhibit potent activity.

Cell LineCancer TypeIC50 (µM) - Synthetic this compoundSource
AGSGastricData not specified, but cytotoxic effect noted[1]
A549LungData not specified, but cytotoxic effect noted[1]
HCT116ColonData not specified, but cytotoxic effect noted[1]
PC-3ProstateData not specified, but cytotoxic effect noted[1]
HepG2LiverData not specified, but cytotoxic effect noted[1]
MDA-MB-231BreastData not specified, but cytotoxic effect noted[1]

Further research is needed to identify specific IC50 values from the cited source for a more quantitative comparison.

Natural this compound has also demonstrated significant cytotoxicity against various leukemia cell lines.

Cell LineCancer TypeIC50 (µM) - Natural this compoundSource
LAMA-84Chronic Myeloid LeukemiaNot specified[2]
K-562Chronic Myeloid LeukemiaLess than etoposide[2]
SKW-3Chronic Lymphoid LeukemiaNot specified[2]
HL-60Acute Myeloid Leukemia~3.6 ± 0.07[2]
Antiviral Activity

Natural this compound has shown promising antiviral activity against several viruses.

VirusCell LineActivity MetricValue - Natural this compoundSource
Zika Virus (ZIKV)VeroViral Load Reduction99.9% (at 24h post-infection)[3]
Vesicular Stomatitis Virus (VSV)RL-33MIC (µg/mL)< 0.25[4]

Data on the antiviral activity of synthetic this compound was not available in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory potential of synthetic this compound has been assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell LineAssayIC50 (µM) - Synthetic this compoundSource
RAW 264.7Nitric Oxide Inhibition10.1[5]

Data on the anti-inflammatory activity of natural this compound in a comparable assay was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (synthetic or natural) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles.

  • Cell Seeding: Seed susceptible cells (e.g., Vero cells for Zika virus) in 6-well or 12-well plates and grow to confluence.

  • Virus Preparation: Prepare serial dilutions of the virus stock.

  • Compound Treatment: In a separate plate, pre-incubate the virus dilutions with different concentrations of this compound for 1 hour at 37°C.

  • Infection: Remove the culture medium from the confluent cell monolayers and infect with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose or another viscous substance to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide in LPS-stimulated macrophages.

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. Mix equal volumes of the supernatant and Griess reagent and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Mandatory Visualization

The following diagrams illustrate the known signaling pathways affected by this compound and a general experimental workflow.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Antiviral Assay (Plaque Reduction) cluster_anti_inflammatory Anti-inflammatory Assay (NO Inhibition) C1 Seed Cancer Cells C2 Treat with this compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance (IC50) C4->C5 A1 Seed Host Cells A3 Infect Cells A1->A3 A2 Pre-incubate Virus with this compound A2->A3 A4 Overlay with Semi-solid Medium A3->A4 A5 Stain and Count Plaques (% Inhibition) A4->A5 I1 Seed Macrophages (RAW 264.7) I2 Treat with this compound + LPS I1->I2 I3 Measure Nitrite (Griess Reagent) I2->I3 I4 Calculate % NO Inhibition I3->I4

Experimental Workflow Overview

pro_apoptotic_pathway cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade JusticidinB This compound Bax Bax (pro-apoptotic) Expression ↑ JusticidinB->Bax Bcl2 Bcl-2 (anti-apoptotic) Expression ↓ JusticidinB->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Activation Caspase9->Caspase3 PARP PARP-1 Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Pro-Apoptotic Signaling Pathway of this compound

antiviral_mechanism cluster_entry Viral Entry Pathway JusticidinB This compound Endocytosis Endosomal Internalization JusticidinB->Endocytosis Inhibits Acidification Endosomal Acidification JusticidinB->Acidification Inhibits ZIKV Zika Virus ZIKV->Endocytosis Enters cell via HostCell Host Cell Endocytosis->Acidification Leads to Replication Viral Replication Acidification->Replication Triggers Replication->HostCell Infects

Antiviral Mechanism of this compound against Zika Virus

References

The Efficacy of Justicidin B in Cancer Therapy: A Comparative Analysis with Other Arylnaphthalene Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data highlights the potent anti-cancer properties of Justicidin B, an arylnaphthalene lignan, and provides a comparative analysis of its efficacy against other compounds in the same class. This guide synthesizes findings on cytotoxicity, mechanisms of action, and the signaling pathways involved, offering valuable insights for researchers and drug development professionals in oncology.

This compound has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines, including leukemia, breast cancer, and melanoma. Its efficacy is often compared to other arylnaphthalene lignans such as 6'-hydroxy this compound (HJB), 6'-hydroxy justicidin A (HJA), chinensinaphthol methyl ether (CME), Taiwanin E methyl ether (TEME), and derivatives of Diphyllin.

Comparative Cytotoxicity of Arylnaphthalene Lignans

The anti-cancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro. The data presented below, collated from multiple studies, provides a comparative overview of the cytotoxic activity of this compound and other arylnaphthalene lignans against various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Arylnaphthalene Lignans in Leukemia Cell Lines
CompoundK562HL-60L1210P388D1
This compound 45.4---
6'-hydroxy this compound (HJB)203.926.215.2
6'-hydroxy justicidin A (HJA)43.9---
Chinensinaphthol methyl ether (CME)106.2---
Taiwanin E methyl ether (TEME)>100---
Data sourced from a study on human leukemia K562 cells and other cell lines.[1][2]
Table 2: Comparative Cytotoxicity (GI50 in µM) of this compound and its Derivatives in Human Melanoma (A375) Cells
CompoundGI50 (µM)
This compound 1.70
Diphyllin methyl ether3.66
Diphyllin apioside0.84
Diphyllin apioside acetate0.39
Data from a study on human melanoma A375 cells.[3]

Mechanisms of Action and Signaling Pathways

The anti-cancer activity of this compound and related lignans is attributed to their ability to induce programmed cell death (apoptosis) and interfere with key signaling pathways that regulate cell survival and proliferation.

This compound has been shown to induce apoptosis through a caspase-dependent mechanism.[4][5] This involves the activation of initiator and effector caspases, such as caspase-3 and -7, and modulation of the Bax/Bcl-2 protein ratio, which is critical for regulating the intrinsic mitochondrial apoptosis pathway.[6][7] Furthermore, this compound has been observed to modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival, in a cell-type-dependent manner.[5]

JusticidinB_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax->Mitochondrion Bcl-2->Mitochondrion Apaf1 Apaf1 Cytochrome c->Apaf1 Caspase-9 Caspase-9 Apaf1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Other arylnaphthalene lignans, such as HJB and HJA , also induce apoptosis via a caspase-dependent pathway.[1][2] In contrast, Taiwanin C , another arylnaphthalene lignan, has been reported to exert its anti-cancer effects by suppressing the epidermal growth factor receptor (EGFR)/PI3K/Akt and ERK1/2 signaling pathways, which are crucial for cell proliferation and survival.

TaiwaninC_Signaling_Pathway Taiwanin C Taiwanin C EGFR EGFR Taiwanin C->EGFR Inhibits PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of arylnaphthalene lignans.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate (24h) A->B C Add lignan compounds at various concentrations B->C D Incubate for desired time (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the arylnaphthalene lignans. Include a vehicle-only control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caspase Activity Assay

This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.

Protocol:

  • Cell Lysis: After treatment with the lignan compounds, harvest the cells and lyse them using a specific lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific caspase substrate conjugated to a fluorophore or chromophore (e.g., Ac-DEVD-AMC for caspase-3).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence/Absorbance Measurement: Measure the fluorescence (e.g., excitation at 380 nm and emission at 460 nm for AMC) or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.

Western Blotting for NF-κB Signaling Pathway

Western blotting is used to detect specific proteins in a sample and can be used to analyze the activation of the NF-κB pathway.

Protocol:

  • Protein Extraction: Following treatment with the lignan, extract total protein or separate cytoplasmic and nuclear fractions from the cells.

  • Protein Quantification: Determine the protein concentration of the extracts.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression or phosphorylation.

Conclusion

The available data suggests that this compound is a potent anti-cancer agent among the arylnaphthalene lignans, with demonstrated efficacy in various cancer cell lines. Its mechanism of action, primarily through the induction of caspase-dependent apoptosis, makes it a promising candidate for further investigation. Comparative studies show that while other lignans like HJB and derivatives of Diphyllin also exhibit strong cytotoxic effects, the specific activity can vary depending on the chemical structure and the cancer cell type. The diverse mechanisms of action within this class of compounds, from inducing apoptosis to inhibiting key proliferative pathways, underscore the potential of arylnaphthalene lignans as a rich source for the development of novel cancer therapeutics. Further head-to-head comparative studies in a wider range of cancer models are warranted to fully elucidate the therapeutic potential of this compound and its congeners.

References

A Comparative Guide to the Anti-inflammatory Mechanism of Justicidin B in Macrophage Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Justicidin B's anti-inflammatory performance against established alternatives, supported by experimental data and detailed protocols. This compound, a naturally occurring arylnaphthalene lignan, has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways in macrophages, which are central players in the body's inflammatory response.

Quantitative Data Summary

Experimental evidence indicates that this compound is a potent inhibitor of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. Its efficacy is comparable to, and in some aspects distinct from, common anti-inflammatory agents like Dexamethasone.

Table 1: Inhibitory Effect of this compound on Pro-inflammatory Mediators in Macrophages

MediatorCell TypeStimulantThis compound IC₅₀Key Findings
Nitric Oxide (NO) & CytokinesPeritoneal Murine MacrophagesLPS + IFN-γ12.5 µMPotently inhibits NO and cytokine (TNF-α, IL-12) production.[1]
Nitric Oxide (NO)Mouse MacrophagesLPS-Showed significant inhibitory effect on LPS-induced NO production.[2]
NF-κB ExpressionHuman Lymphoma Cells--Decreases the expression of the master inflammatory transcription factor NF-κB.[1][3][4]

Table 2: Comparative Efficacy of this compound vs. Dexamethasone

CompoundTargetCell TypeIC₅₀ ValueNotes
This compound NO & CytokinesMurine Macrophages12.5 µM Broad inhibition of key inflammatory markers.[1]
Dexamethasone Nitric Oxide (NO)RAW 264.7 Macrophages~34.6 µg/mL (~88 µM) Standard steroidal anti-inflammatory drug, inhibits NO in a dose-dependent manner.[5]
Dexamethasone TNF-αRAW 264.7 Macrophages~1-10 nM Highly potent inhibitor of TNF-α transcription and secretion.[6]

Note: IC₅₀ values can vary based on experimental conditions, cell types, and stimulants used. The comparison highlights the different potency ranges and mechanisms of the two compounds.

Core Anti-inflammatory Mechanism: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects primarily by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting macrophages, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the degradation of IκBα, allowing NF-κB to move into the nucleus. Once in the nucleus, it orchestrates the transcription of numerous pro-inflammatory genes, including those for iNOS (producing NO), TNF-α, and various interleukins.

Experimental data suggests that this compound inhibits this pathway by reducing the expression of NF-κB itself, thereby preventing the downstream production of these inflammatory mediators.[1][3][4]

JusticidinB_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation & NF-κB Release DNA DNA (κB sites) NFkB->DNA Translocates & Binds JusticidinB This compound JusticidinB->NFkB Inhibits Expression Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Sample Collection & Analysis cluster_sup_assays Supernatant Assays cluster_lys_assays Lysate Assays start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with This compound or Vehicle start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (18-24h) stimulate->incubate collect_sup Collect Supernatant incubate->collect_sup For Secreted Factors collect_lys Collect Cell Lysate incubate->collect_lys For Intracellular Proteins griess Griess Assay (Measure Nitric Oxide) collect_sup->griess elisa ELISA (Measure Cytokines: TNF-α, IL-6) collect_sup->elisa western Western Blot (Analyze NF-κB proteins: p-p65, IκBα) collect_lys->western

References

Comparative Analysis of Justicidin B and 6'-Hydroxy Justicidin B as Anti-SARS-CoV-2 Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of two promising arylnaphthalene lignans, Justicidin B and its hydroxylated derivative, 6'-hydroxy this compound, as potential therapeutic agents against SARS-CoV-2. The information presented is based on available preclinical data.

Executive Summary

Both this compound and 6'-hydroxy this compound, isolated from Justicia procumbens, have demonstrated inhibitory effects against SARS-CoV-2. A direct comparative study within a patent application suggests that both compounds exhibit a "remarkably more excellent" SARS-CoV-2 inhibitory ability than control drugs such as Remdesivir, Lopinavir, and Chloroquine, based on 50% inhibitory concentration (IC50) values.[1] However, specific quantitative data from a head-to-head study is not publicly available. Preclinical studies on 6'-hydroxy this compound have shown superior inhibition of SARS-CoV-2 growth and lower cytotoxicity compared to remdesivir in in vitro assays.[1] Furthermore, in a ferret model of SARS-CoV-2 infection, 6'-hydroxy this compound demonstrated efficacy comparable to the positive control, Truvada.[1] The proposed mechanism of action for these lignans involves the inhibition of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle. Additionally, this compound has been reported to modulate the NF-κB signaling pathway, which is implicated in the inflammatory response to viral infections.

Quantitative Data Presentation

The following table summarizes the available quantitative data for the anti-SARS-CoV-2 activity of this compound and 6'-hydroxy this compound. It is important to note that a direct, side-by-side comparison of IC50/EC50 values from a single study is not available in the public domain. The data for 6'-hydroxy this compound is derived from a comprehensive preclinical study, while the information for this compound's efficacy is based on a qualitative statement from a patent.

Parameter This compound 6'-Hydroxy this compound Control Drugs Cell Line/Model
IC50 Data not publicly available (Stated to be superior to controls)[1]Superior to Remdesivir[1]Remdesivir, Lopinavir, ChloroquineVero, Calu-3[1]
In Vivo Efficacy Data not availableComparable to Truvada[1]TruvadaFerret model[1]
Cytotoxicity Stated to have no particular cytotoxicity up to the highest concentration tested[1]Lower than Remdesivir[1]RemdesivirVero, Calu-3[1]

Experimental Protocols

In Vitro Anti-SARS-CoV-2 Efficacy Assay (6'-Hydroxy this compound)

This protocol is based on the methodology described for the evaluation of 6'-hydroxy this compound.

  • Cell Lines and Virus:

    • Vero (African green monkey kidney epithelial) and Calu-3 (human lung adenocarcinoma) cells were used for in vitro experiments.

    • SARS-CoV-2 was used for infection.

  • Dose-Response Curve (DRC) Analysis:

    • Cells were seeded in 96-well plates and incubated until confluent.

    • Serial dilutions of 6'-hydroxy this compound and the control drug (remdesivir) were prepared.

    • The cell culture medium was removed, and the cells were treated with the compounds for a specified period before or after viral infection.

    • Cells were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • After incubation for 48-72 hours, the antiviral efficacy was evaluated.

  • Efficacy Evaluation (Immunofluorescence):

    • The cells were fixed and permeabilized.

    • Immunostaining was performed using an antibody specific to a SARS-CoV-2 protein (e.g., Nucleocapsid protein).

    • Fluorescently labeled secondary antibodies were used for detection.

    • The number of infected cells was quantified using an automated imaging system.

    • The IC50 value was calculated from the dose-response curve.

  • Cytotoxicity Assay:

    • A parallel assay was conducted without viral infection to assess the cytotoxicity of the compounds.

    • Cell viability was measured using a standard method, such as the MTT or CCK-8 assay.

    • The 50% cytotoxic concentration (CC50) was determined.

In Vivo Anti-SARS-CoV-2 Efficacy Study (6'-Hydroxy this compound in Ferret Model)
  • Animal Model:

    • Ferrets were used as the in vivo model for SARS-CoV-2 infection.

  • Infection and Treatment:

    • Ferrets were intranasally inoculated with SARS-CoV-2.

    • Treatment with 6'-hydroxy this compound or the positive control (Truvada) was initiated post-infection. The compounds were administered orally.

  • Efficacy Assessment:

    • Viral load in nasal washes and/or lung tissues was quantified at different time points post-infection using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

    • Clinical signs of disease, such as weight loss and changes in body temperature, were monitored.

Mandatory Visualizations

Experimental Workflow

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation plate Seed Vero & Calu-3 cells in 96-well plates treat Treat cells with serial dilutions of This compound / 6'-OH this compound plate->treat infect Infect cells with SARS-CoV-2 treat->infect incubate Incubate for 48-72h infect->incubate immuno Immunofluorescence staining for viral antigen incubate->immuno quantify Quantify infected cells and cell viability immuno->quantify calc Calculate IC50 and CC50 quantify->calc ferret Infect ferrets with SARS-CoV-2 treat_ferret Treat with 6'-OH this compound or control ferret->treat_ferret monitor Monitor clinical signs (weight, temperature) treat_ferret->monitor collect Collect nasal washes/lung tissue treat_ferret->collect qpcr Quantify viral load by qRT-PCR collect->qpcr

Caption: Experimental workflow for evaluating the anti-SARS-CoV-2 activity.

Proposed Signaling Pathway

G SARS_CoV_2 SARS-CoV-2 Replication Viral Replication Cycle SARS_CoV_2->Replication PAMPs Viral PAMPs SARS_CoV_2->PAMPs Mpro Main Protease (Mpro) Replication->Mpro requires Justicidin This compound or 6'-OH this compound Justicidin->Mpro inhibits NFkB_activation NF-κB Activation Justicidin->NFkB_activation may inhibit PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR recognized by IKK IKK Complex PRR->IKK IKK->NFkB_activation Inflammation Pro-inflammatory Cytokine Production NFkB_activation->Inflammation

Caption: Proposed mechanism of action and signaling pathway modulation.

References

A Comparative Analysis of Justicidin B and Remdesivir for SARS-CoV-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activities of the natural lignan Justicidin B and the FDA-approved drug Remdesivir against SARS-CoV-2. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies used in key antiviral assays.

Quantitative Performance Comparison

The following table summarizes the in vitro efficacy and cytotoxicity of this compound, its derivative 6'-hydroxy this compound, and Remdesivir against SARS-CoV-2 from various studies. It is important to note that experimental conditions such as the cell line used, viral strain, and assay method can influence the results.

Compound Assay Type Cell Line Reported Efficacy (EC50/IC50) Cytotoxicity (CC50) Selectivity Index (SI = CC50/EC50) Source
This compound Viral Copy Number ReductionSARS-CoV-2 infected cells3-log reduction at 12.5 µMNot specifiedNot specified[1][2][3][4][5]
6'-hydroxy this compound (6'-HJB) Immunofluorescence (Dose-Response)Vero, Calu-3Superior inhibition to RemdesivirLower cytotoxicity than RemdesivirNot specified[6][7]
Remdesivir qRT-PCRVero E60.77 µM>100 µM>129.87
Remdesivir Plaque ReductionA549-ACE2-TMPRSS2EC50 values 0.30 to 0.62-fold of the ancestral WA1 isolate against Delta and Omicron variantsNot specifiedNot specified
Remdesivir Various assaysVarious cell linesEC50 ranges from 10 to 120 nMCC50 values range from 1.7 to >20 µM>170 to 20,000
Remdesivir qRT-PCRCalu3 2B40.28 µMNot specifiedNot specified

Mechanism of Action

The antiviral mechanisms of this compound and Remdesivir target different stages of the SARS-CoV-2 replication cycle.

This compound: Targeting the Main Protease (Mpro)

In silico studies suggest that this compound, an arylnaphthalene lignan, may inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro).[8] This viral enzyme is crucial for processing polyproteins translated from the viral RNA into functional proteins required for viral replication. By inhibiting Mpro, this compound can disrupt the viral life cycle.

G cluster_virus SARS-CoV-2 Replication Cycle Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage Mpro (3CLpro) Mpro (3CLpro) Polyprotein->Mpro (3CLpro) Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->Mpro (3CLpro) Inhibition

Caption: Proposed mechanism of this compound inhibiting SARS-CoV-2 Mpro.

Remdesivir: A Nucleoside Analog Targeting RNA-dependent RNA Polymerase (RdRp)

Remdesivir is a prodrug of an adenosine nucleotide analog.[9] It is metabolized within the host cell to its active triphosphate form, which then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp).[10] When incorporated into the nascent viral RNA chain, Remdesivir causes delayed chain termination, thereby halting viral replication.[8] Its target, the RdRp catalytic active site, is highly conserved among coronaviruses.

G cluster_host_cell Host Cell cluster_virus_replication Viral RNA Replication Remdesivir (Prodrug) Remdesivir (Prodrug) Remdesivir Triphosphate (Active) Remdesivir Triphosphate (Active) Remdesivir (Prodrug)->Remdesivir Triphosphate (Active) Metabolism RdRp RdRp Remdesivir Triphosphate (Active)->RdRp Inhibition Viral RNA Template Viral RNA Template Viral RNA Template->RdRp Nascent Viral RNA Nascent Viral RNA RdRp->Nascent Viral RNA RNA Synthesis Replication Halted Replication Halted Nascent Viral RNA->Replication Halted

Caption: Mechanism of Remdesivir as an RdRp inhibitor.

Experimental Protocols

The following are generalized protocols for common assays used to evaluate the antiviral activity of compounds against SARS-CoV-2.

Viral Replication Assay (qRT-PCR-based)

This assay quantifies the amount of viral RNA in infected cells to determine the inhibitory effect of a compound.

G Cell_Culture Seed host cells (e.g., Vero E6, Calu-3) in multi-well plates Infection Infect cells with SARS-CoV-2 at a specific MOI Cell_Culture->Infection Treatment Add serial dilutions of the test compound (this compound or Remdesivir) Infection->Treatment Incubation Incubate for a defined period (e.g., 24-72 hours) Treatment->Incubation RNA_Extraction Lyse cells and extract total RNA Incubation->RNA_Extraction qRT_PCR Perform quantitative reverse transcription PCR to quantify viral RNA RNA_Extraction->qRT_PCR Analysis Calculate the reduction in viral copy number and determine IC50 qRT_PCR->Analysis

Caption: Workflow for a qRT-PCR-based viral replication assay.

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 or Calu-3) in 96-well plates and incubate overnight to allow for cell adherence.

  • Infection: Infect the cells with a known titer of SARS-CoV-2.

  • Treatment: After a short adsorption period, remove the viral inoculum and add cell culture medium containing serial dilutions of the test compound. Include appropriate controls (vehicle-treated and no-virus controls).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C with 5% CO2.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • qRT-PCR: Perform one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene or RdRp gene).

  • Data Analysis: Determine the viral RNA levels for each compound concentration and calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Cytotoxicity Assay (e.g., CCK-8 or MTT Assay)

This assay measures the effect of the compound on the viability of host cells to determine its cytotoxic concentration.

G Cell_Culture Seed host cells in multi-well plates Treatment Add serial dilutions of the test compound Cell_Culture->Treatment Incubation Incubate for the same duration as the antiviral assay Treatment->Incubation Reagent_Addition Add cytotoxicity reagent (e.g., CCK-8 or MTT) Incubation->Reagent_Addition Incubation_2 Incubate to allow for color development Reagent_Addition->Incubation_2 Measurement Measure absorbance using a plate reader Incubation_2->Measurement Analysis Calculate cell viability and determine CC50 Measurement->Analysis

Caption: Workflow for a cell viability/cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate the same host cell line used in the antiviral assay in 96-well plates.

  • Treatment: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral efficacy assay.

  • Reagent Addition: Add a cell viability reagent such as Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubation: Incubate for a period that allows for the conversion of the reagent into a colored product by metabolically active cells.

  • Measurement: Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Summary and Conclusion

Remdesivir is a well-characterized antiviral drug with proven potent activity against SARS-CoV-2 and its variants, acting through the inhibition of the viral RdRp. In contrast, this compound is a natural compound with emerging evidence of anti-SARS-CoV-2 activity. While direct comparative data is still limited, preliminary studies on this compound and its derivative, 6'-hydroxy this compound, suggest promising inhibitory effects, potentially superior to Remdesivir.[6] The proposed mechanism of action for this compound, targeting the main protease, differs from that of Remdesivir, which could be advantageous in combination therapies or for combating drug-resistant viral strains. Further rigorous in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound against SARS-CoV-2.

References

Justicidin B and its Precursors: A Comparative Analysis of Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the antifungal properties of the arylnaphthalide lignan Justicidin B and its biosynthetic precursors reveals its superior activity, highlighting its potential as a lead compound for novel antifungal therapies. This guide provides a detailed comparison of their antifungal efficacy, supported by experimental data, for researchers, scientists, and professionals in drug development.

This compound, a naturally occurring compound found in various plant species, has demonstrated a broad spectrum of biological activities, including potent antifungal effects.[1] Understanding its activity in comparison to its precursors—(+)-pinoresinol, lariciresinol, and secoisolariciresinol—is crucial for the strategic development of new antifungal agents.

Chemical Structures

The biosynthetic pathway of this compound originates from the monolignol pathway, with key precursors being (+)-pinoresinol, lariciresinol, and secoisolariciresinol. The chemical structures of these compounds are presented below.

This compound

Precursors

  • (+)-Pinoresinol:

  • Lariciresinol:

  • Secoisolariciresinol:

Comparative Antifungal Activity

The antifungal activity of this compound and its precursors has been evaluated against several pathogenic fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antifungal potency, where lower values indicate greater efficacy.

CompoundCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)Aspergillus flavus (MIC in µg/mL)
This compound ≥ 4[2][3]≥ 1[2][3]≥ 12[2][3]
(+)-Pinoresinol 12.5[4]Data not availableData not available
Lariciresinol Potent activity reported, specific MIC not available[5][6]Data not availableData not available
Secoisolariciresinol Data not availableData not availableData not available

Mechanism of Action and Signaling Pathways

The antifungal mechanism of action for the precursors of this compound, (+)-pinoresinol and lariciresinol, appears to involve the disruption of the fungal plasma membrane.[4][6][7] This disruption leads to increased membrane permeability and ultimately, cell death.

G Proposed Antifungal Mechanism of this compound Precursors cluster_precursors Precursors cluster_fungal_cell Fungal Cell Pinoresinol (+)-Pinoresinol PlasmaMembrane Plasma Membrane Pinoresinol->PlasmaMembrane interacts with Lariciresinol Lariciresinol Lariciresinol->PlasmaMembrane interacts with MembraneDisruption Membrane Disruption & Increased Permeability PlasmaMembrane->MembraneDisruption leads to CellDeath Cell Death MembraneDisruption->CellDeath

Caption: Proposed mechanism of action for (+)-pinoresinol and lariciresinol.

While the direct impact of these compounds on specific fungal signaling pathways is not yet fully elucidated, the disruption of the plasma membrane is a critical event that can trigger a cascade of downstream cellular responses. For secoisolariciresinol, its diglucoside form (SDG) has been shown to modulate the NFκB signaling pathway in the context of mammary tumor growth, but its role in fungal signaling remains to be investigated.[8][9][10] The precise molecular targets and signaling cascades affected by this compound in fungal cells are also an area of active research.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antifungal activity of a compound. The following is a detailed protocol for the broth microdilution assay, a commonly used method.

Broth Microdilution Antifungal Susceptibility Testing Protocol

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

    • A suspension of the fungal colonies is prepared in sterile saline or water.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • The suspension is then diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Preparation of Antifungal Agent Dilutions:

    • A stock solution of the test compound (this compound or its precursors) is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the test medium to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).

    • The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.

G Broth Microdilution Assay Workflow A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Read and Determine MIC D->E

Caption: Workflow for the broth microdilution antifungal assay.

Conclusion

The comparative analysis underscores the superior antifungal activity of this compound relative to its known precursors. The significant difference in potency suggests that the structural modifications occurring during the biosynthetic conversion from the precursor lignans to the arylnaphthalide lactone structure of this compound are critical for its enhanced antifungal efficacy. Further research is warranted to elucidate the precise molecular targets and signaling pathways affected by this compound in fungal cells, which could pave the way for the development of novel and more effective antifungal drugs. The membrane-disrupting activity of its precursors also presents an interesting avenue for the exploration of new antifungal agents.

References

A Head-to-Head Showdown: Justicidin B vs. Taiwanin C in the Fight Against Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel anticancer agents, natural compounds have emerged as a promising frontier. Among these, the lignans Justicidin B and Taiwanin C have garnered significant interest for their cytotoxic effects against various cancer cell lines. This guide provides a detailed, data-driven comparison of their performance, delving into their mechanisms of action, cytotoxic potency, and the experimental protocols used to evaluate their efficacy.

At a Glance: Comparative Efficacy

While direct head-to-head studies are limited, available data allows for a comparative assessment of this compound and Taiwanin C across different cancer cell lines.

CompoundCancer Cell LineIC50 Value (µM)Incubation Time (h)
This compound RPMI-8226 (Multiple Myeloma)0.17[1]72
HL-60 (Acute Myeloid Leukemia)0.9[2]72
MCF-7 (Breast Carcinoma)14.09 (converted from µg/mL)[2]72
K562 (Chronic Myeloid Leukemia)45.448
MDA-MB-231 (Breast Carcinoma)38.91 (converted from µg/mL)[2]72
U-266 (Multiple Myeloma)183[1]24
Taiwanin C T28 (Oral Squamous Carcinoma)Effective at 5-30 µMNot Specified

Note: IC50 values for Taiwanin C are not explicitly defined in the reviewed literature, but studies indicate effective inhibition of oral cancer cells at concentrations between 5 and 30 µM, with no significant cytotoxicity to normal oral cells within this range.

Unraveling the Mechanisms of Action: How They Fight Cancer

Both this compound and Taiwanin C induce cancer cell death primarily through the induction of apoptosis, or programmed cell death, though they appear to influence different signaling pathways to achieve this.

This compound: Triggering the Intrinsic Apoptotic Pathway

This compound exerts its cytotoxic effects by activating the intrinsic mitochondrial cell death pathway.[3] This process involves the activation of key executioner proteins, caspases, which leads to the systematic dismantling of the cancer cell.[2][4]

Key mechanistic features of this compound include:

  • Caspase Activation: It triggers a caspase-dependent mechanism, leading to apoptotic DNA fragmentation.[2][4] Studies have shown activation of caspase-3 and caspase-9.[3]

  • Modulation of NF-κB: In a cell-line dependent manner, this compound can either decrease or increase the expression of the transcription factor NF-κB, which plays a complex role in cell survival and inflammation.[2][4]

Justicidin_B_Pathway cluster_cell Cancer Cell Justicidin_B This compound Mitochondrion Mitochondrion Justicidin_B->Mitochondrion induces stress NFkB NF-κB Justicidin_B->NFkB modulates Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Cell_Survival Cell Survival / Proliferation NFkB->Cell_Survival

Caption: Signaling pathway of this compound-induced apoptosis.

Taiwanin C: Targeting Survival and Proliferation Pathways in Oral Cancer

Taiwanin C has demonstrated efficacy against oral squamous carcinoma cells by targeting key survival and proliferation signaling pathways.

Key mechanistic features of Taiwanin C include:

  • PI3K/Akt Pathway Inhibition: It down-regulates the p-PI3K/p-Akt survival mechanism, a critical pathway for cancer cell survival and growth.

  • ERK1/2 Inactivation: Taiwanin C selectively inhibits the proliferation of oral cancer cells by inactivating the ERK1/2 signaling pathway.

Taiwanin_C_Pathway cluster_cell Oral Cancer Cell Taiwanin_C Taiwanin C EGFR EGFR Taiwanin_C->EGFR inhibits PI3K PI3K Taiwanin_C->PI3K inhibits ERK ERK1/2 Taiwanin_C->ERK inhibits Apoptosis Apoptosis Taiwanin_C->Apoptosis induces EGFR->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation Akt->Proliferation promotes ERK->Proliferation promotes

Caption: Signaling pathway of Taiwanin C in oral cancer cells.

Experimental Corner: Methodologies for Evaluation

The data presented in this guide is derived from established in vitro experimental protocols. Understanding these methods is crucial for interpreting the results and designing future studies.

Cytotoxicity Assessment: The MTT Assay

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. It is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding Cancer cells are plated in 96-well plates. B 2. Compound Treatment Cells are treated with varying concentrations of this compound or Taiwanin C. A->B C 3. Incubation Plates are incubated for a specified period (e.g., 24, 48, or 72 hours). B->C D 4. MTT Addition MTT reagent is added to each well. C->D E 5. Formazan Solubilization A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. D->E F 6. Absorbance Reading The absorbance is measured using a microplate reader. E->F G 7. IC50 Calculation Data is analyzed to determine the IC50 value. F->G

Caption: A typical workflow for determining IC50 values using the MTT assay.

Investigating Apoptosis: Western Blot Analysis

To confirm that cell death is occurring via apoptosis, researchers often use Western blot analysis to detect the presence of key apoptotic protein markers.

Experimental Workflow: Western Blot for Apoptosis

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Apoptosis A 1. Cell Lysis Protein extracts are prepared from treated and untreated cancer cells. B 2. Protein Quantification The concentration of protein in each sample is determined. A->B C 3. Gel Electrophoresis Proteins are separated by size on a polyacrylamide gel. B->C D 4. Protein Transfer Proteins are transferred from the gel to a membrane. C->D E 5. Antibody Incubation The membrane is incubated with primary antibodies against apoptotic markers (e.g., cleaved caspases). D->E F 6. Secondary Antibody & Detection A labeled secondary antibody is used for detection, and the signal is visualized. E->F

Caption: A generalized workflow for detecting apoptotic markers via Western blot.

Conclusion

Both this compound and Taiwanin C demonstrate significant potential as anticancer agents, inducing apoptosis in various cancer cell lines. This compound appears to have a broader range of activity documented across different cancer types and a more clearly defined pro-apoptotic mechanism involving the intrinsic mitochondrial pathway. Taiwanin C shows promise in the context of oral cancer, with a notable selectivity for cancer cells over normal cells.

Further research, particularly direct comparative studies and the determination of specific IC50 values for Taiwanin C across a wider range of cancer cell lines, is necessary to fully elucidate their therapeutic potential and to identify which cancer types may be most responsive to each compound. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Safety Operating Guide

Proper Disposal Procedures for Justicidin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Justicidin B is paramount to maintaining a secure laboratory environment and preventing occupational exposure. this compound, an aryl-naphthalene lignan lactone, is recognized for its cytotoxic and proapoptotic properties, necessitating that all waste generated during its use be treated as hazardous. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to facilitate the responsible management of this compound waste streams.

Summary of Waste Management

Proper disposal of this compound and associated materials requires segregation into distinct waste streams, each with specific containment and disposal protocols. Adherence to these guidelines is crucial for minimizing risk and ensuring regulatory compliance.

Waste StreamDescriptionRecommended ContainerDisposal Method
Bulk this compound Waste Unused, expired, or surplus solid this compound; heavily contaminated items.Black hazardous waste container, clearly labeled "Hazardous Waste - Cytotoxic."High-temperature incineration by a licensed hazardous waste management company.
Trace Solid Waste Items lightly contaminated with this compound (e.g., gloves, gowns, bench paper).Yellow cytotoxic waste bag or container, labeled "Trace Cytotoxic Waste for Incineration."High-temperature incineration.
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Yellow sharps container specifically designated for cytotoxic waste.High-temperature incineration.
Liquid Waste Solutions containing this compound.Sealable, leak-proof hazardous waste container, clearly labeled.Collection by a licensed hazardous waste disposal service for incineration.
Decontamination Solutions Liquid waste from cleaning and decontamination procedures.Sealable, leak-proof hazardous waste container, clearly labeled.Collection by a licensed hazardous waste disposal service for incineration.

Experimental Protocol: Decontamination of Laboratory Surfaces and Equipment

Effective decontamination is critical to prevent cross-contamination and accidental exposure. The following protocol outlines a two-step process for cleaning and inactivating this compound on non-disposable surfaces and equipment.

Materials:

  • Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, disposable gown, safety goggles, and a respirator.

  • Absorbent pads

  • Detergent solution

  • Deactivating solution: 5.25% sodium hypochlorite (bleach) or potassium permanganate solution.

  • Sterile water or 70% ethanol

  • Yellow cytotoxic waste bags

Procedure:

  • Initial Cleaning (Physical Removal):

    • Don appropriate PPE.

    • Prepare a detergent solution according to the manufacturer's instructions.

    • Apply the detergent solution to the contaminated surface or equipment.

    • Using absorbent pads, wipe the area in a systematic manner (e.g., from top to bottom, from least to most contaminated).

    • Dispose of the used absorbent pads in a yellow cytotoxic waste bag.

  • Chemical Inactivation:

    • Apply a deactivating solution, such as 5.25% sodium hypochlorite, to the cleaned surface.[1][2]

    • Allow for a contact time of at least 10-15 minutes.

    • Rinse the surface thoroughly with sterile water or 70% ethanol to remove any residual deactivating agent.

    • Dry the surface with new absorbent pads.

    • Dispose of all contaminated materials, including the outer pair of gloves, in a yellow cytotoxic waste bag.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of all waste generated from work with this compound.

JusticidinB_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal A Work with this compound B Identify Waste Type A->B C Bulk Solid/Liquid Waste B->C Bulk Waste D Trace Solid Waste B->D Trace Solids E Sharps Waste B->E Sharps F Decontamination Waste B->F Decontamination Liquid G Black Hazardous Waste Bin C->G H Yellow Cytotoxic Waste Bag/Bin D->H I Yellow Cytotoxic Sharps Container E->I F->G J High-Temperature Incineration (via Licensed Contractor) G->J H->J I->J

Caption: Workflow for the safe segregation and disposal of this compound waste.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and compliance with environmental regulations. Always consult your institution's specific hazardous waste management guidelines and safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Justicidin B
Reactant of Route 2
Reactant of Route 2
Justicidin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.